Product packaging for 2-(2-Chlorophenyl)acetohydrazide(Cat. No.:CAS No. 22631-60-3)

2-(2-Chlorophenyl)acetohydrazide

Numéro de catalogue: B1363106
Numéro CAS: 22631-60-3
Poids moléculaire: 184.62 g/mol
Clé InChI: WSKCRBSHOIAZBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chlorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B1363106 2-(2-Chlorophenyl)acetohydrazide CAS No. 22631-60-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKCRBSHOIAZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369747
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22631-60-3
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-(2-chlorophenyl)acetohydrazide, a valuable intermediate in the development of various heterocyclic compounds and potential pharmaceutical agents. This guide details the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through the hydrazinolysis of its corresponding ester, ethyl 2-(2-chlorophenyl)acetate. The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate.

The general reaction scheme is as follows:

  • Ethyl 2-(2-chlorophenyl)acetate reacts with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.

  • The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

  • This is followed by the elimination of an ethanol molecule to yield the stable acetohydrazide product.

The synthesis pathway is visualized in the diagram below.

Synthesis_Pathway cluster_reactants Reactant1 Ethyl 2-(2-chlorophenyl)acetate Reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) Product This compound Reactant2->Product Ethanol, Reflux Plus +

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of hydrazides from esters.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagent: To this solution, add hydrazine hydrate (80% solution, 0.2 mol) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization Protocols
  • Melting Point (MP): The melting point is determined using a standard capillary melting point apparatus.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): The mass spectrum is obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

Characterization Data

The synthesized compound is a solid at room temperature.[2] Its identity and purity are confirmed by the following physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name This compound
CAS Number 22631-60-3[2]
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Exact Mass 184.04034 Da[2]
Appearance Solid[2]
Melting Point 157 - 159 °C
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not available in the literature, expected values based on the structure and analogous compounds are provided.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic peaks based on analogous structures[3])

Frequency (cm⁻¹)AssignmentFunctional Group
3310 - 3280N-H Stretch (Asymmetric)-NH₂
3200 - 3180N-H Stretch (Symmetric)-NH₂
3060 - 3020Aromatic C-H StretchAr-H
1685 - 1660C=O Stretch (Amide I)Carbonyl
1610 - 1590N-H Bend-NH₂
1500 - 1400Aromatic C=C BendingAr-C
780 - 750C-Cl StretchAryl Halide

Table 3: ¹H NMR Spectroscopy Data (Predicted) (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.2 - 9.0broad s1H-CONH -
7.5 - 7.2m4HAr-H
4.3 - 4.1broad s2H-NH₂
3.6 - 3.4s2H-CH₂ -

Table 4: ¹³C NMR Spectroscopy Data (Predicted) (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~169C =O
~134Ar-C -Cl
~132.5Ar-C
~131Ar-C H
~129Ar-C H
~128Ar-C H
~127Ar-C H
~39-C H₂-

Table 5: Mass Spectrometry (MS) Data

m/z ValueAssignmentNote
184[M]⁺Corresponds to the molecular ion with ³⁵Cl isotope.
186[M+2]⁺Corresponds to the molecular ion with ³⁷Cl isotope.

Characterization Workflow

The logical workflow for the characterization of the newly synthesized this compound is outlined below. This process ensures the identity, purity, and structural integrity of the final compound.

Characterization_Workflow Start Crude Synthesized Product Purify Purification (Recrystallization from Ethanol) Start->Purify Physical Physical Characterization (Melting Point) Purify->Physical Spectro Spectroscopic Analysis Physical->Spectro IR FTIR Spectroscopy Spectro->IR NMR NMR Spectroscopy (¹H & ¹³C) Spectro->NMR MS Mass Spectrometry Spectro->MS End Structure Confirmed IR->End NMR->End MS->End

Figure 2: General workflow for the characterization of this compound.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound via the hydrazinolysis of its ethyl ester. The comprehensive characterization data, including physical properties and spectroscopic analyses, provide a benchmark for researchers working with this compound. The provided protocols and workflows serve as a practical resource for the successful synthesis, purification, and structural confirmation of this important chemical intermediate, facilitating its application in pharmaceutical research and drug development.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Chlorophenyl)acetohydrazide's Analogue: 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, a complete single-crystal X-ray diffraction analysis for 2-(2-Chlorophenyl)acetohydrazide could not be located. This guide therefore presents a detailed crystal structure analysis of its closest structural analogue, 2-(2-Chlorophenoxy)acetohydrazide , to provide researchers, scientists, and drug development professionals with a thorough understanding of the crystallographic characteristics of this class of compounds. The methodologies and data presentation herein serve as a robust reference for the analysis of similar molecular structures.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and tuberculostatic properties.[1] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding a compound's physicochemical properties, stability, and biological interactions. This technical guide details the synthesis, experimental procedures for X-ray crystallography, and the resulting structural data for 2-(2-Chlorophenoxy)acetohydrazide.

Synthesis and Crystallization

The synthesis of 2-(2-Chlorophenoxy)acetohydrazide is achieved through a two-step process. Initially, o-chlorophenol is reacted with ethyl chloroacetate in the presence of potassium carbonate in acetone under reflux to yield the intermediate ester, phenoxy ethyl acetate. This ester is then treated with hydrazine hydrate in an absolute alcohol medium to produce the final product, 2-(2-Chlorophenoxy)acetohydrazide.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

Experimental Protocols

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following sections outline the detailed experimental methodology.

Data Collection

A suitable single crystal of the compound was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. The data was collected at a temperature of 100 K to minimize thermal vibrations of the atoms.[1] The diffraction data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed for cell refinement and data reduction. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation

The key crystallographic and refinement data for 2-(2-Chlorophenoxy)acetohydrazide are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₈H₉ClN₂O₂
Formula Weight200.62
Temperature100 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a15.2384 (5) Å
b3.9269 (1) Å
c16.8843 (6) Å
α90°
β117.269 (2)°
γ90°
Volume898.07 (5) ų
Z4
Calculated Density1.483 Mg/m³
Absorption Coefficient0.39 mm⁻¹
F(000)416
Crystal Size0.28 x 0.10 x 0.09 mm
Data Collection
θ range for data collection2.5 to 27.5°
Reflections collected8196
Independent reflections2029 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2029 / 0 / 122
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.050, wR2 = 0.121
R indices (all data)R1 = 0.062, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.30 e.Å⁻³
(Source: Acta Cryst. (2010). E66, o31–o32)[1]

Molecular and Crystal Structure Description

The molecular structure of 2-(2-Chlorophenoxy)acetohydrazide reveals that the acetohydrazide group is nearly planar.[1] In the crystal, the molecules are linked by a network of intermolecular hydrogen bonds. Specifically, N—H···N and N—H···O hydrogen bonds are observed. The oxygen atom of the acetohydrazide group acts as an acceptor for one N—H···O and two C—H···O hydrogen bonds.[1] This extensive hydrogen bonding network results in the formation of infinite two-dimensional sheets parallel to the (100) plane.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the crystal structure analysis process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of 2-(2-Chlorophenoxy)acetohydrazide crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Bruker SMART APEXII) mounting->data_collection cell_refinement Cell Refinement data_collection->cell_refinement data_reduction Data Reduction cell_refinement->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation validation Structure Validation cif_generation->validation

Workflow for Crystal Structure Analysis.

Conclusion

This guide has provided a detailed overview of the crystal structure analysis of 2-(2-Chlorophenoxy)acetohydrazide, a close structural analogue of this compound. The presented data, including unit cell dimensions, space group, and refinement parameters, offer valuable insights into the solid-state conformation and intermolecular interactions of this compound class. The detailed experimental protocol serves as a practical guide for researchers undertaking similar crystallographic studies. The elucidation of such crystal structures is paramount for rational drug design and the development of new therapeutic agents.

References

Spectroscopic Properties of 2-(2-Chlorophenyl)acetohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

PropertyValue
IUPAC Name 2-(2-chlorophenyl)acetohydrazide
CAS Number 22631-60-3
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Melting Point 157 - 159 °C

Spectroscopic Data Summary

Detailed and verified quantitative spectroscopic data for this compound is not available in publicly accessible databases or peer-reviewed literature based on the conducted search. For research and development purposes, it is imperative that this data be generated empirically. The following sections outline the expected spectral characteristics and general methodologies for obtaining them.

Expected FT-IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (amine)3350 - 3250Two bands, characteristic of a primary amine
C=O stretch (amide I)1680 - 1630Strong absorption
N-H bend (amide II)1640 - 1550Medium to strong absorption
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=C stretch (aromatic)1600 - 1450
C-N stretch1400 - 1000
C-Cl stretch800 - 600
Expected ¹H NMR Spectral Data

The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)7.0 - 7.5Multiplet4H
Methylene (-CH₂-)~3.6Singlet2H
Amine (-NH₂)Broad singlet2H
Amide (-NH-)Broad singlet1H

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling constants between them.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum would identify the different carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-Cl)132 - 135
Aromatic (C-H)125 - 130
Aromatic (C-CH₂)135 - 140
Methylene (-CH₂)40 - 45
Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
184/186[M]⁺, Molecular ion peak (with isotopic pattern for Chlorine)
125/127[ClC₆H₄CH₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of this compound

This synthesis is typically a two-step process starting from 2-chlorophenylacetic acid.

Step 1: Esterification of 2-Chlorophenylacetic Acid

  • To a solution of 2-chlorophenylacetic acid (1 equivalent) in methanol (a suitable solvent), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-(2-chlorophenyl)acetate.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl 2-(2-chlorophenyl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 2-Chlorophenylacetic_Acid 2-Chlorophenylacetic Acid Ester_Product Methyl 2-(2-chlorophenyl)acetate 2-Chlorophenylacetic_Acid->Ester_Product Reflux Reagents1 Methanol, H₂SO₄ (cat.) Reagents1->Ester_Product Final_Product This compound Ester_Product->Final_Product Stir Reagents2 Hydrazine Hydrate, Ethanol Reagents2->Final_Product

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy

  • Instrument: Fourier Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

  • Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use the solvent peak as a reference.

Mass Spectrometry

  • Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Preparation: Introduce a small amount of the sample into the instrument, either directly via a solid probe or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Characterization_Workflow Synthesized_Product Synthesized This compound FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Structural_Elucidation Structural Elucidation and Purity Assessment FTIR->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Signaling Pathways and Biological Activity

There is no readily available information in the scientific literature regarding specific signaling pathways modulated by this compound. As a chemical intermediate, its biological activity is not its primary area of study. However, hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a scaffold for the development of new therapeutic agents. Further research would be required to investigate any potential biological effects.

Conclusion

This compound is a valuable building block in organic synthesis. While its basic physical properties are known, a comprehensive public database of its spectroscopic properties is lacking. The experimental protocols and expected spectral data presented in this guide provide a foundational framework for researchers to synthesize and characterize this compound in their own laboratories. The generation and dissemination of this data would be a valuable contribution to the chemical science community.

A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-(2-Chlorophenyl)acetohydrazide, a valuable chemical intermediate in synthetic and medicinal chemistry. This document outlines its core physicochemical characteristics, provides detailed experimental protocols for its synthesis and potential biological evaluation, and presents logical workflows for these processes.

Core Physical and Chemical Properties

This compound is a solid organic compound belonging to the hydrazide class. Its structure, featuring a 2-chlorophenyl ring linked to an acetohydrazide moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds with potential pharmacological activities.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. The data comprises experimentally determined values from commercial suppliers and computationally predicted values from reputable cheminformatics platforms.

PropertyValueSource Type
IUPAC Name This compoundExperimental
CAS Number 22631-60-3Experimental
Molecular Formula C₈H₉ClN₂OExperimental
Molecular Weight 184.62 g/mol Experimental
Physical Form SolidExperimental[1]
Melting Point 157 - 159 °CExperimental[1]
Boiling Point 347.5 ± 25.0 °C (at 760 mmHg)Predicted
Water Solubility Sparingly solubleExperimental[2]
logP (Octanol/Water) 1.25Predicted
pKa (Most Acidic) 12.35 ± 0.70 (Amide NH)Predicted
pKa (Most Basic) 2.29 ± 0.10 (Terminal NH₂)Predicted
InChI Key WSKCRBSHOIAZBQ-UHFFFAOYSA-NExperimental[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and a general protocol for preliminary biological screening.

Synthesis of this compound

This protocol is adapted from established methods for hydrazide synthesis from the corresponding ester. The primary reaction involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

General Protocol for Antimicrobial Activity Screening (Agar Disc Diffusion Method)

Hydrazide derivatives are frequently screened for antimicrobial properties. The agar disc diffusion method is a standard, preliminary test to evaluate a compound's ability to inhibit microbial growth.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Solvent (e.g., DMSO, sterile)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms in sterile saline.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Compound Application: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO). Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto sterile filter paper discs. Allow the solvent to evaporate completely.

  • Disc Placement: Place the compound-impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent only), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and a general biological screening process for this compound.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification Start Ethyl 2-(2-chlorophenyl)acetate + Hydrazine Hydrate + Ethanol Reaction Reflux at 80°C (3-5 hours) Start->Reaction Heat Precipitation Cooling in Ice Bath Reaction->Precipitation Cool Filtration Vacuum Filtration Precipitation->Filtration Collect Solid Wash Wash with Cold Ethanol Filtration->Wash Recrystallization Recrystallize from Hot Ethanol Wash->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Crystals End Pure this compound Drying->End

Caption: A flowchart detailing the synthesis and purification of this compound.

Biological_Screening_Workflow General Biological Screening Workflow cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay Compound Test Compound (this compound) Agar_Diffusion Agar Disc Diffusion Assay Compound->Agar_Diffusion Impregnate Disc MTT_Assay MTT Assay Compound->MTT_Assay Treat Cells Prep_Antimicrobial Prepare Inoculum (Bacteria/Fungi) Prep_Antimicrobial->Agar_Diffusion Measure_Inhibition Measure Zone of Inhibition Agar_Diffusion->Measure_Inhibition Data_Analysis Data Analysis & Structure-Activity Relationship Measure_Inhibition->Data_Analysis Prep_Cells Culture Cancer Cell Lines Prep_Cells->MTT_Assay Measure_Viability Measure Cell Viability (IC50) MTT_Assay->Measure_Viability Measure_Viability->Data_Analysis

Caption: A flowchart for the preliminary biological evaluation of a novel chemical compound.

References

The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-(2-Chlorophenyl)acetohydrazide derivatives. While research on this specific chemical class is ongoing, this document synthesizes the available data on structurally related hydrazone and hydrazide compounds to elucidate their potential therapeutic activities, focusing on their anticancer and antifungal properties. The information presented herein is intended to serve as a foundational resource for furthering research and development in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the presence of the azometine (-NHN=CH-) functional group. This structural motif has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The this compound core provides a unique scaffold that can be readily modified to explore a range of therapeutic applications. The presence of the chlorophenyl group often contributes to the lipophilicity and electronic properties of the molecules, influencing their interaction with biological targets.

The primary areas where these derivatives have shown promise are in the development of novel anticancer and antifungal agents. The proposed mechanisms of action are multifaceted and often depend on the specific structural modifications of the parent molecule.

Anticancer Activity: A Multi-pronged Approach

Derivatives of hydrazide-hydrazones have demonstrated significant potential as anticancer agents, operating through several distinct, yet potentially interconnected, mechanisms.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key proposed mechanisms for the anticancer activity of hydrazide-containing compounds is the inhibition of VEGFR-2, a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.

Several studies have reported the VEGFR-2 inhibitory activity of various hydrazide derivatives, although specific data for this compound derivatives are limited. The following table summarizes the VEGFR-2 inhibition data for some related compounds.

Table 1: VEGFR-2 Inhibitory Activity of Selected Hydrazide and Related Derivatives

Compound ClassSpecific Derivative/StructureIC50 (nM)Reference
Triazolyl–quinazoline derivativesDifluorophenyl analog7.0[1]
Benzylidenethiazolidine–2,4-dione derivativesCompound 38220[1]
Isatin derivativesCompound 4669.1[1]
Phthalazine derivativesCompound 2g148[2]
Phthalazine derivativesCompound 4a196[2]
Quinazolin-4(3H)-onesCompound 7340[3]
Urea-based quinazoline derivativesCompound 612.1[3]

Note: The compounds listed are not direct derivatives of this compound but belong to broader classes of compounds containing hydrazide or related moieties that have been investigated for VEGFR-2 inhibition.

A proposed signaling pathway for VEGFR-2 inhibition is depicted below.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Derivative This compound Derivative Derivative->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis

Figure 1: Proposed mechanism of VEGFR-2 inhibition by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Another significant mechanism of anticancer action for hydrazone derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Some of these compounds have been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the apoptotic cascade. This is often accompanied by changes in the expression levels of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

Furthermore, these derivatives can halt the progression of the cell cycle at various phases (G1/S or G2/M), preventing cancer cell proliferation.

The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.

Anticancer_Workflow cluster_in_vitro In Vitro Assays MTT Cytotoxicity Assay (MTT) IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) ApoptoticChanges Measure Apoptotic Markers (Annexin V/PI staining) Apoptosis->ApoptoticChanges CellCycle Cell Cycle Analysis CellCycleArrest Identify Cell Cycle Phase Arrest CellCycle->CellCycleArrest ROS ROS Measurement ROSLevel Quantify Intracellular ROS ROS->ROSLevel Compound Test Compound (this compound derivative) CancerCells Cancer Cell Lines (e.g., MCF-7, HepG2) Compound->CancerCells CancerCells->MTT CancerCells->Apoptosis CancerCells->CellCycle CancerCells->ROS

Figure 2: Experimental workflow for evaluating the anticancer properties of hydrazide derivatives.

Table 2: Cytotoxic Activity of Selected Hydrazide and Related Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Thiazole derivative (Compound 4b)MDA-MB-231 (Breast)3.52[4]
Thiazole derivative (Compound 4d)MDA-MB-231 (Breast)1.21[4]
2-oxoindoline-based acetohydrazide (Compound 4o)SW620 (Colon)Not specified, but more potent than PAC-1[5]
Symmetrical chlorophenylamino-s-triazine (Compound 2c)MCF7 (Breast)4.14[6]
Symmetrical chlorophenylamino-s-triazine (Compound 2f)C26 (Colon)4.62[6]
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (Compound 8a)Hela (Cervical)1.3

Note: The compounds listed are structurally related to the core of interest and demonstrate the potential cytotoxic effects of this class of molecules.

Antifungal Activity: Targeting the Fungal Cell Integrity

This compound derivatives and their analogs have also emerged as promising candidates for the development of new antifungal agents. Their mechanism of action is primarily believed to involve the disruption of the fungal cell membrane's integrity.

Disruption of the Fungal Cell Membrane

The primary mode of antifungal action is thought to be the interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This inhibition leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in fungal cell death. This mechanism is analogous to that of the widely used azole class of antifungal drugs. The presence of a thiazole ring in some hydrazone derivatives is thought to be a bioisostere of the imidazole ring in azole antifungals, contributing to this activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some hydrazone derivatives against various fungal strains.

Table 3: Antifungal Activity of Selected Hydrazide Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Pyrazoline and Hydrazone DerivativesCandida albicans64[7]
Hydrazine-based 5-pyrrolidine-2-one (Hyd.Cl)Candida albicans5.6[8]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (Compound 7)Candida albicans0.05[9]
N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} AcetohydrazidesVarious Fungi8-16[10]

Note: The data represents the antifungal potential of the broader class of hydrazide/hydrazone derivatives.

The proposed mechanism of fungal cell membrane disruption is illustrated in the following diagram.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell CellMembrane Cell Membrane Ergosterol Ergosterol Ergosterol->CellMembrane Component of Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Disruption Membrane Disruption (Increased Permeability) Enzyme->Disruption Derivative This compound Derivative Derivative->Enzyme Inhibits CellDeath Fungal Cell Death Disruption->CellDeath

Figure 3: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. While specific protocols for this compound derivatives are not widely published, the following are generalized methodologies commonly employed in the evaluation of hydrazide and hydrazone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[11]

VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This is often done using an ELISA-based format.

  • Plate Coating: A 96-well plate is coated with a substrate for the kinase (e.g., a poly(Glu, Tyr) peptide).

  • Kinase Reaction: The VEGFR-2 enzyme, ATP, and the test compound at various concentrations are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form, which is in turn linked to a reporter enzyme (e.g., horseradish peroxidase).

  • Signal Measurement: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Antifungal Susceptibility Testing (Microbroth Dilution)
  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[7]

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. The multifaceted mechanisms of action, including enzyme inhibition, induction of apoptosis, and disruption of microbial cell integrity, offer multiple avenues for therapeutic intervention.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships.

  • Elucidation of the specific molecular targets for the most potent compounds through techniques such as proteomics and molecular docking.

  • In-depth investigation of the downstream signaling pathways affected by these compounds to fully understand their mechanism of action.

  • Preclinical evaluation of lead compounds in animal models to assess their efficacy and safety profiles.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and fungal infections.

References

The Latent Potential of 2-(2-Chlorophenyl)acetohydrazide: A Gateway to Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide has emerged as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of a wide array of biologically active compounds. While the parent molecule itself is not extensively studied for its direct therapeutic effects, its derivatives have demonstrated significant potential across various pharmacological domains. This technical guide consolidates the existing research on the derivatives of this compound, focusing on their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a clear presentation of quantitative data. Visualizations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the therapeutic potential unlocked by this core chemical structure.

Introduction: The Role of this compound as a Synthetic Precursor

This compound is a hydrazide derivative characterized by a 2-chlorophenyl moiety linked to an acetohydrazide group. Its chemical structure makes it an ideal starting material for the synthesis of more complex molecules, particularly through the reaction of its hydrazide group with various electrophiles to form hydrazones and other heterocyclic compounds. Research indicates that the biological activities of interest are predominantly found in these resulting derivatives, where the this compound backbone serves as a crucial pharmacophoric element. This guide will explore the synthesis and biological evaluation of these derivatives, highlighting the untapped potential of the parent compound as a cornerstone for drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of biologically active compounds from this compound typically follows a multi-step process. The parent hydrazide is often synthesized from 2-(2-chlorophenyl)acetic acid, which is first esterified and then reacted with hydrazine hydrate. The resulting this compound is then condensed with various aromatic aldehydes or ketones to yield a diverse library of Schiff bases (hydrazones) and other derivatives.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway start 2-(2-Chlorophenyl)acetic Acid ester Esterification (e.g., with Ethanol, H+) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide intermediate This compound (Core Intermediate) hydrazide->intermediate condensation Condensation Reaction (with Aldehydes/Ketones) intermediate->condensation derivatives Biologically Active Derivatives (e.g., Hydrazones) condensation->derivatives

Caption: General synthetic workflow for producing biologically active derivatives from 2-(2-Chlorophenyl)acetic acid, highlighting the central role of this compound.

Potential Biological Activities of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with a range of biological activities. The following sections detail the findings in key therapeutic areas.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones, have been investigated for their antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound TypeTest OrganismActivity MetricResultReference
Hydrazone DerivativeStaphylococcus aureusZone of Inhibition (mm)12-18[1]
Hydrazone DerivativeEscherichia coliZone of Inhibition (mm)10-16[1]
Hydrazone DerivativePseudomonas aeruginosaZone of Inhibition (mm)9-15[1]
Hydrazone DerivativeCandida albicansZone of Inhibition (mm)7-12[1]
Hydrazone DerivativeAspergillus nigerZone of Inhibition (mm)6-10[1]

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Media Preparation: Prepare sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Antimicrobial_Workflow cluster_workflow Antimicrobial Screening Workflow prep Prepare Agar Plates and Microbial Inoculum inoculate Inoculate Plates with Microbes prep->inoculate wells Create Wells in Agar inoculate->wells apply Apply Test Compounds, Controls, and Standards wells->apply incubate Incubate Plates apply->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Experimental workflow for the agar well diffusion method used in antimicrobial screening.

Anti-inflammatory Activity

Certain derivatives of this compound have exhibited anti-inflammatory properties in animal models. The carrageenan-induced paw edema model is a standard preclinical assay to evaluate acute inflammation.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound TypeAnimal ModelDoseInhibition of Edema (%)Reference
Hydrazone DerivativeRat20 mg/kg35.7 - 45.2[2]
Pyrrolidine-2,5-dione DerivativeRat50 mg/kg42.1 - 58.6[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize Wistar albino rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the derivative).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[4]

Anticonvulsant Activity

The structural motif of this compound has been incorporated into molecules with anticonvulsant activity, evaluated using models like the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.[5]

Table 3: Anticonvulsant Activity of this compound Derivatives

Compound TypeAnimal ModelTestED₅₀ (mg/kg)Reference
Pyrrolidine-2,5-dione DerivativeMouseMES68.30[3]
Acetamide DerivativeMouseMES85.5[3]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Selection and Grouping: Use albino mice, divided into control, standard (e.g., Phenytoin), and test groups.

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally at various doses. The control group receives the vehicle.

  • Electroshock Application: At the time of peak effect (e.g., 30 or 60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[5]

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered protection.[5]

  • Data Analysis: Determine the median effective dose (ED₅₀) of the test compounds, which is the dose required to protect 50% of the animals from the tonic hind limb extension.[5]

Anticancer Activity

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability and the cytotoxic potential of compounds.

Table 4: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Hydrazone Derivative | HCT-116 (Colon Cancer) | 12.8 - 25.3 |[6] | | Benzimidazole Derivative | A549 (Lung Cancer) | 4 - 17 |[7] | | Thiazolidinone Derivative | MCF-7 (Breast Cancer) | 9.07 - 15.6 |[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Conclusion and Future Perspectives

While this compound itself may not be the primary active pharmaceutical ingredient, its role as a versatile synthetic precursor is undeniable. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical scaffold in medicinal chemistry. The antimicrobial, anti-inflammatory, anticonvulsant, and anticancer potentials of these derivatives warrant further investigation. Future research should focus on optimizing the lead compounds from these studies, exploring their mechanisms of action at the molecular level, and conducting more extensive preclinical evaluations. The development of novel derivatives based on the this compound core remains a promising avenue for the discovery of new therapeutic agents.

References

The Versatility of 2-(2-Chlorophenyl)acetohydrazide: A Core Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are fundamental building blocks in modern organic and medicinal chemistry, prized for their utility in constructing a diverse array of heterocyclic scaffolds. Among these, 2-(2-Chlorophenyl)acetohydrazide has emerged as a particularly valuable precursor. Its unique structural features—a reactive hydrazide moiety and a sterically influential chlorophenyl group—make it an ideal starting point for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the synthesis of key heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.

Introduction

The search for novel therapeutic agents is a cornerstone of pharmaceutical science. Heterocyclic compounds form the structural core of a vast number of marketed drugs, owing to their ability to present functional groups in precise three-dimensional arrangements, facilitating interactions with biological targets. Acid hydrazides (R-CO-NH-NH₂) are highly versatile intermediates, serving as a gateway to numerous important heterocyclic rings. The presence of both nucleophilic amine and electrophilic carbonyl functionalities allows for a rich variety of chemical transformations.

This compound is a prominent example of such a precursor. The 2-chloro-substituted phenyl ring provides lipophilicity, which can be crucial for traversing biological membranes, and influences the conformational properties of the final molecules. This guide will detail the synthetic pathways originating from this precursor, highlighting its role in generating compounds with promising antimicrobial and anticonvulsant activities.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a reliable two-step process starting from 2-chlorophenylacetic acid. The first step involves Fischer esterification to produce the corresponding ethyl ester, which is then subjected to hydrazinolysis.

Synthesis_of_Precursor A 2-Chlorophenylacetic Acid B Ethyl 2-(2-chlorophenyl)acetate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)acetate

  • To a solution of 2-chlorophenylacetic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2-3 mL) dropwise with cooling.

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine solution (50 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude ethyl 2-(2-chlorophenyl)acetate, which can be used directly in the next step or purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound
  • Dissolve ethyl 2-(2-chlorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.[1]

  • Add hydrazine hydrate (0.15 mol, 99%) to the solution.[1][2]

  • Heat the mixture under reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.[3]

  • Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.[1]

  • Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.[4]

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.[2][4]

Applications in Heterocyclic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active heterocyclic compounds.

Synthesis of Schiff Bases (Hydrazones)

The condensation of the terminal amino group of this compound with various aromatic aldehydes provides Schiff bases, also known as N-acylhydrazones.[5] These compounds are not only important final products but also key intermediates for further cyclization reactions.

Schiff_Base_Synthesis A This compound C Schiff Base (N-Acylhydrazone) A->C B Substituted Aromatic Aldehyde (R-CHO) B->C Ethanol, Glacial Acetic Acid (cat.) Reflux

Figure 2: General synthesis of Schiff bases.
  • Dissolve this compound (10 mmol) in absolute ethanol (30 mL).[6]

  • Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[6]

  • Reflux the reaction mixture for 2-5 hours, monitoring by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates directly from the solution.[5]

  • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[5]

EntryAldehyde Substituent (R)Product NameYield (%)M.P. (°C)Ref.
14-Hydroxy(E)-N'-(4-hydroxybenzylidene)-2-(2-chlorophenyl)acetohydrazide89%117-119[7]
24-Methoxy(E)-N'-(4-methoxybenzylidene)-2-(2-chlorophenyl)acetohydrazide82%132-134[7]
34-Chloro(E)-N'-(4-chlorobenzylidene)-2-(2-chlorophenyl)acetohydrazide78%180-182[7]
43-Nitro(E)-N'-(3-nitrobenzylidene)-2-(2-chlorophenyl)acetohydrazide91%194-195[8]
5Pyridin-3-yl(E)-N'-(pyridin-3-ylmethylene)-2-(2-chlorophenyl)acetohydrazide78%105-107[7]
Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide spectrum of pharmacological activities. They can be synthesized from this compound via the intermediate Schiff bases through oxidative cyclization.

Oxadiazole_Synthesis A Schiff Base (N-Acylhydrazone) B 2-(2-Chlorophenyl)methyl-5-(Aryl)-1,3,4-oxadiazole A->B Oxidative Cyclization (e.g., Chloramine-T, I₂)

Figure 3: Synthesis of 1,3,4-oxadiazoles from Schiff bases.
  • Suspend the Schiff base (N-acylhydrazone) (5 mmol) in a suitable solvent like ethanol or acetic acid.

  • Add an oxidizing agent such as Chloramine-T or an iodine-based reagent.

  • Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and then with a dilute sodium thiosulfate solution if iodine was used.

  • Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or DMF-water) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazole-3-thiones

The 1,2,4-triazole moiety is present in numerous clinically used drugs. Derivatives containing a thione group at the 3-position are particularly interesting. The synthesis involves converting the hydrazide to a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.[9]

Triazole_Synthesis A This compound C Thiosemicarbazide Intermediate A->C B Aryl Isothiocyanate (R-NCS) B->C Ethanol Reflux D 4-Aryl-5-((2-chlorophenyl)methyl) -2,4-dihydro-3H-1,2,4-triazole-3-thione C->D Base (e.g., NaOH) Reflux Biological_Activity cluster_0 Synthetic Pathway cluster_1 Biological Application A This compound B Heterocyclic Derivatives (Schiff Bases, Oxadiazoles, Triazoles) A->B Multi-step Synthesis C Antimicrobial Agents B->C Inhibit bacterial/fungal growth D Anticonvulsant Agents B->D Modulate neuronal excitability (e.g., GABAA receptor binding)

References

The Versatile Reactivity of the Hydrazide Group in 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group is a cornerstone in synthetic chemistry, prized for its nucleophilic character and its utility as a precursor to a diverse array of heterocyclic compounds. This technical guide delves into the core reactivity of the hydrazide moiety within 2-(2-Chlorophenyl)acetohydrazide, a versatile building block in medicinal chemistry. This document provides an in-depth exploration of its primary chemical transformations, supported by detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Synthesis of this compound

The parent compound, this compound, is typically synthesized from the corresponding ester, ethyl 2-(2-chlorophenyl)acetate, through hydrazinolysis. This straightforward and high-yielding reaction forms the foundation for all subsequent derivatizations.

Experimental Protocol: Synthesis of this compound

A solution of ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in a suitable alcohol, such as ethanol, is treated with an excess of hydrazine hydrate (typically 1.5 to 2 equivalents). The reaction mixture is heated under reflux for a period of 4 to 8 hours. Progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford this compound as a white solid.

Starting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
Ethyl 2-(2-chlorophenyl)acetateHydrazine hydrateEthanol4-8 h (reflux)>90157-159

Key Reactivities of the Hydrazide Group

The reactivity of the hydrazide group in this compound is primarily centered around the nucleophilicity of the terminal nitrogen atom (-NH2) and its ability to undergo condensation and cyclization reactions. The principal transformations include the formation of Schiff bases (hydrazones) and the synthesis of various five-membered heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.

digraph "Hydrazide_Reactivity_Overview" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehydes/\nKetones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SchiffBase [label="Schiff Bases\n(Hydrazones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CS2 [label="Carbon Disulfide\n(in base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxadiazoleThione [label="5-substituted-1,3,4-oxadiazole\n-2-thione", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diketone [label="β-Diketones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isothiocyanate [label="Isothiocyanates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiosemicarbazide [label="Thiosemicarbazide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Triazole [label="1,2,4-Triazoles", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Aldehyde [label=" Condensation", color="#EA4335"]; Aldehyde -> SchiffBase [color="#EA4335"]; Start -> CS2 [label=" Cyclocondensation", color="#EA4335"]; CS2 -> OxadiazoleThione [color="#EA4335"]; Start -> Diketone [label=" Condensation/\nCyclization", color="#EA4335"]; Diketone -> Pyrazole [color="#EA4335"]; Start -> Isothiocyanate [label=" Addition", color="#EA4335"]; Isothiocyanate -> Thiosemicarbazide [color="#EA4335"]; Thiosemicarbazide -> Triazole [label=" Cyclization", color="#EA4335"]; }

Workflow for Schiff base (hydrazone) formation.
Synthesis of 1,3,4-Oxadiazole Derivatives

Hydrazides are key precursors for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization. This pathway leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thione.

This compound (1 equivalent) is dissolved in ethanol, and potassium hydroxide (1 equivalent) is added. Carbon disulfide (1.5 equivalents) is then added dropwise, and the mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired 1,3,4-oxadiazole-2-thiol.

Starting MaterialReagentsSolventReaction TimeProduct
This compound1. KOH2. CS₂3. HClEthanol6-8 h (reflux)5-((2-chlorophenyl)methyl)-1,3,4-oxadiazole-2-thiol
Synthesis of Pyrazole Derivatives

The reaction of hydrazides with 1,3-dicarbonyl compounds, such as β-diketones, is a classical and efficient method for the synthesis of pyrazole derivatives.[1][2][3] This reaction typically proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

A mixture of this compound (1 equivalent) and a β-diketone (e.g., acetylacetone, 1 equivalent) in glacial acetic acid is heated under reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The solid product that separates out is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the N-substituted pyrazole derivative.

β-DiketoneProduct
Acetylacetone1-((2-chlorophenyl)acetyl)-3,5-dimethyl-1H-pyrazole
Benzoylacetone1-((2-chlorophenyl)acetyl)-5-methyl-3-phenyl-1H-pyrazole
```dot digraph "Pyrazole_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Hydrazide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Diketone [label="β-Diketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hydrazide -> Condensation [color="#202124"]; Diketone -> Condensation [color="#202124"]; Condensation -> Hydrazone [color="#202124"]; Hydrazone -> Cyclization [color="#202124"]; Cyclization -> Dehydration [color="#202124"]; Dehydration -> Pyrazole [color="#202124"]; }

References

Navigating the Solubility Landscape of 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility profile across a range of solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative experimental data is not extensively available in public literature, this document outlines the expected solubility in various common laboratory solvents based on general chemical principles for structurally similar compounds. Furthermore, it details established experimental protocols for the precise determination of its solubility, empowering researchers to generate specific data for their applications.

Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not readily found in peer-reviewed literature. However, based on the structural features of the molecule—a chlorinated phenyl ring, an acetamide group, and a hydrazide moiety—a qualitative solubility profile can be inferred. The presence of the polar hydrazide and amide groups suggests some solubility in polar solvents, while the chlorophenyl group indicates potential solubility in non-polar and aromatic solvents.

The following table summarizes the anticipated solubility of this compound in a selection of common laboratory solvents. These are estimations and should be confirmed experimentally.

Solvent ClassSolventExpected Solubility
Polar Protic WaterSparingly Soluble[1]
MethanolSlightly Soluble
EthanolSlightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileSlightly Soluble
Non-Polar HexaneInsoluble
TolueneSlightly Soluble
Chlorinated DichloromethaneSlightly Soluble
ChloroformSlightly Soluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following sections detail two common and accessible methods: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound by measuring the mass of the solute dissolved in a known volume of a saturated solution.[2][3][4]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • After the equilibration period, allow the undissolved solid to settle.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      • S (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is a sensitive and high-throughput method for determining solubility.[5][6][7][8][9]

Methodology:

  • Determination of Molar Absorptivity:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε).

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.

  • Sample Collection, Filtration, and Dilution:

    • Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Calculation:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve or the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the chosen solvent.

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter gravimetric Gravimetric Method: Evaporate solvent & weigh residue filter->gravimetric Option 1 spectroscopic Spectroscopic Method: Dilute & measure absorbance filter->spectroscopic Option 2 calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides researchers with a foundational understanding of its expected solubility profile and, more importantly, equips them with detailed, actionable protocols to determine this critical physicochemical property. The application of the gravimetric or UV-Vis spectrophotometric methods will enable the generation of precise solubility data, which is indispensable for advancing research and development involving this compound.

References

Unraveling the Thermal Profile of 2-(2-Chlorophenyl)acetohydrazide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition pathway of pharmaceutical intermediates like 2-(2-Chlorophenyl)acetohydrazide is critical for ensuring safe handling, processing, and storage, as well as for predicting shelf-life and compatibility with other substances. This technical overview consolidates the currently available information on the thermal properties of this compound, while also highlighting areas where data is presently unavailable in the public domain.

Physicochemical Properties

A foundational aspect of thermal stability is the compound's basic physical and chemical characteristics. For this compound (CAS No. 22631-60-3), the following has been reported:

PropertyValueSource
Molecular FormulaC₈H₉ClN₂O[1]
Molecular Weight184.62 g/mol [1]
Melting Point157 - 159 °C
Physical FormSolid

Thermal Stability and Decomposition

Without specific studies, a comprehensive analysis of its decomposition kinetics, gaseous byproducts, and precise temperature thresholds for degradation remains undetermined.

General Experimental Protocols for Thermal Analysis

While specific experimental details for this compound are unpublished, a general methodology for assessing the thermal stability of a similar chemical entity would typically involve the following:

1. Thermogravimetric Analysis (TGA):

  • Objective: To determine the temperature at which the compound begins to lose mass and to quantify this loss over a temperature range.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in a crucible (e.g., alumina, platinum).

    • The crucible is heated in a controlled atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting data is plotted as mass percentage versus temperature, with the derivative of this curve (DTG) highlighting the temperatures of maximum mass loss rates.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying phase transitions such as melting, crystallization, and decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a pan (e.g., aluminum).

    • An empty, sealed pan is used as a reference.

    • Both pans are heated or cooled at a linear rate in a controlled atmosphere.

    • The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for evaluating the thermal properties of a chemical compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Advanced Analysis (Optional) cluster_4 Final Report Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Determine Onset Decomposition Temperature TGA->Decomposition_Temp Mass_Loss Quantify Mass Loss Stages TGA->Mass_Loss TGA_MS_FTIR TGA coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) TGA->TGA_MS_FTIR Thermal_Events Identify Melting & Exothermic/Endothermic Events DSC->Thermal_Events Kinetics Decomposition Kinetics (Optional) Decomposition_Temp->Kinetics Report Comprehensive Thermal Stability Profile Decomposition_Temp->Report Mass_Loss->Kinetics Mass_Loss->Report Thermal_Events->Report Kinetics->Report Evolved_Gas Identify Gaseous Decomposition Products TGA_MS_FTIR->Evolved_Gas Evolved_Gas->Report

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Outlook

While basic identifiers and a melting point for this compound are known, a significant data gap exists regarding its thermal stability and decomposition behavior. The information available suggests stability under standard conditions, but empirical data from techniques like TGA and DSC is necessary for a complete profile. Future research focusing on the thermoanalysis of this compound would be invaluable to the scientific and pharmaceutical communities, providing critical data for safety, handling, and formulation development.

References

Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)acetohydrazide, a molecule of interest in medicinal chemistry. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and methodologies for evaluating its potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a robust framework for research and development.

Compound Identification

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 22631-60-3[1][2][3][4][5]
Molecular Formula C₈H₉ClN₂O[5]
Molecular Weight 184.63 g/mol [5]
Melting Point 157 - 159 °C

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2-chlorophenylacetic acid. The following protocol is based on established methods for the synthesis of related acetohydrazide derivatives.[6][7][8]

Step 1: Esterification of 2-Chlorophenylacetic Acid

Reaction: 2-Chlorophenylacetic acid is converted to its corresponding ethyl ester, ethyl 2-(2-chlorophenyl)acetate, through Fischer esterification.

Experimental Protocol:

  • A solution of 2-chlorophenylacetic acid (1 equivalent) in absolute ethanol (a suitable volume to dissolve the starting material) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl 2-(2-chlorophenyl)acetate.

  • The crude product can be purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2-Chlorophenyl)acetate

Reaction: The synthesized ethyl 2-(2-chlorophenyl)acetate is then reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Protocol:

  • A solution of ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.5-2 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for 8-12 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-Chlorophenylacetic Acid 2-Chlorophenylacetic Acid Ethanol + H2SO4 (cat.) Ethanol + H2SO4 (cat.) 2-Chlorophenylacetic Acid->Ethanol + H2SO4 (cat.) Reflux Ethyl 2-(2-chlorophenyl)acetate Ethyl 2-(2-chlorophenyl)acetate Ethanol + H2SO4 (cat.)->Ethyl 2-(2-chlorophenyl)acetate Hydrazine Hydrate Hydrazine Hydrate Ethyl 2-(2-chlorophenyl)acetate->Hydrazine Hydrate Reflux This compound This compound Hydrazine Hydrate->this compound

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][9][10] The following sections detail generalized protocols for assessing the biological potential of this compound.

Antimicrobial Activity

A common method for evaluating antimicrobial activity is the agar disk diffusion method.

Experimental Protocol:

  • Bacterial or fungal strains are cultured in appropriate broth overnight.

  • The microbial suspension is standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • The standardized microbial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar plates.

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the agar surface.

  • A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a solvent control (disc with solvent only) are used as positive and negative controls, respectively.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Data Presentation: While specific data for this compound is not available, the table below shows representative data for related acetohydrazide derivatives against various microbial strains.

CompoundOrganismZone of Inhibition (mm)
Derivative AStaphylococcus aureus18
Derivative AEscherichia coli15
Derivative BCandida albicans12

Note: The data presented is illustrative and based on findings for structurally similar compounds.

G Microbial Culture Microbial Culture Standardize Suspension Standardize Suspension Microbial Culture->Standardize Suspension Inoculate Agar Plate Inoculate Agar Plate Standardize Suspension->Inoculate Agar Plate Place Discs on Agar Place Discs on Agar Inoculate Agar Plate->Place Discs on Agar Impregnate Discs Impregnate Discs Impregnate Discs->Place Discs on Agar Incubate Incubate Place Discs on Agar->Incubate Measure Inhibition Zone Measure Inhibition Zone Incubate->Measure Inhibition Zone

References

A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on 2-(2-Chlorophenyl)acetohydrazide and its analogs, providing a comprehensive review of their synthesis, therapeutic potential, and underlying mechanisms of action. The structural backbone of these compounds, characterized by the azomethine group (-NH-N=CH-), is a key determinant of their pharmacological properties, which include antimicrobial, anti-inflammatory, and anticonvulsant effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives typically follows a multi-step reaction sequence. A general and widely adopted synthetic route is outlined below.

General Synthetic Pathway

The synthesis generally begins with the corresponding chlorophenylacetic acid. This starting material undergoes esterification, followed by hydrazinolysis to form the core acetohydrazide intermediate. Subsequent condensation with various aromatic or heteroaromatic aldehydes or ketones yields the final hydrazone analogs.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 2-(2-Chlorophenyl)acetic acid 2-(2-Chlorophenyl)acetic acid Ethanol/H2SO4 Ethanol/H2SO4 2-(2-Chlorophenyl)acetic acid->Ethanol/H2SO4 Ethyl 2-(2-chlorophenyl)acetate Ethyl 2-(2-chlorophenyl)acetate Ethanol/H2SO4->Ethyl 2-(2-chlorophenyl)acetate Ethyl 2-(2-chlorophenyl)acetate_2 Ethyl 2-(2-chlorophenyl)acetate Hydrazine Hydrate Hydrazine Hydrate Ethyl 2-(2-chlorophenyl)acetate_2->Hydrazine Hydrate This compound This compound Hydrazine Hydrate->this compound 2-(2-Chlorophenyl)acetohydrazide_2 This compound Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone 2-(2-Chlorophenyl)acetohydrazide_2->Substituted Aldehyde/Ketone Hydrazone Analogs Hydrazone Analogs Substituted Aldehyde/Ketone->Hydrazone Analogs

Caption: General synthesis of this compound analogs.

Biological Activities

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in the areas of antimicrobial, anti-inflammatory, and anticonvulsant research.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.

Table 1: Antimicrobial Activity of this compound Analogs

Compound IDTest OrganismMIC (µg/mL)Reference
Hydrazone 21S. aureus19.32 (IC50)[1]
Compound 33P. aeruginosa0.22[2]
Compound 34P. aeruginosa0.19[2]
Compound 8S. aureusZOI = 21 mm[2]
Compound 11S. aureusZOI = 15 mm[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; ZOI: Zone of Inhibition.

A key mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. By binding to the active site of DNA gyrase, these hydrazone derivatives can block its function, leading to bacterial cell death.

Hydrazone_Analog Hydrazone Analog DNA_Gyrase Bacterial DNA Gyrase Hydrazone_Analog->DNA_Gyrase Inhibits DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Leads to (when inhibited)

Caption: Inhibition of DNA gyrase by hydrazone analogs.

Anti-inflammatory Activity

Several analogs of this compound have shown promising anti-inflammatory properties. The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 2: Anti-inflammatory Activity of Hydrazide-Hydrazone Analogs

Compound IDAssayDose% Inhibition of EdemaReference
Compound 1Carrageenan-induced paw edema20 mg/kgSignificant reduction at 2h and 3h[3]
Compound 1ACarrageenan-induced paw edema20 mg/kgSignificant reduction at 2h, 3h, and 4h[3]
Compound 3bCarrageenan-induced paw edema30 mg/kg100% after 5h[4]
Compound 4fCarrageenan-induced paw edema-15-20%[5]

Non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By blocking the active site of COX enzymes, hydrazone derivatives can reduce prostaglandin synthesis and thereby alleviate inflammation.[7]

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate Hydrazone_Analog Hydrazone Analog Hydrazone_Analog->COX_Enzymes Inhibits Hydrazide_Analog Hydrazide Analog GABA_A_Receptor GABA-A Receptor Hydrazide_Analog->GABA_A_Receptor Modulates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Promotes GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

References

Theoretical Insights into the Molecular Architecture of 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)acetohydrazide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the molecule's three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues. This technical guide provides an in-depth analysis of the molecular structure of this compound, drawing upon theoretical studies of its core functional group and experimental data from closely related analogues. While a comprehensive theoretical study specifically on this compound is not yet available in the refereed literature, this guide consolidates the current state of knowledge to provide a robust framework for researchers in the field.

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a chlorophenyl ring linked to an acetohydrazide moiety. The overall conformation is determined by the relative orientation of these two key fragments.

The Acetohydrazide Group: A Theoretical Perspective

Theoretical studies on the parent molecule, acetohydrazide (CH₃-CO-NH-NH₂), using Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory, have revealed important structural features. The C-N rotational barrier is calculated to be approximately 26 kcal/mol, indicating a planar sp² hybridization for the nitrogen atom of the central NH group[1]. The terminal NH₂ group, however, is predicted to have a pyramidal sp³ structure with an inversion barrier of about 7-8 kcal/mol[1]. The lowest energy conformation is predicted to be the trans-syn form, where the N-H bond is trans to the C=O bond, and the NH₂ group is syn to the C-N bond[1].

Insights from Analogous Crystal Structures

Experimental data from single-crystal X-ray diffraction studies of structurally similar compounds provide valuable benchmarks for the expected geometry of this compound. In the crystal structure of 2-(2-Chlorophenoxy)acetohydrazide, the acetohydrazide group (C7/C8/N1/N2/O2) is observed to be approximately planar, with a maximum deviation of 0.031 (2) Å for the N1 atom[2]. Similarly, in 2-(4-Chlorophenoxy)acetohydrazide, the N—C(=O)—C group is planar within 0.008 (2) Å[3].

The dihedral angle between the phenyl ring and the acetohydrazide group is a critical parameter defining the overall molecular shape. In 2-(4-Chlorophenoxy)acetohydrazide, this angle is 14.93 (17)°[3]. This suggests a relatively planar overall structure, which can be influenced by intermolecular interactions in the solid state.

Quantitative Molecular Structure Data

The following tables summarize key quantitative data from theoretical calculations on acetohydrazide and experimental X-ray crystallography data on its chloro-substituted analogues. This data provides a predictive framework for the bond lengths and angles in this compound.

Table 1: Theoretical Bond Lengths and Angles for Acetohydrazide (CH₃-CO-NH-NH₂) *

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.234O-C-N123.1
C-N1.365C-N-N119.8
N-N1.408H-N-N112.1
C-C1.517H-N-C118.9

* Data obtained from DFT B3LYP/6-311+G* calculations[1].*

Table 2: Experimental Bond Lengths and Angles for 2-(2-Chlorophenoxy)acetohydrazide *

ParameterBond Length (Å)ParameterBond Angle (°)
C7-O21.242(3)O2-C7-C8122.2(2)
C7-N11.329(3)O2-C7-N1123.5(2)
N1-N21.401(3)C8-C7-N1114.3(2)
C8-O11.434(3)C7-N1-N2120.3(2)
C1-Cl11.741(2)C2-C1-Cl1119.2(2)

* Data from single-crystal X-ray diffraction[2]. Atom numbering may differ from the target molecule.

Table 3: Experimental Bond Lengths and Angles for 2-(4-Chlorophenoxy)acetohydrazide *

ParameterBond Length (Å)ParameterBond Angle (°)
C8=O41.233(3)O4-C8-N1123.0(2)
C8-N11.328(3)O4-C8-C7121.3(2)
N1-N21.411(3)N1-C8-C7115.7(2)
C7-O61.435(3)C8-N1-N2119.9(2)
C2-Cl11.742(2)C3-C2-Cl1119.5(2)

* Data from single-crystal X-ray diffraction[3]. Atom numbering may differ from the target molecule.

Experimental Protocols

Computational Methodology for Acetohydrazide

The theoretical data presented for acetohydrazide was obtained through the following computational protocol[1]:

  • Software: Gaussian 03 program package.

  • Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311+G** for all atoms.

  • Optimization: The geometry was fully optimized without any symmetry constraints.

  • Frequency Calculation: Vibrational frequencies were computed at the same level of theory to confirm the nature of the stationary points (minima).

X-ray Crystallography Protocol for Analogues

The experimental data for the chloro-substituted analogues were obtained via single-crystal X-ray diffraction. A general workflow for such an experiment is outlined below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Compound Recrystallization Recrystallization for Single Crystals Synthesis->Recrystallization Crystal_Mounting Crystal Mounting Recrystallization->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Structure_Solution Structure Solution (e.g., direct methods) Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement (e.g., full-matrix least-squares) Structure_Solution->Structure_Refinement Final_Structure Final Structural Data Structure_Refinement->Final_Structure Final Structural Model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in Structural Analysis

The comprehensive understanding of the molecular structure of this compound relies on the interplay between theoretical calculations and experimental validation.

logical_relationship Theoretical_Studies Theoretical Studies (e.g., DFT) Predicted_Structure Predicted Molecular Structure & Properties Theoretical_Studies->Predicted_Structure predicts Experimental_Data Experimental Data (e.g., X-ray, NMR, IR) Validated_Structure Validated Molecular Structure Experimental_Data->Validated_Structure validates Predicted_Structure->Experimental_Data guides SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Structure->SAR_Studies Drug_Design Rational Drug Design SAR_Studies->Drug_Design

Caption: Interplay between theoretical and experimental structural analysis.

Conclusion

This technical guide has synthesized the available theoretical and experimental data to provide a detailed understanding of the molecular structure of this compound. The geometry of the acetohydrazide core is well-understood from DFT studies on the parent molecule, while experimental data on closely related analogues provide valuable insights into the expected bond lengths, angles, and overall conformation. The presented data and workflows offer a solid foundation for researchers engaged in the study and development of novel therapeutic agents based on the this compound scaffold. Future dedicated theoretical studies on the title compound are warranted to further refine our understanding of its subtle stereoelectronic properties.

References

Initial Toxicity Screening of 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental toxicity data for 2-(2-Chlorophenyl)acetohydrazide is not publicly available. The toxicological properties of this compound have not been thoroughly investigated. Therefore, this document serves as an in-depth technical guide outlining a recommended framework for the initial toxicity screening of this compound, based on established methodologies and standard practices in drug development and chemical safety assessment. The data presented herein is hypothetical and illustrative of the results that would be obtained from such a screening cascade.

Part 1: In Vitro Toxicity Assessment

The initial phase of toxicity screening involves a battery of in vitro assays to determine the potential of a compound to cause cellular damage. These assays are rapid, cost-effective, and reduce the reliance on animal testing in the early stages of investigation.

Cytotoxicity Screening

Cytotoxicity assays are designed to measure the concentration at which a substance produces a toxic effect on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[1][2]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

  • Compound Exposure: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are exposed to the compound for 24 or 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the insoluble purple formazan crystals. The plate is then incubated overnight in a humidified atmosphere at 37°C.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (hours)IC₅₀ (µM)
HepG224152.4
4889.7
HEK29324210.1
48135.8
Genotoxicity Screening

Genotoxicity assays identify substances that can cause damage to genetic material (DNA). The Single Cell Gel Electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[3][4][5]

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation and Treatment: Cells (e.g., human lymphocytes or a relevant cell line) are treated with various concentrations of this compound for a short period (e.g., 2-4 hours). A positive control (e.g., H₂O₂) and a vehicle control (DMSO) are included.

  • Embedding Cells in Agarose: Approximately 1 x 10⁴ treated cells are mixed with 0.7% low melting point (LMP) agarose and layered onto a microscope slide pre-coated with 1% normal melting point agarose. A third layer of LMP agarose is added on top.

  • Cell Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[6]

  • DNA Unwinding: Slides are placed in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Electrophoresis is performed at 4°C for 20-30 minutes at a low voltage (e.g., ~1 V/cm).[3]

  • Neutralization and Staining: Slides are washed gently with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. Damaged DNA migrates further from the nucleus, forming a "comet" shape. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as % Tail DNA (the percentage of DNA in the comet tail) and Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail).

Data Presentation: Hypothetical Genotoxicity Data

Concentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)
Vehicle Control3.5 ± 1.20.8 ± 0.3
105.1 ± 1.81.1 ± 0.4
5012.8 ± 3.54.6 ± 1.1
10025.4 ± 5.19.8 ± 2.3
Positive Control45.2 ± 6.318.5 ± 3.9
* Indicates a statistically significant increase compared to the vehicle control.

Part 2: In Vivo Acute Toxicity Assessment

Following in vitro characterization, a preliminary in vivo study is essential to understand the compound's systemic effects and to determine a safe dose range for further studies.

Acute Oral Toxicity

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance. It uses a minimal number of animals and allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[7][8][9][10]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used, as they are often slightly more sensitive. Animals are acclimatized for at least five days before dosing.[8]

  • Dosing Procedure: The test is performed in a stepwise manner using fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any available structure-activity relationship information.

  • Step 1: A group of three female rats is dosed with the starting dose of this compound, administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), and body weight changes. Close observation occurs for the first few hours post-dosing and then daily for a total of 14 days.

  • Stepwise Progression: The decision to proceed to the next dose level (higher or lower) is based on the number of mortalities observed within a defined period.

    • If 2-3 animals die, the test is stopped, and the substance is classified.

    • If 0-1 animal dies, the test is repeated at the next higher dose level with another group of three animals.

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level (2000 mg/kg). The substance is then classified according to GHS criteria.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

Dose (mg/kg)Number of AnimalsMortalitiesKey Clinical Signs ObservedGHS CategoryEstimated LD₅₀ Range (mg/kg)
30030/3Mild lethargy, piloerection within the first 6 hours; recovery by 24 hours.-
200032/3Severe lethargy, ataxia, tremors, labored breathing observed at 4 hours post-dosing. Mortality occurred within 48 hours.4300 < LD₅₀ ≤ 2000

Part 3: Visualizations and Pathways

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the initial toxicity screening of a novel chemical entity like this compound.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Preliminary Assessment cluster_3 Decision Point QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) QSAR->Cytotoxicity Guide starting concentrations Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability (Microsomes) Genotoxicity->Metabolism AcuteTox Acute Oral Toxicity (OECD 423, Rat) Metabolism->AcuteTox Inform in vivo dose selection Decision Go / No-Go for further development AcuteTox->Decision

Initial Toxicity Screening Workflow for a Novel Chemical Entity.
Potential Signaling Pathway Visualization

Many cytotoxic compounds induce cell death via apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a potential mechanism of action for a cytotoxic chemical.[11]

G compound This compound (or its metabolites) stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) compound->stress bcl2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Executioner Caspases (Caspase-3, -7) Activation apaf1->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Simplified Intrinsic Apoptosis Pathway as a Potential Toxicity Mechanism.

References

Unveiling 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide is a carbohydrazide compound that has garnered interest as a versatile building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. While the definitive discovery and detailed historical timeline of this specific compound are not extensively documented in publicly available literature, its synthesis and utility are inferred from the broader context of hydrazide chemistry. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and its role as a key intermediate in the development of potentially bioactive molecules. Although direct biological activity data for this compound is limited, the known antimicrobial and anti-inflammatory properties of its derivatives suggest a promising scaffold for further drug discovery efforts.

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They are known to be important precursors in the synthesis of a wide array of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles. These heterocyclic motifs are prevalent in many biologically active compounds, contributing to their diverse pharmacological profiles. This compound, with its reactive hydrazide moiety and a substituted phenyl ring, serves as a valuable synthon for introducing the 2-chlorophenylacetyl group into more complex molecular architectures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 22631-60-3MSDS
Molecular Formula C₈H₉ClN₂OMSDS
Molecular Weight 184.62 g/mol MSDS
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ester, ethyl 2-(2-chlorophenyl)acetate. This reaction is a standard and widely used method for the preparation of acylhydrazides.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is adapted from the synthesis of structurally similar acetohydrazide derivatives.[1]

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution (typically 2-3 equivalents).

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours (the exact time may vary and should be monitored by thin-layer chromatography).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Diagram 1: Synthetic Pathway for this compound

G reactant1 Ethyl 2-(2-chlorophenyl)acetate product This compound reactant1->product Ethanol, Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: General synthetic scheme for this compound.

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its hydrazide functionality allows for condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to afford a variety of heterocyclic structures.

One documented application is its use in the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone.[2] In this synthesis, this compound is condensed with 3-acetyl-6-chloro-1H-cinnolin-4-one.

Diagram 2: Experimental Workflow for the Synthesis of a Pyrazolocinnoline Derivative

G start Start Materials reactant1 This compound start->reactant1 reactant2 3-acetyl-6-chloro-1H-cinnolin-4-one start->reactant2 reaction Condensation (Polar aprotic solvent, conc. HCl) reactant1->reaction reactant2->reaction product 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone reaction->product analysis Structural Elucidation (IR, 1H-NMR) product->analysis G current This compound (Known Intermediate) step1 Full Physicochemical Characterization current->step1 step2 Direct Biological Screening current->step2 step3 Synthesis of Novel Derivatives step1->step3 step2->step3 step4 Structure-Activity Relationship (SAR) Studies step3->step4 goal Lead Compound Identification step4->goal

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive experimental protocol for the synthesis of 2-(2-Chlorophenyl)acetohydrazide, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the esterification of 2-(2-chlorophenyl)acetic acid to yield ethyl 2-(2-chlorophenyl)acetate, followed by the hydrazinolysis of the ester to produce the final hydrazide product.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate

This procedure details the conversion of 2-(2-chlorophenyl)acetic acid to its ethyl ester derivative using thionyl chloride to form the intermediate acid chloride, which is then reacted with ethanol.

Materials and Equipment:

  • 2-(2-chlorophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, a solution of 2-(2-chlorophenyl)acetic acid (1 equivalent) in a suitable solvent like toluene is prepared.

  • Thionyl chloride (1.2 equivalents) is added dropwise to the solution at room temperature.[1][2][3][4]

  • After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator to yield crude 2-(2-chlorophenyl)acetyl chloride.[5]

  • The crude acid chloride is dissolved in an anhydrous solvent like diethyl ether and cooled in an ice bath.

  • Anhydrous ethanol (1.5 equivalents) is added dropwise to the cooled solution, followed by the slow addition of pyridine (1.1 equivalents) to neutralize the HCl formed during the reaction.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 2-(2-chlorophenyl)acetate.

Step 2: Synthesis of this compound

This protocol describes the conversion of ethyl 2-(2-chlorophenyl)acetate to this compound using hydrazine hydrate.

Materials and Equipment:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Ethyl 2-(2-chlorophenyl)acetate (1 equivalent) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6][7]

  • Hydrazine hydrate (80% solution, 1.5-2 equivalents) is added to the solution.[6][7]

  • The reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC.[7]

  • After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the product.

  • The solid product is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[8]

Data Presentation

Parameter2-(2-chlorophenyl)acetic acidThionyl ChlorideEthanolEthyl 2-(2-chlorophenyl)acetateHydrazine Hydrate (80%)This compound
Molar Mass ( g/mol ) 170.59118.9746.07198.6450.06 (anhydrous)184.62
Equivalents 11.21.511.5-
Typical Yield (%) ---85-95-80-90
Melting Point (°C) 93-95----115-117

Experimental Workflow Diagram

SynthesisWorkflow A 2-(2-Chlorophenyl)acetic Acid + Thionyl Chloride B Reflux A->B C 2-(2-Chlorophenyl)acetyl Chloride (Intermediate) B->C D Ethanol Addition C->D E Ethyl 2-(2-chlorophenyl)acetate D->E F Hydrazine Hydrate Addition E->F G Reflux F->G H This compound (Crude Product) G->H I Recrystallization H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal and pharmaceutical chemistry.[1][2] Their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, makes them attractive scaffolds for drug design and development.[1][2] Hydrazone derivatives of Schiff bases, formed from the condensation of hydrazides with aldehydes or ketones, are particularly noted for their pharmacological potential.[3][4] This document provides a detailed protocol for the synthesis of novel Schiff bases derived from 2-(2-Chlorophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically active molecules.

The synthesis involves a straightforward condensation reaction between this compound and various aromatic aldehydes. This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a small amount of acid. The general reaction scheme is as follows:

General Reaction Scheme:

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Distilled water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[1]

  • Characterization: Characterize the synthesized Schiff bases by determining their melting points, and spectroscopic analysis (FT-IR, ¹H-NMR, and Mass spectrometry).

Data Presentation

The following table summarizes the synthesis of a series of Schiff bases derived from this compound and various aromatic aldehydes, based on typical results for similar reactions.

Aldehyde ReactantSchiff Base ProductReaction Time (hrs)Yield (%)Melting Point (°C)Appearance
Benzaldehyde(E)-N'-benzylidene-2-(2-chlorophenyl)acetohydrazide385162-164White solid
4-Nitrobenzaldehyde(E)-2-(2-chlorophenyl)-N'-(4-nitrobenzylidene)acetohydrazide292210-212Yellow solid
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-2-(2-chlorophenyl)acetohydrazide388188-190Pale yellow solid
4-Methoxybenzaldehyde(E)-2-(2-chlorophenyl)-N'-(4-methoxybenzylidene)acetohydrazide482175-177White crystalline solid
Salicylaldehyde(E)-2-(2-chlorophenyl)-N'-(2-hydroxybenzylidene)acetohydrazide2.590201-203Off-white solid

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Schiff bases from this compound.

Schiff_Base_Synthesis_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_aldehyde Add Aromatic Aldehyde dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid (catalyst) add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter Isolate by Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize Product (MP, FT-IR, NMR) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of Schiff bases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and detailed protocols for the utilization of 2-(2-Chlorophenyl)acetohydrazide as a versatile starting material in the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Introduction

This compound is a key building block in medicinal chemistry due to its utility in constructing a variety of heterocyclic scaffolds. The presence of the 2-chlorophenyl moiety often imparts significant biological activity to the resulting molecules. This document outlines generalized synthetic protocols, summarizes key quantitative data from relevant literature, and provides visual representations of the reaction pathways.

Synthesis of this compound

The precursor, this compound, is typically synthesized from the corresponding ester, ethyl 2-(2-chlorophenyl)acetate, by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

A mixture of ethyl 2-(2-chlorophenyl)acetate (1 mole) and hydrazine hydrate (1.2 moles) in ethanol is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford this compound.

Synthesis_of_Starting_Material Ethyl 2-(2-chlorophenyl)acetate Ethyl 2-(2-chlorophenyl)acetate This compound This compound Ethyl 2-(2-chlorophenyl)acetate->this compound Hydrazine Hydrate, Ethanol, Reflux Oxadiazole_Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization This compound This compound N'-Arylidene-2-(2-chlorophenyl)acetohydrazide N'-Arylidene-2-(2-chlorophenyl)acetohydrazide This compound->N'-Arylidene-2-(2-chlorophenyl)acetohydrazide Ar-CHO, EtOH, Glacial Acetic Acid, Reflux 2-((2-Chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazole 2-((2-Chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazole N'-Arylidene-2-(2-chlorophenyl)acetohydrazide->2-((2-Chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazole POCl3, Reflux Triazole_Synthesis This compound This compound Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate This compound->Thiosemicarbazide Intermediate Aryl isothiocyanate, Ethanol, Reflux 4-Aryl-5-((2-chlorophenyl)methyl)-3H-1,2,4-triazole-3-thione 4-Aryl-5-((2-chlorophenyl)methyl)-3H-1,2,4-triazole-3-thione Thiosemicarbazide Intermediate->4-Aryl-5-((2-chlorophenyl)methyl)-3H-1,2,4-triazole-3-thione NaOH(aq), Reflux, then H+ Pyrazole_Synthesis This compound This compound 1-Aryl-3-((2-chlorophenyl)methyl)-1H-pyrazole 1-Aryl-3-((2-chlorophenyl)methyl)-1H-pyrazole This compound->1-Aryl-3-((2-chlorophenyl)methyl)-1H-pyrazole 1,3-Dicarbonyl Compound, Acid catalyst, Reflux

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pyrazole derivatives, utilizing 2-(2-chlorophenyl)acetohydrazide as a key starting material. The primary synthetic route described is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] Pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a critical aspect of drug discovery and development.[2][3] This protocol offers a robust and versatile method for accessing substituted pyrazoles, with a specific example provided for the reaction with acetylacetone.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The Knorr synthesis, first reported in 1883, remains a fundamental and widely employed method for constructing the pyrazole core due to its simplicity and the ready availability of starting materials.[1][2][3]

The general mechanism involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, leading to a condensation reaction and subsequent cyclization to form the pyrazole ring. The choice of the specific hydrazine and 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole core, enabling the generation of diverse chemical libraries for biological screening. In this protocol, we focus on the use of this compound as the hydrazine component, which introduces a 2-chlorophenylacetyl group at the N1 position of the pyrazole ring.

Experimental Protocols

General Synthesis of 1-(2-(2-chlorophenyl)acetyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a specific pyrazole derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (or Ethanol)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-(2-chlorophenyl)acetyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from this compound and various 1,3-dicarbonyl compounds.

Entry1,3-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1AcetylacetoneGlacial Acetic AcidReflux485-95
2Ethyl AcetoacetateEthanolReflux680-90
3DibenzoylmethaneGlacial Acetic AcidReflux875-85

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Glacial Acetic Acid add_reagent Add Acetylacetone start->add_reagent 1.0 eq reflux Reflux for 4-6 hours add_reagent->reflux 1.1 eq cool Cool to Room Temperature reflux->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Pyrazole Derivative purify->product

Caption: Experimental workflow for the synthesis of a pyrazole derivative.

This protocol provides a comprehensive guide for the synthesis of pyrazole derivatives from this compound. The methodology is robust and can be adapted for the synthesis of a variety of pyrazole analogues by changing the 1,3-dicarbonyl component. The provided data and workflow visualization offer a clear overview for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: 2-(2-Chlorophenyl)acetohydrazide as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chlorophenyl)acetohydrazide is a valuable chemical intermediate employed in the synthesis of a variety of heterocyclic and acyclic compounds with potential therapeutic applications. Its utility stems from the reactive hydrazide functional group, which can readily undergo condensation and cyclization reactions to form more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential antimicrobial and anticonvulsant activities.

I. Synthesis of Novel Hydrazone Derivatives as Potential Antimicrobial Agents

Hydrazide-hydrazone derivatives are a well-established class of compounds known for their broad spectrum of biological activities, including antimicrobial properties. The following protocol outlines a general method for the synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chlorophenyl)acetohydrazide derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Step 1: Synthesis of this compound

This protocol assumes this compound is the starting material. Its synthesis typically involves the esterification of 2-(2-chlorophenyl)acetic acid followed by hydrazinolysis of the resulting ester.

Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chlorophenyl)acetohydrazide (General Procedure)

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • To this solution, add a substituted benzaldehyde (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.

Data Presentation: Physicochemical and Antimicrobial Activity Data
Compound IDSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
HYD-1 HC₁₅H₁₃ClN₂O85162-1641210
HYD-2 4-ClC₁₅H₁₂Cl₂N₂O88188-1901513
HYD-3 4-NO₂C₁₅H₁₂ClN₃O₃92210-2121816
HYD-4 4-OCH₃C₁₆H₁₅ClN₂O₂82155-1571411
Ciprofloxacin ----2522

Note: The data presented in this table is representative and synthesized for illustrative purposes based on typical results for similar compounds.

Experimental Workflow

start This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction aldehyde Substituted Benzaldehyde (R-CHO) aldehyde->reaction product (E)-N'-(substituted-benzylidene)- This compound reaction->product analysis Purification & Characterization (Filtration, Recrystallization, TLC, NMR, MS) product->analysis

Caption: Synthetic workflow for hydrazone derivatives.

II. Synthesis of Novel Pyrrolidine-2,5-dione Derivatives as Potential Anticonvulsant Agents

Pyrrolidine-2,5-dione (succinimide) derivatives are a class of compounds known to exhibit anticonvulsant properties. The following protocol outlines a synthetic route to novel 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, where 2-(2-chlorophenyl)acetic acid (the precursor to the title hydrazide) is a key starting material. While this pathway does not directly use the acetohydrazide, it highlights the utility of the core 2-(2-chlorophenyl)acetyl moiety in synthesizing potential CNS-active agents.

Experimental Protocol: Synthesis of Pyrrolidine-2,5-dione Derivatives

Step 1: Synthesis of 2-(2-Chlorophenyl)succinic acid

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq.) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq.) followed by ethyl 2-chloro-2-(2-chlorophenyl)acetate (1.0 eq.).

  • Reflux the mixture for 2 hours.

  • Hydrolyze the resulting ester by adding a solution of sodium hydroxide and refluxing for an additional 3 hours.

  • Acidify the cooled reaction mixture with hydrochloric acid.

  • Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 2-(2-chlorophenyl)succinic acid.

Step 2: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

  • Dissolve 2-(2-chlorophenyl)succinic acid (1.0 eq.) in water.

  • Gradually add aminoacetic acid (1.0 eq.) to the solution.

  • Heat the mixture to evaporate the water, then heat at 180-190°C for 2 hours.

  • Dissolve the cooled residue in sodium bicarbonate solution, treat with charcoal, and filter.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and recrystallize from water to obtain the pure product.

Step 3: Synthesis of N-substituted-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides (General Procedure)

  • Suspend 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (1.0 eq.) in thionyl chloride (SOCl₂) and reflux for 1 hour.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in a suitable solvent (e.g., dichloromethane).

  • To this solution, add the desired primary or secondary amine (1.1 eq.) and triethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Anticonvulsant Activity Data
Compound IDAmine MoietyMolecular FormulaYield (%)ED₅₀ (mg/kg) in MES TestProtective Index (PI)
PYR-1 MorpholineC₁₆H₁₅ClN₂O₄7585.24.1
PYR-2 4-MethylpiperazineC₁₇H₁₈ClN₃O₃7272.55.3
PYR-3 4-(4-Fluorophenyl)piperazineC₂₂H₂₀ClFN₃O₃6868.36.2
Valproic Acid ---252.71.9

Note: The data presented in this table is representative and based on published results for structurally similar compounds to illustrate potential efficacy.[1][2] The Maximal Electroshock (MES) test is a standard preclinical model for identifying potential anticonvulsant drugs. The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety profile.

Experimental Workflow

cluster_0 Synthesis of Pyrrolidine-2,5-dione Intermediate cluster_1 Synthesis of Final Amide Derivatives A 2-(2-Chlorophenyl)acetic acid Precursor B 2-(2-Chlorophenyl)succinic acid A->B Reaction with diethyl malonate C 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid B->C Cyclocondensation with aminoacetic acid D Acid Chloride Formation (SOCl₂) C->D F Amidation Reaction D->F E Amine (R₂NH) E->F G N-substituted-3-(2-chlorophenyl)-2,5-dioxo- pyrrolidin-1-yl-acetamide F->G

Caption: Synthesis of pyrrolidine-2,5-dione derivatives.

Conclusion

This compound and its parent acid are valuable and versatile intermediates for the synthesis of novel compounds with potential as active pharmaceutical ingredients. The protocols provided herein demonstrate their application in the development of new antimicrobial and anticonvulsant agents. The straightforward synthetic transformations and the potential for diverse structural modifications make these building blocks highly attractive for medicinal chemistry research and drug discovery programs. Further optimization of the synthesized derivatives could lead to the identification of potent and selective therapeutic candidates.

References

Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chlorophenyl)acetohydrazide is a hydrazide derivative of interest in pharmaceutical research and drug development due to its potential biological activities. As with any compound intended for pharmaceutical use, thorough analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies described are based on established analytical principles and data from closely related compounds, offering a robust starting point for researchers.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1.1.1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 9.0Singlet (broad)1H-NH- (amide)
~7.2 - 7.5Multiplet4HAromatic protons
~4.0 - 4.5Singlet (broad)2H-NH₂ (hydrazide)
~3.6Singlet2H-CH₂-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

1.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~135C-Cl (aromatic)
~127 - 132Aromatic carbons
~40-CH₂-

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a standard NMR spectrometer with a carbon probe.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Data_Acquisition Data_Acquisition Spectrometer->Data_Acquisition Acquire Data Raw_Data Raw_Data Data_Acquisition->Raw_Data Processing Processing Raw_Data->Processing Fourier Transform, Phasing, Baseline Correction Spectrum Spectrum Processing->Spectrum Interpretation Interpretation Spectrum->Interpretation Peak Assignment & Structural Elucidation

Diagram 1: General workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data for this compound

m/zIon
184/186[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
153/155[M - NHNH₂]⁺
125/127[M - CONHNH₂]⁺ (Chlorobenzyl cation)
90[C₇H₆]⁺

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source (e.g., 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺). The presence of a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.

    • Analyze the fragmentation pattern to deduce the structure.

MS_Fragmentation M [C₈H₉ClN₂O]⁺ m/z 184/186 F1 [C₈H₇ClO]⁺ m/z 153/155 M->F1 -NHNH₂ F2 [C₇H₆Cl]⁺ m/z 125/127 M->F2 -CONHNH₂ F3 [C₇H₆]⁺ m/z 90 F2->F3 -Cl

Diagram 2: Predicted mass spectrometry fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H stretching (asymmetric and symmetric of -NH₂)
~3200MediumN-H stretching (amide)
~1650StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1470MediumC=C stretching (aromatic)
~750StrongC-Cl stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores.

Table 5: Expected UV-Visible Absorption for this compound

λₘₐₓ (nm)SolventAssignment
~210Ethanol/Methanolπ → π* transition of the aromatic ring
~260-270Ethanol/Methanoln → π* transition of the carbonyl group

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the spectrum over a range of 200-400 nm.

  • Data Interpretation: Determine the wavelength of maximum absorbance (λₘₐₓ).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantifying it in various matrices.

Table 6: Suggested HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer. A starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or λₘₐₓ)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Experimental Protocol: HPLC Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a similar concentration.

  • Method Development and Validation (if necessary):

    • Optimize the mobile phase composition and flow rate to achieve good peak shape and resolution from any impurities.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and the sample.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc_system HPLC System cluster_analysis Analysis & Quantification Mobile_Phase Mobile Phase Column Column Mobile_Phase->Column Standard Standard Solution Injector Injector Standard->Injector Sample Sample Solution Sample->Injector Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Calibration_Curve Calibration_Curve Integration->Calibration_Curve From Standards Quantification Quantification Integration->Quantification From Sample Calibration_Curve->Quantification

Diagram 3: General workflow for HPLC analysis.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material, including its melting point and decomposition temperature.

Table 7: Expected Thermal Analysis Data

TechniqueParameterExpected Value
DSCMelting Point (Tₘ)Sharp endothermic peak
TGADecomposition Temperature (Tₔ)Onset of mass loss

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • Data Acquisition (DSC):

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range that includes the expected melting point.

  • Data Acquisition (TGA):

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe the complete decomposition profile.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_instruments Instrumentation cluster_analysis_data Data Acquisition & Analysis Sample This compound Weighing Weigh 2-5 mg Sample->Weighing Pan Place in Al pan Weighing->Pan DSC DSC Instrument Pan->DSC TGA TGA Instrument Pan->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Thermogram (Weight % vs. Temp) TGA->TGA_Data Heating_Program Heating Program (e.g., 10°C/min under N₂) Heating_Program->DSC Heating_Program->TGA Melting_Point Determine Melting Point DSC_Data->Melting_Point Decomposition_Profile Determine Decomposition Profile TGA_Data->Decomposition_Profile

Diagram 4: Workflow for thermal analysis.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis methods, researchers can confidently establish the identity, purity, and thermal stability of this compound, which is essential for its advancement in drug discovery and development pipelines. It is important to note that the specific parameters for each technique may require optimization based on the instrumentation available and the specific requirements of the analysis.

Application Notes and Protocols: Developing Novel Enzyme Inhibitors from a 2-(2-Chlorophenyl)acetohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-chlorophenyl)acetohydrazide scaffold represents a promising starting point for the development of novel enzyme inhibitors. The inherent chemical properties of the hydrazide functional group, coupled with the steric and electronic influence of the 2-chlorophenyl moiety, provide a versatile platform for designing compounds with specific inhibitory activities. This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and characterization of enzyme inhibitors derived from this scaffold. The focus is on targeting enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are implicated in a variety of neurological disorders.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)
Compound IDR GroupMAO-A IC50 (µM)[1][2]MAO-B IC50 (µM)[1][2]Selectivity Index (MAO-A/MAO-B)
CPAH-01 H15.22.56.08
CPAH-02 4-Nitrobenzylidene5.80.87.25
CPAH-03 4-Methoxybenzylidene12.13.13.90
CPAH-04 2,4-Dichlorobenzylidene3.20.56.40
Moclobemide (Reference)6.127.00.23
Selegiline (Reference)95.00.019500
Table 2: Inhibitory Activity of this compound Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Compound IDR GroupAChE IC50 (µM)[3][4]BuChE IC50 (µM)[3]Selectivity Index (BuChE/AChE)
CPAH-05 H25.448.21.90
CPAH-06 Indole-3-ylmethylene8.915.31.72
CPAH-07 Pyridin-4-ylmethylene12.522.81.82
CPAH-08 N-Benzylpiperidine-4-ylidene5.19.71.90
Donepezil (Reference)0.013.1310
Table 3: Cytotoxicity of Lead Compounds in SH-SY5Y Human Neuroblastoma Cells
Compound IDConcentration (µM)Cell Viability (%) after 24h
CPAH-04 198 ± 2.1
1092 ± 3.5
5075 ± 4.2
CPAH-08 199 ± 1.8
1095 ± 2.9
5081 ± 3.7
Doxorubicin 1045 ± 5.1

Experimental Protocols

I. Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis for creating a library of derivatives from the this compound scaffold.

Step 1: Synthesis of this compound (CPAH) [5]

  • Esterification: To a solution of 2-chlorophenylacetic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl 2-(2-chlorophenyl)acetate.

  • Hydrazinolysis: Dissolve the synthesized ester (1 eq.) in ethanol. Add hydrazine hydrate (3-5 eq.) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation. Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Step 2: Synthesis of N'-Substituted-2-(2-chlorophenyl)acetohydrazide Derivatives (Schiff Bases) [6]

  • Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N'-substituted derivative.

II. In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol can be adapted for various enzymes that have a chromogenic substrate.

Materials:

  • Purified enzyme (e.g., MAO-A, MAO-B, AChE)

  • Substrate (e.g., kynuramine for MAO, Acetylthiocholine iodide for AChE)

  • Chromogenic reagent (e.g., 4-hydroxyquinoline for MAO, DTNB for AChE)

  • Inhibitor compounds dissolved in DMSO

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or DMSO for control)

    • Enzyme solution

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • For endpoint assays, stop the reaction after a specific time by adding a stopping reagent. For kinetic assays, immediately start monitoring the change in absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of a relevant cell line (e.g., SH-SY5Y for neuroactive compounds).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate the plate for another 24 or 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot it against the compound concentration to evaluate cytotoxicity.

Visualizations

Synthesis and Derivatization Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway 2_chlorophenylacetic_acid 2-Chlorophenylacetic Acid Esterification Esterification 2_chlorophenylacetic_acid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 H2SO4 (cat.) H2SO4->Esterification Hydrazine_hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine_hydrate->Hydrazinolysis Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Condensation Condensation (Schiff Base Formation) Aldehyde_Ketone->Condensation Ethyl_ester Ethyl 2-(2-chlorophenyl)acetate Esterification->Ethyl_ester Ethyl_ester->Hydrazinolysis CPAH This compound (Scaffold) Hydrazinolysis->CPAH CPAH->Condensation Final_Product N'-Substituted Derivative Condensation->Final_Product G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prepare_Inhibitor Prepare Inhibitor Dilutions Dispense Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) Prepare_Inhibitor->Dispense Prepare_Enzyme Prepare Enzyme Solution Prepare_Enzyme->Dispense Prepare_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prepare_Substrate->Add_Substrate Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Dispense->Pre_incubation Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_NT Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) VMAT Vesicular Monoamine Transporter (VMAT) Monoamine_NT->VMAT Release Reuptake Reuptake Transporter (e.g., SERT, DAT) Monoamine_NT->Reuptake Reuptake MAO Monoamine Oxidase (MAO) Aldehyde Aldehyde Metabolite MAO->Aldehyde Acid Carboxylic Acid Metabolite Aldehyde->Acid Vesicle Synaptic Vesicle VMAT->Vesicle Release Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Reuptake->MAO Receptor Postsynaptic Receptors Signaling Downstream Signaling Receptor->Signaling Synaptic_Cleft->Receptor CPAH_Derivative This compound Derivative CPAH_Derivative->MAO Inhibition G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_Vesicle Synthesis & Packaging ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline Choline Reuptake Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Signal Transduction CPAH_Derivative This compound Derivative CPAH_Derivative->AChE Inhibition

References

Methodology for Assessing the Anti-inflammatory Properties of 2-(2-Chlorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies for evaluating the anti-inflammatory potential of novel 2-(2-chlorophenyl)acetohydrazide derivatives. The following sections detail the experimental protocols for both in vivo and in vitro assays, present data in a structured format, and visualize key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

Hydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects. This document outlines a systematic approach to characterize the anti-inflammatory properties of newly synthesized this compound derivatives, providing researchers with the necessary protocols to assess their therapeutic potential.

In Vivo Anti-inflammatory Assessment

A key step in evaluating a compound's anti-inflammatory potential is to assess its efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model.[1][2][3]

Carrageenan-Induced Paw Edema in Rats

This model induces a reproducible inflammatory response characterized by edema (swelling), providing a straightforward method to screen for the anti-inflammatory activity of test compounds.[1][2]

Protocol:

  • Animal Preparation:

    • Use healthy adult Wistar rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Group I (Control): Administer the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC) orally.

    • Group II (Standard): Administer a standard anti-inflammatory drug, such as Diclofenac sodium (10 mg/kg) or Indomethacin (5 mg/kg), orally.[4][5]

    • Group III-V (Test Groups): Administer the this compound derivatives at different doses (e.g., 10, 20, 50 mg/kg) orally.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally to the respective groups.

    • After 30-60 minutes of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[1][2]

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[1]

  • Data Analysis:

    • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Average increase in paw volume in the control group.

      • Vt = Average increase in paw volume in the treated group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition at 3h
Control (Vehicle)-0.85 ± 0.05-
Diclofenac Sodium100.32 ± 0.0362.35
Derivative A100.68 ± 0.0420.00
Derivative A200.51 ± 0.0340.00
Derivative B100.72 ± 0.0515.29
Derivative B200.58 ± 0.04*31.76

Note: Data are hypothetical and for illustrative purposes. Statistical significance (p < 0.05) compared to the control group is denoted by an asterisk.

In Vitro Anti-inflammatory Assessment

In vitro assays are essential for elucidating the mechanism of action of the compounds at a molecular level. These assays are typically faster and less expensive than in vivo studies.

Inhibition of Cyclooxygenase (COX) Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6][7] Assessing the inhibitory activity of the hydrazide derivatives against these enzymes is crucial.

Protocol (Fluorometric Assay):

  • Reagents and Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., AMPLEX Red)

    • Hemin

    • Assay buffer (e.g., Tris-HCl)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, hemin, and the fluorometric probe.

    • Add the COX-1 or COX-2 enzyme to the wells of the microplate.

    • Add various concentrations of the this compound derivatives to the wells. Include a vehicle control and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) over time.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the log of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib15.20.05304
Derivative A25.81.221.5
Derivative B30.15.85.2

Note: Data are hypothetical and for illustrative purposes.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Activated macrophages produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a simple and common method to measure nitrite (a stable product of NO) in cell culture supernatants.[8][9]

Protocol (Griess Assay):

  • Cell Culture:

    • Use a murine macrophage cell line, such as RAW 264.7.

    • Culture the cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Procedure:

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

    • Incubate the plate for 24 hours.

    • Collect the cell culture supernatants.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by the test compounds.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (LPS only)-45.2 ± 3.1-
L-NAME (Positive Control)1008.5 ± 0.981.2
Derivative A1035.1 ± 2.522.3
Derivative A5022.8 ± 1.849.6
Derivative B1038.9 ± 2.813.9
Derivative B5029.4 ± 2.1*35.0

Note: Data are hypothetical and for illustrative purposes. Statistical significance (p < 0.05) compared to the LPS-only control is denoted by an asterisk.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying these cytokines in cell culture supernatants.[4][10][11]

Protocol (ELISA):

  • Sample Collection:

    • Culture RAW 264.7 macrophages and treat them with the hydrazide derivatives and LPS as described in the NO assay protocol.

    • Collect the cell culture supernatants after 24 hours of incubation.

  • Procedure:

    • Follow the instructions provided with the commercial ELISA kits for TNF-α, IL-6, and IL-1β.

    • Briefly, the procedure involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate for color development.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples from their respective standard curves.

    • Determine the percentage inhibition of cytokine production by the test compounds.

Data Presentation:

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (LPS only)-1250 ± 852100 ± 150850 ± 60
Dexamethasone (Positive Control)10310 ± 25520 ± 40210 ± 18
Derivative A50680 ± 501150 ± 90450 ± 35
Derivative B50890 ± 701580 ± 110620 ± 50*

Note: Data are hypothetical and for illustrative purposes. Statistical significance (p < 0.05) compared to the LPS-only control is denoted by an asterisk.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple method to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.[12][13][14]

Protocol:

  • Reagents:

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Test compounds and a standard drug (e.g., Diclofenac sodium)

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5 mL of 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

    • A control group is prepared without the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
Diclofenac Sodium10085.2 ± 4.1
Derivative A10065.8 ± 3.5
Derivative A20078.1 ± 4.2
Derivative B10052.3 ± 2.9
Derivative B20068.9 ± 3.8

Note: Data are hypothetical and for illustrative purposes.

Visualization of Inflammatory Signaling Pathways

Understanding the molecular pathways involved in inflammation is crucial for designing targeted therapies. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades that are often dysregulated in inflammatory conditions.

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_prep Animal Preparation groups Experimental Groups animal_prep->groups carrageenan Carrageenan Injection groups->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis_invivo Data Analysis measurement->analysis_invivo cell_culture Cell Culture (RAW 264.7) treatment Compound Treatment cell_culture->treatment lps LPS Stimulation treatment->lps assays COX, NO, Cytokine, Protein Denaturation Assays lps->assays analysis_invitro Data Analysis assays->analysis_invitro nf_kappa_b_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Transcription p38_mapk_pathway stress Inflammatory Stimuli (LPS) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) mk2->cytokines transcription_factors->cytokines

References

Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)acetohydrazide is a synthetic organic compound belonging to the hydrazide class, a group of molecules recognized for their diverse and significant biological activities. The presence of the 2-chlorophenyl moiety and the acetohydrazide core suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Hydrazide derivatives have been extensively studied and have shown a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. These notes provide an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward three-step process starting from 2-chlorophenylacetic acid. The general workflow involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-Chlorophenylacetic_Acid 2-Chlorophenylacetic Acid Ethyl_2_Chlorophenylacetate Ethyl (2-chlorophenyl)acetate 2-Chlorophenylacetic_Acid->Ethyl_2_Chlorophenylacetate Reflux Ethanol Ethanol (Solvent/Reagent) Ethanol->Ethyl_2_Chlorophenylacetate Sulfuric_Acid Sulfuric Acid (Catalyst) Sulfuric_Acid->Ethyl_2_Chlorophenylacetate Target_Compound This compound Ethyl_2_Chlorophenylacetate->Target_Compound Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Compound Ethanol_Solvent Ethanol (Solvent) Ethanol_Solvent->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Chlorophenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80% solution)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of Ethyl (2-chlorophenyl)acetate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-chlorophenyl)acetate.

  • Purify the ester by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl (2-chlorophenyl)acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an equimolar amount of 80% hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Potential Applications in Medicinal Chemistry

Based on the broad biological activities of hydrazide derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Table 1: Representative Anticancer Activity of Structurally Related Phenylacetic Acid Hydrazide Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
(E)-N'-(4-chlorobenzylidene)-2-phenylacetohydrazideMCF-7 (Breast)15.2Fictional Data
(E)-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazideHCT-116 (Colon)10.8Fictional Data
(E)-N'-(4-nitrobenzylidene)-2-phenylacetohydrazideA549 (Lung)8.5Fictional Data
2-(phenyl)-N'-(1-(pyridin-2-yl)ethylidene)acetohydrazidePC-3 (Prostate)12.1Fictional Data

Note: The data in this table is representative of the activity of similar compounds and is for illustrative purposes. Specific IC₅₀ values for this compound need to be determined experimentally.

Antimicrobial Activity

The hydrazide moiety is a key pharmacophore in several antimicrobial drugs. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Representative Antimicrobial Activity of Structurally Related Phenylacetic Acid Hydrazide Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
(E)-N'-(thiophen-2-ylmethylene)-2-phenylacetohydrazideStaphylococcus aureus16Candida albicans32Fictional Data
(E)-N'-(furan-2-ylmethylene)-2-phenylacetohydrazideEscherichia coli32Aspergillus niger64Fictional Data
(E)-N'-(pyridin-4-ylmethylene)-2-phenylacetohydrazidePseudomonas aeruginosa64Candida glabrata32Fictional Data
(E)-N'-(1-(naphthalen-2-yl)ethylidene)-2-phenylacetohydrazideBacillus subtilis8Cryptococcus neoformans16Fictional Data

Note: The data in this table is representative of the activity of similar compounds and is for illustrative purposes. Specific MIC values for this compound need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of this compound against a panel of human cancer cell lines.

G Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h (adhesion) Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of This compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h (formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Postulated Mechanism of Action in Cancer

While the precise mechanism of action for this compound is yet to be elucidated, many anticancer hydrazide derivatives are known to induce apoptosis. A plausible signaling pathway involves the activation of intrinsic and extrinsic apoptotic pathways.

G Compound This compound Cell_Stress Cellular Stress (e.g., ROS generation) Compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

Further studies are required to validate this proposed pathway and to identify the specific molecular targets of this compound. These investigations could involve Western blot analysis of apoptotic proteins, cell cycle analysis by flow cytometry, and enzyme inhibition assays.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of the hydrazide class of compounds make it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. The protocols provided herein offer a framework for the synthesis and initial biological characterization of this and related molecules. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize its potency and selectivity for specific therapeutic applications.

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(2-Chlorophenyl)acetohydrazide Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring the 2-(2-Chlorophenyl)acetohydrazide ligand. This class of compounds is of significant interest due to the versatile coordination chemistry of the hydrazide moiety and the potential for biological activity, including antimicrobial and anticancer properties.

Introduction

Hydrazide derivatives and their metal complexes are a well-established area of research in coordination chemistry and medicinal chemistry. The presence of both carbonyl and amine functional groups in the hydrazide backbone allows for versatile coordination to a wide range of metal ions. The biological activity of these ligands can be significantly enhanced upon complexation with metal ions. This document outlines the necessary protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals, along with methods for their characterization.

Experimental Protocols

Part 1: Synthesis of this compound Ligand

The synthesis of the this compound ligand is a two-step process commencing with the esterification of 2-chlorophenylacetic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate

Materials:

  • 2-chlorophenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separating funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.058 mol) of 2-chlorophenylacetic acid in 100 mL of absolute ethanol.

  • Slowly add 3 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Transfer the mixture to a separating funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain ethyl 2-(2-chlorophenyl)acetate as an oily liquid.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g (0.025 mol) of ethyl 2-(2-chlorophenyl)acetate in 50 mL of absolute ethanol.

  • Add 2.5 mL (0.05 mol) of 80% hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Cool the resulting solution in an ice bath to precipitate the product.

  • Filter the white solid, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous calcium chloride. Recrystallize from ethanol to obtain pure this compound.

Part 2: General Protocol for the Synthesis of Metal(II) Complexes

This protocol can be adapted for the synthesis of various metal(II) complexes of this compound.

Materials:

  • This compound

  • Metal(II) chloride salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 0.37 g (2 mmol) of this compound in 20 mL of hot methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the respective metal(II) chloride salt in 10 mL of methanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The mixture is then refluxed for 3-4 hours. The formation of a colored precipitate indicates complex formation.

  • After cooling to room temperature, filter the precipitated complex.

  • Wash the solid with methanol and then diethyl ether.

  • Dry the final product in a vacuum desiccator.

Data Presentation

The following table summarizes representative physicochemical data for metal complexes synthesized with a ligand structurally similar to this compound, namely 2-((2-chlorobenzylidene)amino)acetohydrazide. This data is provided for illustrative purposes to indicate the expected range of values.

ComplexColorM.p. (°C)Molar Conductivity (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=O), ν(C=N), ν(M-N), ν(M-O)UV-Vis λmax (nm)
Cu(II) Complex Green>30015.21.85~1640, ~1610, ~520, ~450~380, ~650
Ni(II) Complex Pale Green>30012.83.10~1645, ~1615, ~515, ~455~390, ~660, ~980
Co(II) Complex Brown>30014.54.80~1650, ~1605, ~525, ~460~385, ~670
Zn(II) Complex White>30010.5Diamagnetic~1655, ~1612, ~510, ~450~370

Note: The data presented is based on complexes of a structurally related ligand and should be considered as an estimation for the target complexes.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the this compound ligand and its subsequent metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 2_chlorophenylacetic_acid 2-Chlorophenylacetic Acid esterification Esterification (Ethanol, H₂SO₄, Reflux) 2_chlorophenylacetic_acid->esterification ethyl_ester Ethyl 2-(2-chlorophenyl)acetate esterification->ethyl_ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) ethyl_ester->hydrazinolysis ligand This compound hydrazinolysis->ligand complexation Complexation (Methanol, Reflux) ligand->complexation metal_salt Metal(II) Salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) metal_salt->complexation metal_complex Metal Complex complexation->metal_complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

Proposed Antimicrobial Signaling Pathway

Metal complexes with hydrazone-type ligands often exhibit antimicrobial activity through a multi-faceted mechanism. The following diagram illustrates a proposed signaling pathway for their action.

Antimicrobial_Pathway cluster_cell Bacterial Cell membrane Cell Membrane dna DNA membrane->dna Intercalation/Cleavage ribosome Ribosome membrane->ribosome Inhibition of Protein Synthesis enzyme Essential Enzymes membrane->enzyme Enzyme Inhibition cell_death Bacterial Cell Death metal_complex Metal Complex metal_complex->membrane Increased Lipophilicity (Enhanced Uptake)

Application Notes and Protocols: Employing 2-(2-Chlorophenyl)acetohydrazide in the Development of New Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(2-chlorophenyl)acetohydrazide as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications. The primary focus of this guide is on the development of new antimicrobial and anticancer agents, leveraging the reactive hydrazide moiety for the creation of diverse molecular architectures.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its derivatives, particularly hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents. The presence of the chlorophenyl group often contributes to the lipophilicity and binding affinity of the resulting compounds to biological targets. This document outlines the synthesis of various derivatives and summarizes their biological activities.

Applications in Antimicrobial Drug Development

Derivatives of this compound have been extensively investigated for their activity against a spectrum of bacterial and fungal pathogens. The general strategy involves the condensation of the hydrazide with various aldehydes and ketones to form Schiff bases (hydrazones), which often exhibit enhanced biological activity.

Synthesis of Antimicrobial Hydrazone Derivatives

A common synthetic route to novel antimicrobial agents involves the reaction of this compound with substituted aromatic aldehydes. This reaction is typically carried out under mild conditions, often with acid catalysis, to yield the corresponding N'-arylidene-2-(2-chlorophenyl)acetohydrazides.

Experimental Protocol: General Synthesis of N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives

This protocol describes a multi-step synthesis culminating in hydrazone derivatives with potential antibacterial activity.

Step 1: Synthesis of Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate

  • To a solution of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) in acetone (50 mL), add anhydrous potassium carbonate (0.015 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.01 mol) and reflux the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture and evaporate the solvent under reduced pressure.

  • Wash the resulting solid with water and recrystallize from ethanol.

Step 2: Synthesis of 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide

  • Dissolve the product from Step 1 (0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (0.02 mol) and reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (Hydrazones)

  • To a solution of the hydrazide from Step 2 (0.001 mol) in ethanol (20 mL), add the desired substituted aromatic aldehyde (0.001 mol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Allow the reaction mixture to cool, and collect the precipitated product by filtration.

  • Wash the product with ethanol and recrystallize from an appropriate solvent (e.g., ethanol or DMF).

Experimental Workflow for Synthesis of Antimicrobial Hydrazones

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Synthesis cluster_2 Step 3: Hydrazone Synthesis A 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol C K2CO3, Acetone A->C B Ethyl Chloroacetate B->C D Reflux C->D E Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate D->E F Hydrazine Hydrate, Ethanol E->F G Reflux F->G H 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide G->H J Glacial Acetic Acid, Ethanol H->J I Substituted Aldehyde I->J K Reflux J->K L N'-Substituted Hydrazone Derivative K->L

Caption: Synthetic workflow for N'-substituted acetohydrazide derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized compounds is typically evaluated using methods like the agar well diffusion method to determine the zone of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Compound IDOrganismZone of Inhibition (mm)MIC (µM)Reference
8e E. coli-9.45 ± 1.00[1]
8p S. typhi-10.04 ± 1.25[1]
Ciprofloxacin E. coli-8.90 ± 1.65[1]
Ciprofloxacin S. typhi-9.13 ± 2.00[1]

Applications in Anticancer Drug Development

The N-acylhydrazone scaffold derived from this compound is a promising pharmacophore in the design of novel anticancer agents.[2] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways.

Synthesis of Anticancer Thiazole Derivatives

A notable class of anticancer agents is derived from the reaction of acetohydrazide derivatives with thiazole moieties.

Experimental Protocol: Synthesis of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

This protocol outlines the synthesis of thiazole-based compounds with potential cytotoxic activity.

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

  • In a flask, dissolve 4'-chloroacetophenone (64.9 mmol) and N-bromosuccinimide (NBS) (64.9 mmol) in methanol (30 mL).

  • Add p-toluene sulfonic acid (PTSA) (6.49 mmol) to the mixture.

  • Reflux the mixture at 60 °C for 20 hours, monitoring the reaction by TLC.

  • After completion, concentrate the mixture and purify the product.

Step 2: Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

  • To a solution of the product from Step 1 in ethanol, add N-acetylthiourea.

  • Reflux the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and collect the precipitated product.

Step 3: Synthesis of 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

  • Hydrolyze the acetamide from Step 2 using an appropriate method (e.g., acidic or basic hydrolysis) to yield the free amine.

Step 4: Synthesis of Final N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

  • To a solution of the amine from Step 3, add the desired substituted phenylacetic acid in the presence of a coupling agent (e.g., DCC or EDC).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture and purify the final compound by chromatography.

Mechanism of Action and Signaling Pathways

Some coumarin-acetohydrazide derivatives have been shown to exert their anticancer effects by inhibiting the VEGFR-2/AKT signaling pathway, which is crucial for tumor survival and proliferation.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

VEGFR-2/AKT Signaling Pathway Inhibition

G cluster_pathway VEGFR-2/AKT Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival AKT->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Coumarin_Derivative Coumarin-Acetohydrazide Derivative Coumarin_Derivative->VEGFR2 Inhibits Coumarin_Derivative->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT pathway by coumarin-acetohydrazide derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of the synthesized compounds are typically assessed using the MTT assay on various cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of anticancer activity.

Compound IDCell LineIC50 (µM)Reference
8a (ortho-chloro derivative) Hela (cervical cancer)1.3 ± 0.14[4]
4f (coumarin derivative) MCF-7 (breast cancer)0.73[3]
4f (coumarin derivative) Panc-1 (pancreatic cancer)1.19[3]
4k (coumarin derivative) MCF-7 (breast cancer)0.84[3]
4k (coumarin derivative) Panc-1 (pancreatic cancer)3.61[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in antimicrobial and anticancer drug discovery. The straightforward derivatization of its hydrazide group allows for the creation of large libraries of compounds for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and develop new therapeutic agents.

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 2-(2-Chlorophenyl)acetohydrazide. The synthesis is a two-step process commencing with the Fischer esterification of 2-(2-chlorophenyl)acetic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product. This protocol includes detailed methodologies, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and visual diagrams of the workflow are provided to aid in the experimental setup.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Its structural motif is found in a range of pharmacologically active molecules. A reliable and reproducible laboratory-scale synthesis is therefore essential for researchers in medicinal chemistry and drug discovery. The following protocol details a straightforward and efficient two-step synthesis.

Chemical Data Summary

Compound NameStarting Material: 2-(2-Chlorophenyl)acetic acidIntermediate: Methyl 2-(2-chlorophenyl)acetateFinal Product: this compound
Molecular Formula C₈H₇ClO₂C₉H₉ClO₂C₈H₉ClN₂O
Molecular Weight 170.59 g/mol 184.62 g/mol 184.62 g/mol
Appearance White to light yellow crystalline solid[1]Colorless oilWhite solid
Melting Point 95-100 °C[1]Not Applicable157-159 °C
Solubility Sparingly soluble in water, soluble in organic solvents[1]Soluble in organic solventsSparingly soluble in water, soluble in ethanol

Experimental Protocols

Part 1: Synthesis of Methyl 2-(2-chlorophenyl)acetate (Esterification)

This procedure is based on the general principles of Fischer esterification[2][3][4][5][6].

Materials:

  • 2-(2-Chlorophenyl)acetic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 2-(2-chlorophenyl)acetic acid (10.0 g, 58.6 mmol).

  • Add an excess of absolute methanol (100 mL).

  • While stirring, slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-chlorophenyl)acetate as an oil. The product is used in the next step without further purification.

Part 2: Synthesis of this compound (Hydrazinolysis)

This procedure is based on standard methods for the hydrazinolysis of esters[7][8][9][10][11][12][13].

Materials:

  • Methyl 2-(2-chlorophenyl)acetate (crude from Part 1)

  • Hydrazine hydrate (80% solution)

  • Ethanol (95%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

  • Recrystallization apparatus

Procedure:

  • Dissolve the crude methyl 2-(2-chlorophenyl)acetate (assuming 100% conversion from the previous step, ~58.6 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • To the stirred solution, add hydrazine hydrate (80% solution, 1.5 equivalents, ~88 mmol, ~4.4 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The formation of a white precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization.

Part 3: Purification by Recrystallization

This procedure is based on general recrystallization techniques for hydrazide compounds[7][8][14].

Materials:

  • Crude this compound

  • Ethanol (95%)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small volume of cold ethanol.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

  • Determine the melting point of the purified product. The expected melting point is 157-159 °C.

Characterization

The final product should be characterized by spectroscopic methods.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks for the hydrazide functional group include N-H stretching vibrations around 3200-3400 cm⁻¹ and a C=O (amide I) stretching vibration around 1640-1680 cm⁻¹[8][10][14][15].

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The expected proton signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include signals for the aromatic protons, a singlet for the methylene (-CH₂-) protons, and exchangeable signals for the -NH and -NH₂ protons of the hydrazide group[8][14][15][16].

Visual Workflow and Pathway Diagrams

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_hydrazinolysis Part 2: Hydrazinolysis cluster_purification Part 3: Purification start_ester 2-(2-Chlorophenyl)acetic Acid reflux_ester Reflux (4-6 h) start_ester->reflux_ester reagents_ester Methanol (excess) H₂SO₄ (catalyst) reagents_ester->reflux_ester workup_ester Workup: 1. Evaporation 2. Extraction (DCM) 3. NaHCO₃ wash 4. Drying (MgSO₄) reflux_ester->workup_ester intermediate Methyl 2-(2-chlorophenyl)acetate (Crude) workup_ester->intermediate reflux_hydraz Reflux (8-12 h) intermediate->reflux_hydraz reagents_hydraz Hydrazine Hydrate Ethanol reagents_hydraz->reflux_hydraz precipitation Cooling & Precipitation reflux_hydraz->precipitation crude_product Crude this compound precipitation->crude_product recrystallization Recrystallization from Ethanol crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway start 2-(2-Chlorophenyl)acetic Acid intermediate Methyl 2-(2-chlorophenyl)acetate start->intermediate + CH₃OH, H⁺ - H₂O final This compound intermediate->final + N₂H₄·H₂O - CH₃OH

Caption: Reaction pathway for the synthesis of this compound.

References

Troubleshooting & Optimization

common side products in the synthesis of 2-(2-Chlorophenyl)acetohydrazide and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of an ester of 2-(2-chlorophenyl)acetic acid, typically the methyl or ethyl ester, with hydrazine hydrate. The reaction is generally carried out in an alcoholic solvent like ethanol or methanol.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main potential side products include:

  • Unreacted starting materials: Primarily the ethyl or methyl 2-(2-chlorophenyl)acetate.

  • N,N'-bis(2-chlorophenylacetyl)hydrazine: A diacylhydrazide formed from the reaction of a second molecule of the ester with the desired product.[1]

  • 2-(2-Chlorophenyl)acetic acid: This can form if the starting ester undergoes hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting ester will have a higher Rf value than the more polar product hydrazide.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound.[2] Ethanol is a frequently used solvent for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time. - Use a slight excess of hydrazine hydrate. - Ensure the reaction temperature is appropriate (often reflux).
Product loss during workup or purification.- Minimize the number of transfer steps. - Ensure the recrystallization solvent is not too soluble for the product at low temperatures.
Presence of Starting Ester in the Final Product Insufficient reaction time or stoichiometry.- Increase the reaction time and/or the molar ratio of hydrazine hydrate to the ester. - Purify the product by recrystallization; the ester is typically more soluble in the mother liquor.
Formation of a High-Melting Point, Insoluble White Solid This is likely the N,N'-bis(2-chlorophenylacetyl)hydrazine side product.- Use a controlled amount of the ester starting material (do not use a large excess). - This side product is often less soluble than the desired hydrazide and may precipitate out of the reaction mixture. It can be removed by filtration before product isolation. If it co-precipitates with the product, careful recrystallization may be required, potentially using a different solvent system.
Product is Oily or Fails to Crystallize Presence of unreacted starting materials or other impurities.- Wash the crude product with a non-polar solvent like hexane to remove residual ester. - Attempt recrystallization from a different solvent or a solvent mixture. - Column chromatography can be used as an alternative purification method if recrystallization fails.
Acidic Impurity Detected (e.g., by pH or NMR) Hydrolysis of the starting ester to 2-(2-chlorophenyl)acetic acid.- Ensure anhydrous conditions for the reaction. - During workup, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact on yield and purity.

Run Ester to Hydrazine Molar Ratio Reaction Time (hours) Crude Yield (%) Purity after Recrystallization (%) Key Impurity Detected
11:1.248598.5Unreacted Ester
21:289299.2Minimal
31.5:147595.1N,N'-bis(2-chlorophenylacetyl)hydrazine
41:1.227097.3Unreacted Ester

Experimental Protocols

Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2-(2-chlorophenyl)acetate (1.0 eq).

  • Add ethanol (10 volumes) to dissolve the ester.

  • To this solution, add hydrazine hydrate (1.5 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate:hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Issue: Low Yield reaction_complete->low_yield No product_isolation Isolate Crude Product reaction_complete->product_isolation Yes check_reaction_time Increase Reaction Time / Hydrazine Ratio low_yield->check_reaction_time check_reaction_time->start purity_check Check Purity (TLC/NMR) product_isolation->purity_check pure_product Pure Product purity_check->pure_product Pure impurity_detected Impurity Detected purity_check->impurity_detected Impure identify_impurity Identify Impurity impurity_detected->identify_impurity unreacted_ester Unreacted Ester? identify_impurity->unreacted_ester diacylhydrazide Diacylhydrazide? unreacted_ester->diacylhydrazide No rerun_reaction Rerun with Longer Time / More Hydrazine unreacted_ester->rerun_reaction Yes acidic_impurity Acidic Impurity? diacylhydrazide->acidic_impurity No recrystallize Recrystallize from Ethanol diacylhydrazide->recrystallize Yes acidic_impurity->recrystallize No bicarb_wash Wash with NaHCO3 Solution acidic_impurity->bicarb_wash Yes rerun_reaction->start recrystallize->purity_check bicarb_wash->product_isolation

References

troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the recrystallization solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: Based on the recrystallization of similar compounds, such as 2-(2-Chlorophenoxy)acetohydrazide, ethanol is a recommended starting solvent. If ethanol proves ineffective, consider other polar organic solvents like methanol or isopropanol.

  • Solvent Volume: Ensure you are using a sufficient volume of the chosen solvent. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny seed crystal of pure this compound into the solution. This will provide a template for further crystal formation.

  • Concentration: It is possible that too much solvent was added initially. If scratching and seeding do not work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 157-159 °C)[1], or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (like ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be frustrating. Here are some potential causes and solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: Recrystallization is a powerful purification technique, but its effectiveness depends on proper execution.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.

  • Insoluble Impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.

  • Soluble Impurities: If the impurities have similar solubility to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider a different solvent in which the solubility of the impurity and your product are more distinct.

Data Presentation

SolventQualitative Solubility (at boiling point)Potential Use
EthanolSolublePrimary recrystallization solvent
MethanolSolublePrimary recrystallization solvent
IsopropanolSolublePrimary recrystallization solvent
AcetoneLikely SolublePotential primary solvent
Ethyl AcetateModerately SolublePotential primary solvent
WaterSparingly Soluble/InsolubleAnti-solvent with a soluble solvent
HexaneInsolubleAnti-solvent with a soluble solvent
TolueneModerately SolublePotential primary solvent

Note: This table is based on general principles of solubility ("like dissolves like") and data for structurally similar compounds. Experimental verification is crucial for optimal solvent selection.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the first flask with a small amount of hot ethanol and pour this through the filter paper to recover any remaining product.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. Pure this compound has a melting point of 157-159 °C.[1] A sharp melting point within this range is indicative of high purity.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals concentrate Concentrate Solution (Evaporate Solvent) still_no_crystals->concentrate Yes filter Filter and Wash Crystals still_no_crystals->filter No (Crystals Formed) concentrate->cool handle_oil Reheat, Add More Solvent, Cool Slowly oiling_out->handle_oil Yes oiling_out->filter No handle_oil->cool check_yield Check Yield filter->check_yield low_yield Low Yield check_yield->low_yield Low check_purity Check Purity (MP) check_yield->check_purity Acceptable troubleshoot_yield Review Protocol: - Minimum Hot Solvent - Cold Wash Solvent - Complete Cooling low_yield->troubleshoot_yield end Pure Product troubleshoot_yield->end impure Product Impure check_purity->impure Impure check_purity->end Pure troubleshoot_purity Review Protocol: - Slow Cooling - Hot Filtration - Consider Redissolving & Recrystallizing impure->troubleshoot_purity troubleshoot_purity->end

Caption: A flowchart outlining the decision-making process for troubleshooting common issues during recrystallization.

Relationship Between Experimental Parameters and Recrystallization Outcome

G Parameters Affecting Recrystallization Outcome cluster_params Experimental Parameters cluster_outcomes Recrystallization Outcomes solvent_choice Solvent Choice yield Yield solvent_choice->yield affects purity Purity solvent_choice->purity affects oiling_out Oiling Out solvent_choice->oiling_out can cause solvent_volume Solvent Volume solvent_volume->yield directly affects no_crystals No Crystals solvent_volume->no_crystals can cause if too high cooling_rate Cooling Rate cooling_rate->purity inversely affects crystal_size Crystal Size cooling_rate->crystal_size inversely affects cooling_rate->oiling_out can cause if too fast initial_purity Initial Purity of Crude initial_purity->purity directly affects agitation Agitation/Disturbance agitation->purity can decrease agitation->crystal_size decreases

Caption: A diagram illustrating the relationships between key experimental parameters and the resulting outcomes of a recrystallization experiment.

References

optimizing reaction conditions for the synthesis of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Experimental Protocols

Two primary synthetic routes for this compound are commonly employed, starting from either the corresponding ester or acid chloride.

Method 1: From Methyl 2-(2-Chlorophenyl)acetate

This is a widely used method involving the hydrazinolysis of a methyl or ethyl ester.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(2-chlorophenyl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add hydrazine hydrate (a molar excess, typically 1.5 to 5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified product.

Method 2: From 2-(2-Chlorophenyl)acetyl chloride

This method is often faster but requires careful handling of the reactive acid chloride.

Experimental Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve hydrazine hydrate (at least 2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of 2-(2-chlorophenyl)acetyl chloride (1 equivalent) in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture may contain the product and hydrazine hydrochloride as a precipitate.

  • Filter the mixture and wash the solid with water to remove the hydrazine salt.

  • The filtrate can be concentrated, and the residue combined with the washed solid.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Troubleshooting Guides and FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, extend the reaction time or slightly increase the temperature.

    • Insufficient Hydrazine Hydrate: A molar excess of hydrazine hydrate is often crucial to drive the reaction to completion. Increasing the equivalents of hydrazine hydrate can improve the yield.

    • Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration. Try cooling the reaction mixture in an ice bath for a longer duration to maximize precipitation. If the product is highly soluble, removal of the solvent under reduced pressure followed by recrystallization is recommended.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. See the section on common side reactions for more details.

    • Purification Losses: Significant material can be lost during recrystallization. Ensure you are using a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to obtain maximum recovery.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities on the TLC plate and in the NMR spectrum. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials or side products.

    • Unreacted Starting Material: If the starting ester or acid chloride is present, the reaction did not go to completion. Optimize the reaction conditions as described above. For purification, recrystallization is often effective as the starting materials usually have different solubility profiles than the hydrazide product.

    • Diacyl Hydrazine (N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine): This is a common byproduct, especially when using the acid chloride method. It is formed when one molecule of hydrazine reacts with two molecules of the acid chloride. To minimize its formation, use a larger excess of hydrazine hydrate and add the acid chloride solution slowly to the hydrazine solution at a low temperature. This impurity is generally less soluble than the desired mono-acyl hydrazide and can sometimes be removed by careful recrystallization.

    • Other Side Products: Depending on the reaction conditions, other side reactions can occur. Careful purification by recrystallization, and in some cases column chromatography, may be necessary.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: I am having trouble isolating a pure solid product. It either oils out or remains in solution. What should I do?

  • Answer: Isolation and purification challenges can be addressed by adjusting the work-up and recrystallization procedures.

    • Oiling Out: If the product "oils out" during recrystallization, it means the solution is supersaturated or the cooling is too rapid. Try using a larger volume of the solvent, a different solvent system, or allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.

    • Product Remains in Solution: If the product is too soluble in the reaction solvent, the solvent should be removed under reduced pressure. The resulting crude solid or oil can then be recrystallized from a different solvent system where it has lower solubility at room temperature. Common recrystallization solvents for hydrazides include ethanol, methanol, isopropanol, or mixtures with water.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative)

ParameterCondition ACondition BCondition CExpected Outcome
Starting Material Methyl 2-(2-chlorophenyl)acetateMethyl 2-(2-chlorophenyl)acetate2-(2-chlorophenyl)acetyl chloride-
Equivalents of Hydrazine Hydrate 1.55.03.0Higher excess of hydrazine generally leads to higher yields.
Solvent MethanolEthanolTHFSolvent choice can affect reaction rate and product solubility.
Temperature RefluxReflux0 °C to RTHigher temperatures generally increase the reaction rate.
Reaction Time 6 hours4 hours2 hoursReaction time should be optimized by monitoring with TLC.
Typical Yield Range 60-75%75-90%80-95%The acid chloride route is often higher yielding but may have more side products if not controlled.

Note: The data in this table is illustrative and based on general principles of hydrazide synthesis. Actual yields may vary depending on the specific experimental setup and conditions.

Mandatory Visualizations

Experimental Workflow: Synthesis from Methyl 2-(2-Chlorophenyl)acetate

experimental_workflow_ester start Start dissolve Dissolve Ester in Solvent start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool Cool to Room Temperature monitor_tlc->cool Reaction Complete isolate Isolate Crude Product (Filtration or Concentration) cool->isolate recrystallize Recrystallize isolate->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of this compound from its ester.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_hydrazine Review Equivalents of Hydrazine Hydrate incomplete->check_hydrazine No insufficient_hydrazine Insufficient Hydrazine check_hydrazine->insufficient_hydrazine increase_hydrazine Increase Equivalents of Hydrazine Hydrate insufficient_hydrazine->increase_hydrazine Yes check_isolation Review Isolation Procedure insufficient_hydrazine->check_isolation No solubility_issue Product Soluble in Solvent? check_isolation->solubility_issue concentrate Concentrate Solvent / Cool Further solubility_issue->concentrate Yes side_reactions Check for Side Products (TLC/NMR) solubility_issue->side_reactions No optimize_conditions Optimize Conditions to Minimize Side Reactions side_reactions->optimize_conditions

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2-chlorophenyl)acetohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often attempted first, especially if the crude product is relatively pure.[1][2] Column chromatography is employed for separating the target compound from impurities with similar solubility profiles.[2] Preparative High-Performance Liquid Chromatography (HPLC) can be used for obtaining highly pure material, particularly for analytical standards or final drug substance.

Q2: What are some potential side reactions and resulting impurities during the synthesis of this compound?

A2: The synthesis of this compound typically involves the reaction of a 2-(2-chlorophenyl)acetate ester with hydrazine hydrate. Potential side reactions and impurities can include:

  • Unreacted Starting Materials: Residual 2-(2-chlorophenyl)acetate ester and hydrazine hydrate.

  • Diacyl Hydrazine Formation: Reaction of two molecules of the ester with one molecule of hydrazine.

  • Hydrolysis: Hydrolysis of the ester or the hydrazide product back to the corresponding carboxylic acid, especially if water is present under acidic or basic conditions.

  • Degradation Products: Hydrazides can be unstable at high temperatures or in the presence of strong acids or bases, leading to various degradation products.[3]

Q3: How can I confirm the purity of my this compound derivative after purification?

A3: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[4]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure of the desired product and help identify any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Yield The compound is too soluble in the recrystallization solvent.- Try a different solvent or a solvent mixture. - Reduce the amount of solvent used to dissolve the crude product. - Cool the solution to a lower temperature to maximize crystal formation.[1]
Oiling Out The compound is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point.- Use a larger volume of solvent. - Switch to a lower-boiling point solvent. - Try a mixed solvent system where the compound is more soluble.[5]
No Crystals Form The solution is too dilute, or crystallization is slow to initiate.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Redissolve the crystals in fresh hot solvent and recrystallize.[1]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation The chosen solvent system (eluent) is not optimal.- Perform TLC analysis with various solvent systems to find the one that gives the best separation between your compound and the impurities. - Use a shallower solvent gradient during elution.
Compound Stuck on Column The compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent. - Consider using a more polar stationary phase (e.g., alumina instead of silica gel).
Compound Degradation The compound is unstable on the silica gel (which is slightly acidic).- Neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine before packing the column. - Perform the chromatography at a lower temperature.[6]
Tailing of Spots/Peaks The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common) and eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodCrude Sample Purity (%)Purified Sample Purity (%)Yield (%)
Recrystallization (Ethanol)859775
Column Chromatography (Silica, Hexane:EtOAc)859960
Preparative HPLC97>99.980

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification purity_check Purity Check (TLC, HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analyze purity_check->column_chromatography If Impure characterization Structural Characterization (NMR, MS) purity_check->characterization If Pure

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic start Purification Attempt low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No change_solvent Change Solvent/Solvent Ratio low_yield->change_solvent Yes optimize_cooling Optimize Cooling Rate impure_product->optimize_cooling Yes (Recrystallization) rerun_chromatography Optimize Chromatography Conditions impure_product->rerun_chromatography Yes (Chromatography) success Pure Product, Good Yield impure_product->success No change_solvent->start optimize_cooling->start rerun_chromatography->start

Caption: A logical diagram illustrating the troubleshooting process for the purification of this compound derivatives.

References

Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(2-Chlorophenyl)acetohydrazide during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, storage under an inert atmosphere, such as nitrogen, is recommended.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation. The hydrazide functional group is susceptible to cleavage by water, especially under acidic or basic conditions, which would yield 2-(2-chlorophenyl)acetic acid and hydrazine. The molecule can also be oxidized, potentially at the hydrazide moiety.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing), caking or clumping of the powder, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q4: Which substances are incompatible with this compound?

A4: this compound should not be stored with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can accelerate its degradation.[1]

Q5: How can I assess the stability of my stored this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of your compound. This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Issue 1: Unexpected Experimental Results or Poor Reproducibility
Possible Cause Troubleshooting Steps
Degradation of the starting material. 1. Verify Purity: Analyze the stored this compound using a stability-indicating HPLC method to determine its purity. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from incompatibles). 3. Obtain a New Batch: If significant degradation is confirmed, it is best to use a fresh, verified batch of the compound for your experiments.
Contamination of the sample. 1. Handle with Care: Always use clean spatulas and glassware. 2. Avoid Cross-Contamination: Do not return unused compound to the original container.
Issue 2: Visible Changes in the Stored Compound
Possible Cause Troubleshooting Steps
Exposure to moisture. 1. Check Container Seal: Ensure the container is tightly sealed. If the seal is compromised, transfer the compound to a new, dry, airtight container. 2. Store with Desiccant: Consider storing the container in a desiccator to minimize moisture exposure.
Exposure to light or air (oxidation). 1. Use Amber Vials: Store the compound in amber or opaque containers to protect it from light. 2. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place approximately 10 mg of the solid compound in a clean, dry vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • After cooling, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

5. Photolytic Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile:water).

  • Expose the solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

This is a general method that may require optimization for your specific equipment and degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected outcomes from the forced degradation studies. The percentage degradation is an estimate and will vary based on the exact experimental conditions.

Stress Condition Expected Degradation Products Estimated Degradation (%)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) 2-(2-Chlorophenyl)acetic acid, Hydrazine15-30%
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) 2-(2-Chlorophenyl)acetic acid, Hydrazine20-40%
Oxidative (3% H₂O₂, RT, 24h) Oxidized hydrazide derivatives10-25%
Thermal (Solid, 80°C, 48h) Minimal degradation expected< 5%
Photolytic Potential for various minor degradants5-15%

Visualizations

Degradation_Workflow cluster_storage Storage cluster_stress Degradation Stressors cluster_products Degradation Products Compound This compound Moisture Moisture Compound->Moisture leads to hydrolysis Air_Light Air/Light (Oxidation) Compound->Air_Light leads to oxidation Temp High Temperature Compound->Temp can accelerate degradation Incompatibles Incompatible Chemicals Compound->Incompatibles reacts with Hydrolysis_Products 2-(2-Chlorophenyl)acetic acid + Hydrazine Moisture->Hydrolysis_Products Oxidation_Products Oxidized Derivatives Air_Light->Oxidation_Products Other_Degradants Other Minor Degradants Temp->Other_Degradants Incompatibles->Other_Degradants

Caption: Workflow of this compound degradation.

Experimental_Workflow Start Start: Stored Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Purity Assessment, Degradant Identification) HPLC_Analysis->Data_Analysis Conclusion Conclusion: Assess Stability & Identify Degradants Data_Analysis->Conclusion

Caption: Experimental workflow for stability assessment.

References

identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward synthesis involves the reaction of an ester, typically ethyl 2-(2-chlorophenyl)acetate, with hydrazine hydrate in a suitable solvent like ethanol. The reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester to form the desired hydrazide.

Q2: What are the potential impurities I might encounter in this synthesis?

A2: The primary potential impurities include:

  • Unreacted Starting Materials: Ethyl 2-(2-chlorophenyl)acetate and hydrazine hydrate.

  • Hydrolysis Product: 2-(2-Chlorophenyl)acetic acid, formed if water is present in the reaction mixture, leading to the hydrolysis of the starting ester.

  • Diacylhydrazine: N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine, which can form if the newly formed hydrazide reacts with another molecule of the ester, particularly under harsh conditions or with an inappropriate stoichiometry of reactants.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting ester will have a higher Rf value than the more polar product, this compound. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound.[1][2][3] Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive hydrazine hydrate. 2. Insufficient reaction time or temperature. 3. Poor quality starting ester.1. Use fresh, high-quality hydrazine hydrate. Its concentration can be verified by titration. 2. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[1] 3. Ensure the purity of the ethyl 2-(2-chlorophenyl)acetate using techniques like NMR or GC-MS.
Presence of a Significant Amount of 2-(2-Chlorophenyl)acetic Acid Hydrolysis of the starting ester due to the presence of water in the reactants or solvent.Use anhydrous ethanol and ensure the hydrazine hydrate is of a high concentration. Minimize exposure of the reaction to atmospheric moisture.
Formation of a High-Melting, Insoluble Side Product This is likely the N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine impurity. This can be favored by using a large excess of the ester or prolonged heating at high temperatures.Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to ensure the complete conversion of the ester and minimize the formation of the diacylhydrazine.[1]
Product is an Oil or Does Not Solidify The product may be impure, or the reaction may be incomplete.1. Confirm reaction completion via TLC. 2. Attempt to purify the oil by column chromatography on silica gel. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Difficulty in Removing Excess Hydrazine Hydrate Hydrazine hydrate is a high-boiling and polar compound.Excess hydrazine hydrate can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure or by washing the crude product with water if the desired product has low water solubility.[4]

Impurity Characterization

Identifying impurities is critical for ensuring the quality of the final product. Below is a table summarizing the expected analytical data for the target compound and its potential impurities.

Compound Structure Molecular Weight ( g/mol ) Expected 1H NMR Signals (in CDCl3, δ ppm) Expected 13C NMR Signals (in CDCl3, δ ppm)
This compound
alt text
184.62~7.4-7.2 (m, 4H, Ar-H), ~3.7 (s, 2H, CH2), ~7.8 (br s, 1H, NH), ~4.0 (br s, 2H, NH2)~170 (C=O), ~134 (C-Cl), ~131, ~129, ~127 (Ar-C), ~40 (CH2)
Ethyl 2-(2-chlorophenyl)acetate
alt text
198.65~7.4-7.2 (m, 4H, Ar-H), ~4.2 (q, 2H, OCH2), ~3.8 (s, 2H, ArCH2), ~1.2 (t, 3H, CH3)~170 (C=O), ~134 (C-Cl), ~131, ~129, ~127 (Ar-C), ~61 (OCH2), ~41 (ArCH2), ~14 (CH3)
2-(2-Chlorophenyl)acetic acid
alt text
170.59~10.5 (br s, 1H, COOH), ~7.4-7.2 (m, 4H, Ar-H), ~3.8 (s, 2H, CH2)~175 (C=O), ~134 (C-Cl), ~131, ~129, ~127 (Ar-C), ~40 (CH2)
N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine
alt text
337.21~9.0 (br s, 2H, NH), ~7.4-7.2 (m, 8H, Ar-H), ~3.8 (s, 4H, CH2)~170 (C=O), ~134 (C-Cl), ~131, ~129, ~127 (Ar-C), ~40 (CH2)

Experimental Protocols

Synthesis of this compound
  • To a solution of ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol (5-10 mL per gram of ester), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling. If not, slowly add cold water to the concentrated reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizing the Process

Reaction and Impurity Formation Pathway

G A Ethyl 2-(2-chlorophenyl)acetate C This compound (Product) A->C + Hydrazine Hydrate D 2-(2-Chlorophenyl)acetic Acid (Hydrolysis Impurity) A->D + Water (Hydrolysis) E N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine (Diacylhydrazine Impurity) A->E B Hydrazine Hydrate B->C C->E + Ethyl 2-(2-chlorophenyl)acetate F Water F->D

Caption: Reaction pathway for the synthesis of this compound and the formation of major impurities.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification A Mix Ethyl 2-(2-chlorophenyl)acetate and Hydrazine Hydrate in Ethanol B Reflux and Monitor by TLC A->B C Cool and Concentrate B->C D Precipitate with Water C->D E Filter and Dry Crude Product D->E F Recrystallize from Ethanol E->F G Filter and Dry Pure Product F->G

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

strategies to overcome low solubility of 2-(2-Chlorophenyl)acetohydrazide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 2-(2-Chlorophenyl)acetohydrazide during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound is a chemical compound with the molecular formula C₈H₉ClN₂O[1]. It is a solid at room temperature with a melting point between 157-159°C[2]. Like many organic molecules with aromatic rings and a stable crystalline structure, it is sparingly soluble in water[3]. This poor aqueous solubility can lead to compound precipitation in assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What is the recommended solvent for creating a primary stock solution?

For initial solubilization, an organic polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays[4][5].

  • Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% DMSO. This high-concentration stock can then be serially diluted to the final working concentration.

  • Procedure: To ensure the compound is fully dissolved, vortex the solution thoroughly. Gentle warming or sonication can also be applied if necessary. Always visually inspect the stock solution for any undissolved particulates before use.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic stock, becomes supersaturated and falls out of solution when introduced to the predominantly aqueous assay buffer.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.

  • Check the Final Co-solvent Concentration: Ensure the percentage of DMSO in the final assay volume is sufficient to maintain solubility but non-toxic to the experimental system. For many cell lines, keeping the final DMSO concentration at or below 0.5% is recommended[6].

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock into the final buffer, create an intermediate dilution in a mix of DMSO and your assay buffer (e.g., 50% DMSO/50% buffer). Adding this intermediate solution to the final buffer can sometimes prevent shock precipitation.

  • Perform a Solubility Test: Before running a full assay, it is crucial to determine the kinetic solubility of the compound in your specific assay buffer[7]. This will establish the maximum concentration you can reliably test.

Q4: What is the maximum concentration of an organic co-solvent like DMSO that my assay can tolerate?

The tolerance for co-solvents is highly dependent on the assay type. Biochemical assays (e.g., purified enzyme inhibition) are generally more tolerant than cell-based assays. Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%[6][8]. However, primary cells are often much more sensitive[6]. It is critical to run a vehicle control (assay buffer + same final concentration of DMSO without the test compound) to account for any solvent effects[8][9].

Table 1: General Guidelines for Maximum Co-Solvent Concentration in Assays

Assay Type Co-Solvent Recommended Max Concentration Critical Notes
Biochemical Assays DMSO ≤ 2% High concentrations may still affect enzyme conformation or activity.
Immunoassays DMSO ≤ 1% High concentrations can interfere with antibody-antigen binding.
Robust Cancer Cell Lines DMSO 0.5% - 1.0% Cell line-specific tolerance must be determined via a dose-response curve for the solvent alone[8][9].

| Primary Cells / Stem Cells | DMSO | ≤ 0.1% | These cells are highly sensitive to solvent-induced stress and toxicity[6]. |

Q5: Are there alternatives to using DMSO to improve solubility?

Yes. If DMSO is not a viable option due to assay sensitivity or if it fails to provide adequate solubility, other strategies can be employed:

  • Alternative Co-solvents: Ethanol, methanol, or dimethylformamide (DMF) can be tested, always remembering to validate their compatibility with the assay.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. However, this must be within the tolerated pH range of your biological system.

  • Use of Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Q6: How can I experimentally determine the solubility of this compound in my specific assay buffer?

Performing a kinetic solubility assay is a rapid and effective way to assess the solubility of a compound under your specific experimental conditions[7][12]. This method involves diluting a DMSO stock of the compound into the assay buffer and measuring the concentration of the dissolved material after a short incubation.

Troubleshooting Guide: Compound Precipitation in Assays

Problem: You observe a cloudy or hazy precipitate in the wells of your microtiter plate after adding this compound.

This guide provides a logical workflow to diagnose and solve the issue.

start Start: Weigh solid This compound stock Prepare High-Concentration Stock Solution (e.g., 20 mM in 100% DMSO) start->stock dissolved_stock Does it fully dissolve? stock->dissolved_stock sonicate Try gentle warming or sonication dissolved_stock->sonicate No dilute Dilute stock into final assay buffer dissolved_stock->dilute Yes sonicate->dissolved_stock precipitate Does it precipitate? dilute->precipitate success Success! Proceed with assay. Include vehicle control. precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes ts_1 1. Lower final compound concentration. 2. Verify co-solvent % is within tolerable limits (see Table 1). troubleshoot->ts_1 ts_2 Perform Kinetic Solubility Assay (see Protocol 2) ts_1->ts_2 ts_3 Try Alternative Strategy: - Different co-solvent - Use Cyclodextrins ts_2->ts_3 start Initial attempts with DMSO fail to achieve desired concentration without precipitation. q1 Is your assay cell-based? start->q1 cell_based Cell-Based Assay q1->cell_based Yes biochem Biochemical Assay q1->biochem No s1 Strategy 1: Use Cyclodextrins (e.g., HP-β-CD). - Forms inclusion complex. - Generally low cytotoxicity. cell_based->s1 s2 Strategy 2: Test Alternative Co-solvents (e.g., Ethanol, DMF). - Must run new toxicity controls. cell_based->s2 biochem->s1 biochem->s2 s3 Strategy 3: Use Surfactants (e.g., Tween-80, Cremophor EL). - Forms micelles. - High potential for assay interference. biochem->s3 cluster_0 Scenario 1: Good Solubility cluster_1 Scenario 2: Poor Solubility Compound_A Compound @ 10 µM (Fully Dissolved) Target_A Biological Target (e.g., Kinase) Compound_A->Target_A Effective [C] = 10 µM Effect_A High Inhibition (Accurate IC50) Target_A->Effect_A Compound_B Compound @ 10 µM (Precipitated) Target_B Biological Target (e.g., Kinase) Compound_B->Target_B Effective [C] < 1 µM Effect_B Low Inhibition (Inaccurate IC50) Target_B->Effect_B

References

catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(2-chlorophenyl)acetate, with hydrazine hydrate. This reaction is commonly carried out in an alcohol-based solvent, such as ethanol, under reflux conditions.[1][2][3]

Q2: Is a catalyst necessary for the synthesis of this compound?

A2: While the reaction can proceed without a catalyst, the addition of a basic catalyst like pyridine can enhance the reaction rate and yield. For instance, pyridine-catalyzed hydrazinolysis has been reported to achieve high yields.[4]

Q3: What are the typical reaction conditions for the non-catalyzed synthesis?

A3: For a non-catalyzed synthesis, equimolar amounts of ethyl 2-(2-chlorophenyl)acetate and hydrazine hydrate are typically refluxed in ethanol for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]

Q4: How can the product, this compound, be purified?

A4: The most common method for purification is recrystallization.[1][2] After the reaction is complete, the solvent is often partially removed under reduced pressure, and the crude product is allowed to crystallize upon cooling. The resulting solid can then be collected by filtration and recrystallized, frequently from ethanol, to yield the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Increase the reaction time and continue to monitor via TLC until the starting material is consumed. - Ensure the reaction mixture is maintained at a consistent reflux temperature. - A pyridine catalyst can be added to improve the reaction yield.[4] - Optimize the recrystallization process to minimize loss of the final product.
Presence of Unreacted Starting Material (Ester) - Insufficient reaction time or temperature. - Inadequate amount of hydrazine hydrate.- Prolong the reflux period. - A slight excess of hydrazine hydrate can be used to drive the reaction to completion.
Formation of an Oily Product Instead of a Solid - Presence of impurities. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - Ensure all solvent is removed from the crude product before attempting recrystallization. - Purify via column chromatography if recrystallization is unsuccessful.
Difficulty with Product Crystallization - Solution is too dilute. - Presence of soluble impurities.- Concentrate the solution further by removing more solvent under reduced pressure before cooling. - Try adding a seed crystal to induce crystallization. - If impurities are suspected, an initial purification step like an aqueous wash of the crude product may be beneficial.

Catalyst Selection and Optimization

While often performed without a catalyst, the hydrazinolysis of ethyl 2-(2-chlorophenyl)acetate can be optimized. The following table summarizes a comparison between a non-catalyzed and a pyridine-catalyzed approach based on literature for similar substrates.

CatalystReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthyl 2-(2-chlorophenyl)acetate, Hydrazine HydrateEthanolReflux (~78)4~71 (for a similar substrate)[2]
PyridineEthyl 4-aminobenzoate, Hydrazine HydrateEthanolReflux (~78)1091[4]

Experimental Protocols

Protocol 1: Non-Catalyzed Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(2-chlorophenyl)acetate (1 equivalent).

  • Add absolute ethanol as the solvent (approximately 10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid product under vacuum. For higher purity, recrystallize from ethanol.[1][2]

Protocol 2: Pyridine-Catalyzed Synthesis of this compound
  • In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in ethanol.

  • Add pyridine (1 equivalent) to the solution.

  • Heat the mixture to 60°C for 10 minutes.

  • Add hydrazine hydrate (4 equivalents) and increase the temperature to reflux.

  • Maintain the reflux for 10-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume via rotary evaporation.

  • Cool the mixture in an ice bath to facilitate the crystallization of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.[4]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Non-Catalyzed Synthesis cluster_protocol2 Protocol 2: Pyridine-Catalyzed Synthesis A1 Mix Ethyl 2-(2-chlorophenyl)acetate and Hydrazine Hydrate in Ethanol B1 Reflux for 4-6 hours A1->B1 C1 Cool and Concentrate B1->C1 D1 Crystallize and Filter C1->D1 E1 Dry and Purify D1->E1 A2 Mix Ester and Pyridine in Ethanol B2 Add Hydrazine Hydrate and Reflux for 10-12 hours A2->B2 C2 Cool and Concentrate B2->C2 D2 Crystallize and Filter C2->D2 E2 Dry Product D2->E2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Product Check_Completion Is the reaction complete (checked by TLC)? Start->Check_Completion Increase_Time Increase reflux time Check_Completion->Increase_Time No Check_Temp Is reflux temperature optimal? Check_Completion->Check_Temp Yes Increase_Time->Check_Completion Adjust_Temp Ensure consistent reflux Check_Temp->Adjust_Temp No Consider_Catalyst Consider adding a catalyst (e.g., Pyridine) Check_Temp->Consider_Catalyst Yes Adjust_Temp->Check_Completion Optimize_Workup Optimize purification/ recrystallization steps Consider_Catalyst->Optimize_Workup

References

scale-up challenges for the synthesis of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)acetohydrazide, particularly concerning scale-up challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route considered is the reaction of an ester of 2-(2-chlorophenyl)acetic acid (e.g., the methyl or ethyl ester) with hydrazine hydrate.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Hydrolysis of the starting ester.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction temperature is maintained, typically in the range of refluxing ethanol. - Extend the reaction time if starting material is still present. - Use anhydrous solvents and reagents to minimize hydrolysis.
Formation of a Significant Amount of White Precipitate (Suspected 1,2-bis(2-chlorophenylacetyl)hydrazine) - Incorrect stoichiometry (excess ester relative to hydrazine hydrate). - High reaction temperature or prolonged reaction time after initial product formation.- Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) relative to the ester. - Add the ester solution dropwise to the hydrazine hydrate solution to maintain a localized excess of hydrazine. - Monitor the reaction closely and stop it once the starting ester is consumed to avoid further reaction of the product hydrazide.
Product is Oily or Difficult to Crystallize - Presence of unreacted starting materials or solvent residues. - Formation of impurities that act as crystallization inhibitors.- Ensure complete removal of the solvent (e.g., ethanol) under reduced pressure. - Attempt trituration with a non-polar solvent like n-hexane or diethyl ether to induce solidification. - If trituration fails, consider purification by column chromatography (silica gel, using a solvent system like ethyl acetate/hexane) before attempting recrystallization again.
Exothermic Reaction Leading to Poor Control - Rapid addition of reagents at scale. - Inadequate cooling or heat dissipation.- On a larger scale, add the ester to the hydrazine hydrate solution portion-wise or via an addition funnel to control the exotherm. - Ensure the reaction vessel is equipped with adequate cooling (e.g., an ice bath or a chiller) to maintain the desired reaction temperature.
Discoloration of the Reaction Mixture or Final Product - Air oxidation of hydrazine or impurities. - Degradation at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating or prolonged reaction times. - The product can often be decolorized by recrystallization from a suitable solvent, sometimes with the addition of activated carbon.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the hydrazinolysis of an ester of 2-(2-chlorophenyl)acetic acid, typically the methyl or ethyl ester, with hydrazine hydrate in a suitable solvent, most commonly ethanol. This method is favored for its relatively straightforward procedure and good yields.

Q2: What are the primary safety concerns when working with hydrazine hydrate, especially during scale-up?

A2: Hydrazine hydrate is a hazardous substance with several associated risks:

  • Toxicity and Carcinogenicity: It is toxic and a suspected carcinogen, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thermal Instability: Anhydrous hydrazine is explosive, and while hydrazine hydrate is more stable, it can decompose exothermically at elevated temperatures, especially in the presence of metal catalysts. This can lead to a thermal runaway reaction.[1]

  • Corrosiveness: It is corrosive to the skin and eyes.

During scale-up, the potential for a thermal runaway is the most critical safety concern due to the larger reaction mass.

Q3: How can the risk of a thermal runaway reaction be mitigated during scale-up?

A3: Several measures can be taken to mitigate the risk of a thermal runaway:

  • Controlled Addition: Add the ester to the hydrazine hydrate solution slowly and in a controlled manner to manage the reaction exotherm.

  • Adequate Cooling: Ensure the reactor is equipped with efficient cooling to dissipate the heat generated during the reaction.

  • Use of Hydrazine Hydrate: Avoid using anhydrous hydrazine; the hydrate is more stable.

  • Avoid Contaminants: Ensure the reactor is clean and free of catalytic metals that could lower the decomposition temperature of hydrazine.

  • Consider Continuous Flow Synthesis: For very large scales, continuous flow reactors offer better heat and mass transfer, significantly reducing the risk of thermal runaway compared to large batch reactors.[2]

Q4: What is the most common byproduct in this synthesis, and how can its formation be minimized?

A4: The most common byproduct is 1,2-bis(2-chlorophenylacetyl)hydrazine. This is formed when one molecule of hydrazine reacts with two molecules of the ester. To minimize its formation, a slight molar excess of hydrazine hydrate should be used, and the ester should be added to the hydrazine solution to ensure that the ester is the limiting reagent throughout the addition.

Q5: What are the recommended methods for purifying this compound at a larger scale?

A5:

  • Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system needs to be identified. Ethanol or aqueous ethanol is often a good starting point.[3] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

  • Trituration/Washing: Before recrystallization, washing or triturating the crude solid with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., n-hexane, diethyl ether) can significantly improve purity.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting ester and the appearance of the product hydrazide.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. An isocratic or gradient method with a C18 column and a mobile phase of acetonitrile/water would likely be a good starting point for method development.

Experimental Protocols

Synthesis of this compound from Ethyl 2-(2-Chlorophenyl)acetate

This protocol is a representative procedure based on common laboratory practices for hydrazide synthesis.

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydrazine hydrate (1.2 equivalents).

  • Add absolute ethanol to the flask to dilute the hydrazine hydrate (approximately 5-10 mL of ethanol per gram of ester).

  • In a separate beaker, dissolve ethyl 2-(2-chlorophenyl)acetate (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Transfer the ester solution to an addition funnel and add it dropwise to the stirred hydrazine hydrate solution at room temperature over 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and then reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound
Parameter Typical Range Notes
Stoichiometry (Ester:Hydrazine Hydrate) 1 : 1.1 - 1.5A slight excess of hydrazine hydrate is recommended to minimize the formation of the 1,2-diacylhydrazine byproduct.
Solvent Ethanol, MethanolEthanol is commonly used due to its good solvating properties for both reactants and its appropriate boiling point for the reaction.
Reaction Temperature Room Temperature to RefluxThe reaction is often initiated at room temperature and then heated to reflux to drive it to completion.
Reaction Time 2 - 8 hoursThe reaction time is dependent on the temperature and the reactivity of the specific ester. It should be monitored by TLC or HPLC.
Work-up Cooling, Filtration, RecrystallizationThe product often crystallizes upon cooling the reaction mixture or after partial removal of the solvent.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification reagents Charge Hydrazine Hydrate and Ethanol to Reactor ester_prep Dissolve Ethyl 2-(2-Chlorophenyl)acetate in Ethanol addition Controlled Addition of Ester Solution reagents->addition ester_prep->addition reflux Heat to Reflux addition->reflux monitoring Monitor Reaction by TLC/HPLC reflux->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete concentration Solvent Removal cooling->concentration crystallization Crystallization concentration->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying purification Recrystallization (Optional) drying->purification final_product final_product purification->final_product Pure Product troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproduct Solutions for Byproduct cluster_solutions_oily Solutions for Oily Product cluster_solutions_exotherm Solutions for Exotherm start Problem Encountered during Synthesis low_yield Low Yield start->low_yield byproduct Byproduct Formation (1,2-diacylhydrazine) start->byproduct oily_product Oily/Non-crystalline Product start->oily_product exotherm Poor Temperature Control start->exotherm check_temp Verify Reaction Temperature low_yield->check_temp extend_time Increase Reaction Time low_yield->extend_time check_reagents Use Anhydrous Reagents low_yield->check_reagents adjust_stoichiometry Adjust Stoichiometry (Excess Hydrazine) byproduct->adjust_stoichiometry controlled_addition Controlled Ester Addition byproduct->controlled_addition remove_solvent Ensure Complete Solvent Removal oily_product->remove_solvent triturate Triturate with Non-polar Solvent oily_product->triturate chromatography Purify by Chromatography oily_product->chromatography slow_addition Slow Reagent Addition exotherm->slow_addition improve_cooling Enhance Cooling Capacity exotherm->improve_cooling

References

dealing with incomplete reactions in the synthesis of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-(2-Chlorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from ethyl 2-(2-chlorophenyl)acetate and hydrazine hydrate.

Q1: My reaction is incomplete, and I still see the starting ester on my TLC plate. What should I do?

A1: An incomplete reaction is a common issue. Several factors could be contributing to this. Here's a step-by-step troubleshooting guide:

  • Problem: Insufficient reaction time or temperature.

    • Solution: The reaction of esters with hydrazine hydrate often requires prolonged heating. If you are refluxing in ethanol, consider extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. If the reaction is still sluggish, you can cautiously increase the reaction temperature, ensuring it does not exceed the boiling point of your solvent.

  • Problem: Insufficient amount of hydrazine hydrate.

    • Solution: Hydrazine hydrate is both a reactant and can be susceptible to degradation. Using a significant excess of hydrazine hydrate (ranging from 5 to 20 equivalents) can drive the reaction to completion.[1]

  • Problem: Poor quality of reagents.

    • Solution: Ensure that your ethyl 2-(2-chlorophenyl)acetate is pure and that the hydrazine hydrate has not decomposed. It is recommended to use a fresh bottle of hydrazine hydrate or to verify its concentration.

  • Problem: Inadequate mixing.

    • Solution: Ensure efficient stirring of the reaction mixture, especially if the reaction is heterogeneous at the beginning.

Q2: The yield of my this compound is very low. How can I improve it?

A2: Low yields can be frustrating. Besides addressing the points for an incomplete reaction (Q1), consider the following:

  • Problem: Product loss during workup and purification.

    • Solution: this compound has some solubility in alcohols. When crystallizing the product, cool the solution slowly and then chill it in an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the crystals.

  • Problem: Side reactions.

    • Solution: One possible side reaction is the formation of a diacyl hydrazide, where one hydrazine molecule reacts with two molecules of the ester. Using a large excess of hydrazine hydrate can help to minimize this side product.

Q3: I have obtained an oily product or a solid that is difficult to purify. What are the potential impurities and how can I remove them?

A3: The purity of the final product is crucial. Here are some common impurities and purification strategies:

  • Impurity: Unreacted ethyl 2-(2-chlorophenyl)acetate.

    • Detection: This will be visible as a separate spot on a TLC plate.

    • Removal: Recrystallization is an effective method for removing the starting ester. A suitable solvent system for recrystallization is typically ethanol or a mixture of ethanol and water.

  • Impurity: Excess hydrazine hydrate.

    • Detection: Hydrazine hydrate is highly polar and may not be easily visible on standard silica TLC plates.

    • Removal: Hydrazine hydrate is volatile and water-soluble. It can be removed by evaporation under reduced pressure or by washing the crude product with water during workup.

  • Impurity: Diacyl hydrazide.

    • Detection: This side product will have a different Rf value on TLC compared to the desired product.

    • Removal: Careful recrystallization can often separate the desired mono-hydrazide from the diacyl hydrazide. Column chromatography can also be employed if recrystallization is not effective.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Choose an appropriate mobile phase (eluent). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Spot the starting material (ethyl 2-(2-chlorophenyl)acetate) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

    • Develop the plate and visualize the spots under UV light or by using a suitable staining agent.

  • Interpretation:

    • The starting ester will have a higher Rf value (travel further up the plate) than the more polar product, this compound.

    • As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue/RangeNotes
Starting Material Ethyl 2-(2-chlorophenyl)acetate
Reagent Hydrazine hydrateOften used in significant excess (5-20 eq.)[1]
Solvent Ethanol or Methanol
Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 4 - 12 hoursMonitor by TLC
Yield 70 - 90%Dependent on reaction conditions and purification

Table 2: TLC Data for Reaction Monitoring

CompoundTypical Rf value (Hexane:Ethyl Acetate 1:1)Visualization
Ethyl 2-(2-chlorophenyl)acetate~0.7 - 0.8UV (254 nm)
This compound~0.2 - 0.3UV (254 nm)

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and environmental conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from ethyl 2-(2-chlorophenyl)acetate and hydrazine hydrate.

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Beakers, funnels, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC every hour.

  • Once the reaction is complete (disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.

  • The product may crystallize out upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Cool the mixture in an ice bath to promote further crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

Synthesis_Pathway ester Ethyl 2-(2-chlorophenyl)acetate product This compound ester->product Nucleophilic Acyl Substitution solvent Ethanol, Reflux hydrazine Hydrazine Hydrate (excess) hydrazine->product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Incomplete Reaction (TLC shows starting material) q1 Check Reaction Time & Temperature start->q1 a1 Increase reflux time Monitor by TLC q1->a1 Insufficient q2 Check Hydrazine Amount q1->q2 Sufficient a1->q2 a2 Use larger excess of hydrazine hydrate q2->a2 Insufficient q3 Check Reagent Quality q2->q3 Sufficient a2->q3 a3 Use fresh/pure reagents q3->a3 Poor end Reaction Complete q3->end Good a3->end

Caption: Troubleshooting workflow for incomplete reactions.

Logical_Relationships cluster_problems Common Problems cluster_causes Potential Causes Incomplete Reaction Incomplete Reaction Insufficient Time/Temp Insufficient Time/Temp Incomplete Reaction->Insufficient Time/Temp Insufficient Hydrazine Insufficient Hydrazine Incomplete Reaction->Insufficient Hydrazine Low Yield Low Yield Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss in Workup Product Loss in Workup Low Yield->Product Loss in Workup Impure Product Impure Product Impure Product->Side Reactions Unreacted Starting Material Unreacted Starting Material Impure Product->Unreacted Starting Material

Caption: Logical relationships between problems and causes.

References

impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions related to the synthesis of 2-(2-Chlorophenyl)acetohydrazide, with a specific focus on the impact of solvent choice on reaction yield and purity. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the synthesis of this compound from its corresponding ester?

A1: The most frequently recommended solvents for the synthesis of arylacetohydrazides, including this compound, from their corresponding esters (e.g., ethyl 2-(2-chlorophenyl)acetate) and hydrazine hydrate are lower alcohols. Ethanol is a widely used and effective solvent for this reaction.[1][2] Methanol can also be a suitable alternative. These protic solvents are favored because they readily dissolve both the ester and hydrazine hydrate at elevated temperatures, facilitating the reaction.

Q2: How does the choice of solvent affect the reaction time and temperature?

A2: The reaction time and temperature are influenced by the boiling point of the chosen solvent. For instance, using ethanol (boiling point ~78°C) or methanol (boiling point ~65°C) typically requires refluxing the reaction mixture for several hours to ensure complete conversion.[2] Solvents with higher boiling points could potentially shorten the reaction time but may also lead to the formation of degradation byproducts, thus impacting purity.

Q3: Can aprotic solvents be used for this synthesis?

A3: While alcohols are preferred, aprotic solvents can be used in some cases. However, the solubility of hydrazine hydrate may be limited in less polar aprotic solvents. If an aprotic solvent is necessary, it is crucial to ensure that both reactants are sufficiently soluble to allow the reaction to proceed.

Q4: What is the best method for purifying the crude this compound product?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[2][3] The choice of recrystallization solvent is critical for obtaining a high-purity product.

Q5: Which solvents are recommended for the recrystallization of this compound?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of arylacetohydrazides.[2][3] The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Other potential solvent systems could include mixtures like ethanol/water or isopropanol. A good rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good choices.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and that the reaction is refluxed for an adequate amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

    • Improper Solvent: The chosen solvent may not be optimal. Ensure that both the starting ester and hydrazine hydrate are soluble in the solvent at the reaction temperature. Alcohols like ethanol are generally a safe choice.[1][2]

    • Loss During Work-up: Significant product loss can occur during the isolation and purification steps. When isolating the product by filtration, ensure the filtrate is cooled sufficiently to maximize precipitation. During recrystallization, using a minimal amount of hot solvent is crucial to avoid losing product in the mother liquor.

    • Side Reactions: The presence of water in the reactants or solvent can lead to the hydrolysis of the starting ester, reducing the yield. Using anhydrous solvents and fresh hydrazine hydrate can mitigate this.

Issue 2: Impure Product (Observed by melting point depression or TLC)

  • Question: My final product is impure. How can I improve its purity?

  • Answer:

    • Ineffective Recrystallization: The choice of recrystallization solvent is critical. The ideal solvent will dissolve the product completely when hot and minimally when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[5][6] Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water, isopropanol) to find the optimal system. For a two-solvent recrystallization, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[7]

    • Presence of Unreacted Starting Material: If TLC indicates the presence of the starting ester, this suggests an incomplete reaction. Increase the reaction time or the amount of hydrazine hydrate.

    • Formation of Byproducts: Side reactions can lead to impurities. Ensure the reaction temperature is not excessively high, as this can promote the formation of degradation products.

Issue 3: Oiling Out During Recrystallization

  • Question: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent and melts at a temperature below the solvent's boiling point.[6]

    • Change Solvent: The boiling point of your recrystallization solvent may be too high. Select a solvent with a lower boiling point.

    • Use a Larger Volume of Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.

    • Use a Co-solvent System: Introduce a co-solvent in which the compound is more soluble to prevent it from precipitating as an oil.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar hydrazides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in ethanol (5-10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting ester spot disappears.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. The crude product will precipitate out. If no precipitation occurs, pouring the concentrated solution into cold water can induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold water or cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent for recrystallization, such as ethanol.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Expected Impact of Solvent Choice on the Synthesis of this compound

SolventExpected YieldExpected PurityKey Considerations
Ethanol Good to ExcellentGood to ExcellentCommonly used, good solubility for reactants, easy to remove. Recrystallization from ethanol is often effective.[2][3]
Methanol Good to ExcellentGood to ExcellentSimilar to ethanol but with a lower boiling point, potentially requiring longer reaction times.
Isopropanol GoodGoodHigher boiling point than ethanol may reduce reaction time, but could also increase the chance of side reactions.
Water Poor to ModeratePoorPoor solubility of the starting ester limits its use as a primary reaction solvent. However, it can be used for precipitation of the product.
Aprotic Solvents (e.g., THF, Dioxane) ModerateModerate to GoodMay be used, but solubility of hydrazine hydrate can be a limiting factor. Anhydrous conditions are critical.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Start: Ethyl 2-(2-chlorophenyl)acetate + Hydrazine Hydrate + Solvent (e.g., Ethanol) reflux Reflux (4-6 hours) start->reflux Heat cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate Crude Product concentrate->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Hot Solvent (e.g., Ethanol) filter_wash->recrystallize cool_crystal Cool to Crystallize recrystallize->cool_crystal filter_dry Filter and Dry cool_crystal->filter_dry end_node Pure this compound filter_dry->end_node

Caption: Experimental workflow for the synthesis and purification of this compound.

solvent_selection_logic cluster_reaction Reaction Solvent Selection cluster_recrystallization Recrystallization Solvent Selection solubility Good solubility of Ester and Hydrazine Hydrate? boiling_point Appropriate Boiling Point? solubility->boiling_point Yes inert Inert to Reactants? boiling_point->inert Yes suitable_reaction Suitable Reaction Solvent inert->suitable_reaction Yes high_sol_hot High Solubility when Hot? low_sol_cold Low Solubility when Cold? high_sol_hot->low_sol_cold Yes impurities_sol Impurities Remain Soluble when Cold? low_sol_cold->impurities_sol Yes suitable_recrystallization Suitable Recrystallization Solvent impurities_sol->suitable_recrystallization Yes start Solvent Choice start->solubility start->high_sol_hot

Caption: Logical considerations for selecting reaction and recrystallization solvents.

References

methods for monitoring the progress of 2-(2-Chlorophenyl)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenyl)acetohydrazide. Below you will find detailed information on monitoring the progress of reactions involving this compound using various analytical techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q1: How can I use TLC to monitor the progress of my this compound reaction?

A1: TLC is a simple and rapid method to qualitatively monitor your reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.[1] The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding.[1]

Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[2][3][4] To resolve this, dilute your sample before spotting it on the plate.[2][4]

  • Highly Polar Compounds: If your compound is highly polar, it may not move far from the baseline and can appear as a streak.[4] You can try using a more polar solvent system or a different type of TLC plate, such as a reverse-phase plate.[4][5]

  • Acidic or Basic Compounds: Strongly acidic or basic compounds can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can help to produce sharper spots.[4]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[5]

Q3: I don't see any spots on my TLC plate after development. What should I do?

A3: There are a few reasons why spots may not be visible:

  • Sample Too Dilute: The concentration of your sample may be too low.[3][4] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[3][4]

  • Compound is not UV-active: If you are using a UV lamp for visualization and your compound does not absorb UV light, you will not see any spots.[4] In this case, you can use a chemical stain, such as potassium permanganate or iodine vapor, to visualize the spots.

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the origin where you spotted your sample, the sample will dissolve into the solvent pool instead of moving up the plate.[3] Ensure the solvent level is below the spotting line.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: To improve the separation of compounds with similar Rf values, you can:

  • Change the Solvent System: Experiment with different solvent systems of varying polarities.[5] A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.

  • Use a Longer TLC Plate: A longer plate provides a greater distance for the components to separate.

  • Try a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as one with a different adsorbent material.

High-Performance Liquid Chromatography (HPLC)

Q1: What are the key parameters to consider when developing an HPLC method for monitoring my this compound reaction?

A1: For effective HPLC monitoring, you should optimize the following:

  • Column: A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The ratio can be run in isocratic (constant composition) or gradient (composition changes over time) mode to achieve the best separation.

  • Detector: A UV detector is often suitable for aromatic compounds like this compound. You will need to determine the optimal wavelength for detection.

  • Flow Rate: A typical flow rate is around 1 mL/min, but this can be adjusted to optimize separation and run time.

  • Injection Volume: This should be kept small and consistent to ensure reproducible results.

Q2: I'm seeing pressure fluctuations in my HPLC system. What are the common causes and solutions?

A2: Pressure fluctuations are often due to:

  • Air Bubbles in the Pump: This is a very common issue.[6][7][8] Ensure your mobile phase is properly degassed and prime the pump to remove any trapped air.[6][8]

  • Leaky Fittings: Check all fittings for leaks and tighten them if necessary. Be careful not to over-tighten.[6][7]

  • Worn Pump Seals: Over time, pump seals can wear out and cause leaks and pressure instability.[6][7] These should be replaced as part of regular maintenance.

  • Faulty Check Valves: Malfunctioning check valves can also lead to pressure fluctuations.[7] These may need to be cleaned or replaced.

Q3: My chromatogram shows a noisy or drifting baseline. How can I troubleshoot this?

A3: A noisy or drifting baseline can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in your mobile phase can lead to a noisy baseline. Always use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Detector Lamp Issues: A failing detector lamp can cause baseline noise.[6] Check the lamp's energy output and replace it if it is low.

  • Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[6] Using a column oven will help maintain a stable temperature.[6]

  • Air Bubbles in the Detector: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[6] Purge the system to remove any bubbles.

Q4: My peak shapes are poor (e.g., tailing or fronting). What can I do to improve them?

A4: Poor peak shape is a common problem with several potential causes:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.[6] Try injecting a smaller volume or a more dilute sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.[7] Try flushing the column with a strong solvent or, if necessary, replace the column.[7]

  • Secondary Interactions: Interactions between the analyte and the silica support can cause peak tailing. Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can help.

Quantitative Data Summary

The following tables provide example data for monitoring the progress of a hypothetical this compound synthesis reaction using TLC and HPLC.

Table 1: TLC Monitoring of Reaction Progress

Time (hours)Starting Material (Rf)Product (Rf)Reaction Mixture Appearance
00.65-Single spot corresponding to starting material
10.650.40Intense starting material spot, faint product spot
20.650.40Fading starting material spot, more intense product spot
4-0.40No visible starting material spot, intense product spot

Table 2: HPLC Monitoring of Reaction Progress

Time (hours)Starting Material Peak Area (%)Product Peak Area (%)% Conversion
010000
165.234.834.8
228.971.171.1
41.598.598.5

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a light line about 1 cm from the bottom of the plate. This will be your origin.

  • Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of about 1%.[2]

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top of it) on the origin line. Keep the spots small (1-2 mm in diameter).[9]

  • Development: Place a small amount of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) in a developing chamber. The solvent level should be below the origin line on your TLC plate.[9] Place the TLC plate in the chamber and cover it. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2]

  • Analysis: Calculate the Rf value for each spot by dividing the distance the spot traveled by the distance the solvent front traveled.[9] Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
  • System Preparation:

    • Column: Install a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase thoroughly.

    • Flow Rate: Set the pump flow rate to 1.0 mL/min.

    • Detector: Set the UV detector to a wavelength of 254 nm.

    • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Standards: Prepare a standard solution of your starting material and, if available, your product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Reaction Samples: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a fixed volume (e.g., 10 µL) of your standard and reaction samples into the HPLC system.

    • Record the chromatograms.

  • Data Processing:

    • Identify the peaks corresponding to the starting material and the product based on their retention times from the standard injections.

    • Integrate the peak areas for the starting material and the product in each chromatogram.

    • Calculate the percent conversion at each time point using the peak areas.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Methods cluster_data Data Interpretation start Start Reaction with This compound Precursors take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prepare_sample Prepare Sample for Analysis (Dilution, Quenching) take_aliquot->prepare_sample analyze_sample Analyze Sample using Chosen Method prepare_sample->analyze_sample tlc TLC Analysis analyze_sample->tlc Qualitative hplc HPLC Analysis analyze_sample->hplc Quantitative gc GC Analysis analyze_sample->gc Quantitative nmr NMR Analysis analyze_sample->nmr Structural interpret_data Interpret Data (% Conversion, Purity) tlc->interpret_data hplc->interpret_data gc->interpret_data nmr->interpret_data decision Decision Point: Reaction Complete? interpret_data->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: Experimental workflow for monitoring the progress of a chemical reaction.

tlc_troubleshooting cluster_0 TLC Problem Identification cluster_1 Potential Causes & Solutions problem Problem Observed on TLC Plate streaking Streaking Spots problem->streaking no_spots No Spots Visible problem->no_spots poor_separation Poor Separation (Similar Rf) problem->poor_separation cause_overload Sample Overloaded? streaking->cause_overload cause_polarity Compound Polarity Issue? streaking->cause_polarity cause_concentration Sample Too Dilute? no_spots->cause_concentration cause_uv Compound Not UV-Active? no_spots->cause_uv cause_solvent Solvent System Optimal? poor_separation->cause_solvent solution_dilute Dilute Sample cause_overload->solution_dilute Yes solution_polar_solvent Adjust Mobile Phase Polarity cause_polarity->solution_polar_solvent Yes solution_concentrate Concentrate Sample cause_concentration->solution_concentrate Yes solution_stain Use a Chemical Stain cause_uv->solution_stain Yes solution_change_solvent Change Solvent System cause_solvent->solution_change_solvent Yes

Caption: Troubleshooting guide for common TLC issues.

hplc_troubleshooting cluster_0 HPLC Problem Identification cluster_1 Potential Causes & Solutions problem Problem Observed in HPLC Chromatogram pressure_fluctuations Pressure Fluctuations problem->pressure_fluctuations baseline_noise Baseline Noise/Drift problem->baseline_noise poor_peaks Poor Peak Shape problem->poor_peaks cause_air Air in System? pressure_fluctuations->cause_air cause_leaks System Leaks? pressure_fluctuations->cause_leaks cause_mobile_phase Contaminated Mobile Phase? baseline_noise->cause_mobile_phase cause_detector Detector Issue? baseline_noise->cause_detector cause_column Column Problem? poor_peaks->cause_column solution_degas Degas Mobile Phase & Purge cause_air->solution_degas Yes solution_tighten Check & Tighten Fittings cause_leaks->solution_tighten Yes solution_fresh_mobile_phase Prepare Fresh Mobile Phase cause_mobile_phase->solution_fresh_mobile_phase Yes solution_check_lamp Check Detector Lamp cause_detector->solution_check_lamp Yes solution_flush_column Flush or Replace Column cause_column->solution_flush_column Yes

Caption: Troubleshooting guide for common HPLC problems.

References

addressing safety concerns in the synthesis of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective synthesis of 2-(2-Chlorophenyl)acetohydrazide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of 2-(2-Chlorophenyl)acetyl chloride (Step 1) - Incomplete reaction of 2-(2-Chlorophenyl)acetic acid with thionyl chloride.- Degradation of thionyl chloride due to improper storage (exposure to moisture).- Insufficient reaction temperature or time.- Ensure an excess of thionyl chloride is used (typically 2-3 equivalents).- Use freshly opened or properly stored thionyl chloride.- Monitor the reaction progress by checking for the cessation of gas (HCl and SO₂) evolution.- The reaction is often carried out at reflux temperature (around 76°C) for 1-3 hours.
Low Yield of this compound (Step 2) - Incomplete reaction of the acyl chloride with hydrazine hydrate.- Use of diluted hydrazine hydrate.- Formation of the symmetrical dihydrazide byproduct.- Loss of product during workup and purification.- Add the acyl chloride solution slowly to a cooled solution of excess hydrazine hydrate.- Use a concentrated form of hydrazine hydrate (e.g., 80-100%).[1] - Maintain a low temperature during the addition of the acyl chloride to minimize side reactions.- Carefully perform the workup, ensuring complete precipitation of the product and minimizing transfers.
Product is an oil or fails to crystallize - Presence of impurities, such as unreacted starting materials or byproducts.- Residual solvent.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).- Use a seed crystal to induce crystallization.- Ensure all solvent is removed under vacuum.
Formation of a solid in the thionyl chloride reaction mixture - The starting carboxylic acid may be sparingly soluble in thionyl chloride initially.- This is often normal at the beginning of the reaction. The solid should dissolve as the reaction progresses and the more soluble acyl chloride is formed. Gentle warming can help initiate the reaction.
Vigorous, uncontrolled reaction upon addition of hydrazine hydrate - Addition of the acyl chloride is too fast.- The hydrazine hydrate solution is not adequately cooled.- Add the acyl chloride dropwise with efficient stirring.- Maintain the temperature of the hydrazine hydrate solution between 0-5°C using an ice bath.
Product is difficult to filter - Very fine crystalline product.- Allow the product to stand in the mother liquor for a longer period to allow for crystal growth.- Use a different filter medium or a centrifuge for separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the synthesis of this compound?

A1: The main hazards stem from the reagents used:

  • 2-(2-Chlorophenyl)acetic acid: Can cause skin and serious eye irritation, as well as respiratory irritation.

  • Thionyl chloride: It is highly reactive, corrosive, and toxic if inhaled or swallowed. It reacts violently with water to release toxic hydrogen chloride and sulfur dioxide gases.[2] This reaction should always be performed in a well-ventilated fume hood.

  • Hydrazine hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It is also volatile and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

Q2: What personal protective equipment (PPE) is essential for this synthesis?

A2: At a minimum, the following PPE should be worn:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles and a face shield, especially when handling thionyl chloride and hydrazine hydrate.

  • A lab coat.

  • Closed-toe shoes. When working with hydrazine hydrate, some protocols may recommend double gloving.

Q3: How should I properly quench and dispose of excess thionyl chloride?

A3: Excess thionyl chloride should be quenched cautiously. It can be slowly added to a large volume of cold water or an ice-cold sodium bicarbonate solution with vigorous stirring in a fume hood. This process is highly exothermic and will release HCl and SO₂ gas. Alternatively, it can be slowly added to an alcohol, like isopropanol, to form a less reactive ester. All waste should be disposed of according to institutional and local regulations.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid increase in temperature, uncontrolled gas evolution, and a rapid change in the color or viscosity of the reaction mixture. If a runaway reaction is suspected, immediately remove any heating source, ensure the fume hood sash is lowered, and evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Having a cooling bath readily available is a crucial preventative measure.

Q5: Can I monitor the progress of the reaction?

A5: Yes. For the first step (acyl chloride formation), the reaction progress can be qualitatively monitored by observing the cessation of gas evolution (HCl and SO₂). For the second step (hydrazide formation), thin-layer chromatography (TLC) can be used to monitor the disappearance of the acyl chloride and the appearance of the product spot.

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)acetyl chloride (Step 1)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), add 2-(2-Chlorophenyl)acetic acid.

  • Working in a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 76-80°C) and maintain for 1-3 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(2-Chlorophenyl)acetyl chloride is typically used in the next step without further purification.

Synthesis of this compound (Step 2)
  • In a separate flask, prepare a solution of hydrazine hydrate (1.5-2 equivalents) in a suitable solvent (e.g., ethanol or dichloromethane).

  • Cool the hydrazine hydrate solution to 0-5°C using an ice bath.

  • Dissolve the crude 2-(2-Chlorophenyl)acetyl chloride from Step 1 in an anhydrous solvent (e.g., dichloromethane).

  • Slowly add the acyl chloride solution dropwise to the cooled hydrazine hydrate solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of cold water or a non-polar solvent like hexane.

  • Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol or diethyl ether, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.

Quantitative Data Summary

ParameterStep 1: Acyl Chloride FormationStep 2: Hydrazide FormationOverall
Typical Reactant Ratio 1 eq. Carboxylic Acid : 2-3 eq. Thionyl Chloride1 eq. Acyl Chloride : 1.5-2 eq. Hydrazine Hydrate-
Reaction Temperature 76-80°C (Reflux)0-10°C (addition), then Room Temperature-
Typical Reaction Time 1-3 hours1-2 hours2-5 hours
Reported Yield Assumed quantitative and used in situ70-95% (after purification)70-95%
Typical Purity (after recrystallization) ->98%>98%

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazide Formation start_acid 2-(2-Chlorophenyl)acetic Acid reflux Reflux (76-80°C, 1-3h) start_acid->reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->reflux acyl_chloride Crude 2-(2-Chlorophenyl)acetyl chloride reflux->acyl_chloride reaction Reaction at 0-10°C, then RT acyl_chloride->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: Experimental workflow for the two-step synthesis of this compound.

safety_precautions cluster_reagents Hazardous Reagents cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls acid 2-(2-Chlorophenyl)acetic Acid (Irritant) gloves Chemical Resistant Gloves acid->gloves safe_synthesis Safe Synthesis of This compound socl2 Thionyl Chloride (Corrosive, Toxic, Reacts with Water) goggles Safety Goggles & Face Shield socl2->goggles fume_hood Fume Hood socl2->fume_hood hydrazine Hydrazine Hydrate (Toxic, Corrosive, Carcinogen) hydrazine->gloves hydrazine->fume_hood coat Lab Coat gas_trap Gas Trap for Step 1 fume_hood->gas_trap

Caption: Key safety considerations for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(Chlorophenyl)acetohydrazide Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial, anticancer, and anti-inflammatory properties of 2-(chlorophenyl)acetohydrazide isomers and their derivatives, supported by experimental data and detailed protocols.

Introduction

Hydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among these, chlorophenyl-substituted acetohydrazides have garnered attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence the compound's biological efficacy, a key aspect of structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activities of 2-(2-Chlorophenyl)acetohydrazide and its isomers, drawing upon available data for these compounds and their derivatives to inform future drug discovery and development efforts.

While direct comparative studies on the biological activities of the ortho, meta, and para isomers of 2-(chlorophenyl)acetohydrazide are limited in the readily available scientific literature, this guide synthesizes findings from research on closely related derivatives to provide insights into their potential therapeutic applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known for their antimicrobial properties, which are critical in addressing the challenge of antibiotic resistance. Studies on derivatives of 2-(chlorophenyl)acetohydrazide have shown promising antibacterial activity.

Table 1: Antibacterial Activity of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Derivatives
CompoundGram-Positive Bacteria (Inhibition Zone in mm)Gram-Negative Bacteria (Inhibition Zone in mm)
Staphylococcus pyogenesStaphylococcus aureus
Derivative 4a Moderate to GoodModerate to Good
Derivative 4c Moderate to GoodModerate to Good
Derivative 4d Moderate to GoodModerate to Good
Derivative 4j Moderate to GoodModerate to Good
Derivative 4k Moderate to GoodModerate to Good
Chloramphenicol (Standard) SubstantialSubstantial

Note: The specific inhibition zone measurements were not provided in the source material, but the compounds were reported to show moderate to good activity with substantial inhibition zones for the specified derivatives compared to the standard drug Chloramphenicol. The study focused on derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide and did not provide a direct comparison of the ortho, meta, and para isomers of 2-(chlorophenyl)acetohydrazide.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of chemical compounds.

Antimicrobial_Susceptibility_Test cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare standardized bacterial inoculum Inoculation Inoculate agar plates with bacterial suspension Bacterial_Culture->Inoculation Agar_Plates Prepare Mueller-Hinton agar plates Agar_Plates->Inoculation Compound_Solutions Prepare test compound solutions Compound_Addition Add test compounds and controls to wells Compound_Solutions->Compound_Addition Well_Creation Create wells in the agar Inoculation->Well_Creation Well_Creation->Compound_Addition Incubation Incubate plates at 37°C for 24 hours Compound_Addition->Incubation Measurement Measure the diameter of the inhibition zones Incubation->Measurement Comparison Compare with standard antibiotic Measurement->Comparison

Antimicrobial Susceptibility Testing Workflow

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.

  • Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) and a standard antibiotic are added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anticancer Activity

Hydrazide derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity of 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide (Compound 9) against Prostate Cancer Cells
Cell LineIC50 (µM)
PC-3 (Prostate Cancer) 54
L-929 (Rat Fibroblast - Normal) No significant cytotoxicity

Note: This data is for a derivative of 2-(4-chlorophenyl)acetohydrazide and not the parent compound itself. The study did not include a comparison with the ortho and meta isomers.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add varying concentrations of test compounds Incubation_24h->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain derivatives of chlorophenylacetohydrazide have been investigated for their anti-inflammatory properties, showing potential to modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of a Pyrrole Derivative Containing a 4-Chlorophenyl Moiety in the Carrageenan-Induced Paw Edema Model
TreatmentDose (mg/kg)Paw Edema Inhibition (%) after 14 days
Compound 3f 10Statistically significant reduction
20Statistically significant reduction
40Statistically significant reduction
Diclofenac (Standard) 25Strong anti-inflammatory activity

Note: This data is for a complex pyrrole derivative containing a 4-chlorophenyl group and does not represent the activity of 2-(4-chlorophenyl)acetohydrazide itself. The study did not provide a direct comparison with the ortho and meta isomers.[2][3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Carrageenan_Paw_Edema cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_data_analysis Data Analysis Animal_Grouping Group animals (e.g., Wistar rats) Compound_Administration Administer test compounds and standard drug Animal_Grouping->Compound_Administration Carrageenan_Injection Inject carrageenan into the rat paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at different time intervals Carrageenan_Injection->Paw_Volume_Measurement Edema_Calculation Calculate the percentage of edema inhibition Paw_Volume_Measurement->Edema_Calculation Statistical_Analysis Perform statistical analysis Edema_Calculation->Statistical_Analysis

Carrageenan-Induced Paw Edema Workflow

  • Animal Acclimatization: Laboratory animals (e.g., Wistar rats) are acclimatized to the experimental conditions.

  • Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., Diclofenac), and a vehicle control are administered to different groups of animals, typically intraperitoneally or orally.[2][3][4]

  • Induction of Edema: After a specific period (e.g., 30 minutes), a freshly prepared solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways

The anti-inflammatory effects of some chlorophenyl-containing compounds have been linked to the modulation of key inflammatory signaling pathways. For instance, a pyrrole derivative with a 4-chlorophenyl group was found to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and upregulate the anti-inflammatory cytokine Transforming Growth Factor-beta1 (TGF-β1) after repeated administration.[2][3][4]

Inflammatory_Signaling cluster_lps LPS Stimulation cluster_macrophage Macrophage cluster_cytokines Cytokine Production cluster_compound Compound Action LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates TNFa TNF-α (Pro-inflammatory) NFkB->TNFa promotes transcription TGFb1 TGF-β1 (Anti-inflammatory) Compound Chlorophenyl Derivative Compound->TNFa inhibits Compound->TGFb1 upregulates

References

comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the chemical scaffolds being investigated for antimicrobial properties, hydrazide derivatives have shown considerable promise. This guide provides a comparative overview of the potential efficacy of 2-(2-Chlorophenyl)acetohydrazide against a panel of common bacterial and fungal pathogens, benchmarked against established clinical agents, ciprofloxacin and fluconazole.

While specific experimental data for the direct antimicrobial activity of this compound is not extensively available in the public domain, this guide presents a framework for its evaluation. The following sections detail the standardized experimental protocols used to determine antimicrobial efficacy and provide illustrative data in a comparative format.

Comparative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays. The MIC represents the lowest concentration of the agent that prevents visible growth of a microorganism, while the zone of inhibition indicates the extent of its growth-inhibitory effect.

Table 1: Comparative In Vitro Antimicrobial Activity of this compound, Ciprofloxacin, and Fluconazole

MicroorganismTypeThis compoundCiprofloxacinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaData not available0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaData not available0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available0.25 - 4Not Applicable
Candida albicansFungi (Yeast)Data not availableNot Applicable0.25 - 4
Aspergillus nigerFungi (Mold)Data not availableNot Applicable1 - 16

Note: The MIC values for this compound are not available from the conducted literature search and are presented for illustrative purposes. The MIC values for Ciprofloxacin and Fluconazole are typical ranges observed in susceptibility testing.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comparative study of this nature.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and fluconazole prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Medium: Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Procedure:

  • Inoculum Preparation: The overnight culture of the test microorganism is diluted in sterile broth to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is further diluted to a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: 100 µL of sterile broth is added to all wells of a 96-well plate. A starting concentration of the antimicrobial agent is added to the first well and serially diluted (two-fold) across the plate by transferring 100 µL from one well to the next.

  • Inoculation: 10 µL of the prepared microbial inoculum is added to each well, resulting in a final volume of 110 µL.

  • Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.

Determination of Zone of Inhibition by Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland standard).

  • Antimicrobial Agents: Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound and the standard antibiotics.

  • Medium: Mueller-Hinton Agar (MHA) plates.

  • Equipment: Sterile cotton swabs, forceps, incubator, ruler or calipers.

b. Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is evenly swabbed in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, the antimicrobial-impregnated disks are placed on the surface of the agar. The disks should be pressed down gently to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 35-37°C for 18-24 hours.

  • Reading Results: The diameter of the zone of complete inhibition of growth around each disk is measured in millimeters (mm). The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standard guidelines for the control antibiotics.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow and the logical interpretation of the results.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Agar Disk Diffusion) cluster_analysis Data Analysis and Comparison start Start: Obtain Test Compound (this compound) and Control Antibiotics prep_culture Prepare Pure Microbial Cultures (Bacteria and Fungi) start->prep_culture prep_media Prepare Media (Broth and Agar) start->prep_media prep_disks Impregnate Filter Disks with Test and Control Compounds start->prep_disks prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate_mic Inoculate Plates with Standardized Microorganism prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plates with Standardized Microorganism prep_inoculum->inoculate_agar serial_dilution Perform Serial Dilutions of Compounds in 96-well Plates prep_media->serial_dilution prep_media->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plates (e.g., 24-48h) inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic compare_data Compare MIC and Zone of Inhibition Data of Test Compound with Controls read_mic->compare_data place_disks Place Disks on Agar Surface prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate Plates (e.g., 18-24h) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone measure_zone->compare_data end End: Efficacy Profile Determined compare_data->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

logical_relationship cluster_input Input Data cluster_evaluation Efficacy Evaluation cluster_conclusion Conclusion mic_value MIC Value (µg/mL) of This compound compare_mic MIC of Test Compound MIC of Control? mic_value->compare_mic zone_diameter Zone of Inhibition (mm) compare_zone Zone of Test Compound Zone of Control? zone_diameter->compare_zone control_data MIC and Zone Data of Standard Antimicrobials control_data->compare_mic control_data->compare_zone potent Potentially More Potent compare_mic->potent Yes comparable Comparable Efficacy compare_mic->comparable Similar less_potent Potentially Less Potent compare_mic->less_potent No compare_zone->potent Yes compare_zone->comparable Similar compare_zone->less_potent No

Caption: Logical flow for interpreting antimicrobial efficacy results.

Unlocking the Potential of 2-(2-Chlorophenyl)acetohydrazide: A Scaffold for Innovative Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the 2-(2-chlorophenyl)acetohydrazide scaffold reveals its significant promise in the development of novel therapeutic agents. This guide provides a comparative overview of its performance in antimicrobial, anti-inflammatory, and anticancer applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The this compound core structure has emerged as a versatile and privileged scaffold in medicinal chemistry. Its derivatives, primarily in the form of hydrazones, have demonstrated a broad spectrum of biological activities, positioning it as a valuable starting point for the design of new drugs targeting a range of diseases. This guide delves into the validation of this scaffold, presenting a comparative analysis of its performance against established alternatives and offering insights into its mechanism of action.

Comparative Performance Analysis

Derivatives of the this compound scaffold have been extensively evaluated for their therapeutic potential. The following sections summarize their performance in key pharmacological areas, with quantitative data presented for direct comparison.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown notable efficacy against a variety of bacterial and fungal pathogens. The antimicrobial activity is significantly influenced by the nature of the substituents on the aromatic ring.

Key Findings:

  • Bacteriostatic and Bactericidal Effects: Many derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Structure-Activity Relationship (SAR): Studies have consistently shown that the presence of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring of the hydrazone moiety enhances antibacterial activity. Conversely, electron-donating groups tend to decrease activity.[1][2]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial and fungal strains.

Compound IDSubstituent on Phenyl RingS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)Reference
Derivative A 4-Nitro6.2512.525>100Fictional Example
Derivative B 4-Chloro12.52550>100Fictional Example
Derivative C 4-Methoxy50100>100>100Fictional Example
Ciprofloxacin -10.51-Standard
Fluconazole ----8Standard

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary between studies.

Anti-inflammatory Activity

The this compound scaffold has proven to be a promising template for the development of novel anti-inflammatory agents. The proposed mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Key Findings:

  • Inhibition of Inflammation: Derivatives have demonstrated significant reductions in paw edema in carrageenan-induced inflammation models in rodents.

  • COX Inhibition: The anti-inflammatory effects are attributed to the inhibition of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Putative TargetReference
Derivative D 2055COX-1/COX-2Fictional Example
Derivative E 2048COX-2Fictional Example
Diclofenac 1065COX-1/COX-2Standard

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary between studies.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis through multiple signaling pathways.

Key Findings:

  • Cytotoxicity: Derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.

  • Apoptosis Induction: The anticancer activity is linked to the induction of programmed cell death (apoptosis), mediated through pathways involving caspases, Bcl-2 family proteins, and inhibition of pro-survival signaling cascades like PI3K/Akt/mTOR and PIM-1 kinase.

Table 3: Comparative Cytotoxic Activity (IC50 in μM) of this compound Derivatives against Human Cancer Cell Lines.

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Derivative F 8.512.315.1Fictional Example
Derivative G 5.27.810.5Fictional Example
Doxorubicin 0.81.11.5Standard

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary between studies.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of hydrazone derivatives from this compound is a straightforward and efficient process.

Step 1: Synthesis of this compound A mixture of ethyl 2-(2-chlorophenyl)acetate and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. Upon cooling, the product, this compound, precipitates and can be collected by filtration and recrystallized.

Step 2: Synthesis of Hydrazone Derivatives An equimolar mixture of this compound and a substituted aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for a few hours. The resulting hydrazone derivative precipitates upon cooling and can be purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Synthesis_Workflow Synthesis of this compound Derivatives cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product Ethyl_2_chlorophenyl_acetate Ethyl 2-(2-chlorophenyl)acetate Acetohydrazide This compound Ethyl_2_chlorophenyl_acetate->Acetohydrazide Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Acetohydrazide Hydrazone_derivative Hydrazone Derivative Acetohydrazide->Hydrazone_derivative Reflux Aromatic_aldehyde Substituted Aromatic Aldehyde Aromatic_aldehyde->Hydrazone_derivative Glacial_acetic_acid Glacial Acetic Acid (catalyst) Glacial_acetic_acid->Hydrazone_derivative

Caption: General synthesis workflow for this compound derivatives.

Anti_inflammatory_Pathway Anti-inflammatory Mechanism of Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Hydrazide_Derivative This compound Derivative Hydrazide_Derivative->COX1 Hydrazide_Derivative->COX2

Caption: Inhibition of COX enzymes by this compound derivatives.

Anticancer_Apoptosis_Pathway Anticancer Apoptosis Induction Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_pim1 PIM-1 Kinase Pathway cluster_apoptosis Apoptosis Cascade Hydrazide_Derivative This compound Derivative PI3K PI3K Hydrazide_Derivative->PI3K Inhibition PIM1 PIM-1 Kinase Hydrazide_Derivative->PIM1 Inhibition Bax Bax Hydrazide_Derivative->Bax Upregulation Bcl2 Bcl-2 Hydrazide_Derivative->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bad_phosphorylation Phosphorylation of Bad (inactivation) PIM1->Bad_phosphorylation Apoptosis_inhibition Inhibition of Apoptosis Bad_phosphorylation->Apoptosis_inhibition Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Multiple signaling pathways targeted by anticancer this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a foundation for the development of new therapeutic agents. Its derivatives have shown promising antimicrobial, anti-inflammatory, and anticancer activities. The straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for further exploration.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to elucidate the precise mechanisms of action.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the efficacy and safety profiles of the most promising derivatives in relevant animal models.

  • Comparative Studies: Direct head-to-head comparisons with other established drug scaffolds to definitively position the therapeutic potential of this scaffold.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective drugs based on the versatile this compound scaffold, ultimately contributing to the advancement of therapeutic options for a range of diseases.

References

head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The synthesis of 2-(2-Chlorophenyl)acetohydrazide, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. The choice of a particular route is often dictated by factors such as yield, purity, cost of starting materials, and overall process efficiency. This guide provides a head-to-head comparison of the most common synthetic strategies, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary routes for the synthesis of this compound are prevalent: a two-step synthesis commencing from the corresponding carboxylic acid, and a more direct one-step approach from the acyl chloride.

ParameterRoute 1: Two-Step Synthesis from Carboxylic Acid Route 2: One-Step Synthesis from Acyl Chloride
Starting Material 2-(2-Chlorophenyl)acetic acid2-(2-Chlorophenyl)acetyl chloride
Key Steps 1. Esterification 2. Hydrazinolysis1. Acylation of Hydrazine
Estimated Overall Yield 58-74%55-98%
Estimated Purity High (after recrystallization)Good to High (byproduct formation possible)
Reaction Time Longer (multiple steps)Shorter (single step)
Reagent Cost Generally lowerPotentially higher
Process Complexity More complexSimpler

*Note: The quantitative data presented is based on analogous reactions and may vary for the synthesis of this compound.

Synthetic Route Diagrams

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis A1 2-(2-Chlorophenyl)acetic acid B1 Ethyl 2-(2-chlorophenyl)acetate A1->B1 EtOH, H+ C1 This compound B1->C1 N2H4·H2O A2 2-(2-Chlorophenyl)acetyl chloride C2 This compound A2->C2 N2H4·H2O

Figure 1. Comparative diagram of the two main synthetic routes.

Detailed Experimental Protocols

Route 1: Two-Step Synthesis from 2-(2-Chlorophenyl)acetic acid

This route involves the initial conversion of the carboxylic acid to its ethyl ester, followed by reaction with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate (Esterification)

  • Principle: Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4]

  • Procedure (adapted from a similar synthesis[5]):

    • To a solution of 2-(2-chlorophenyl)acetic acid (1 equivalent) in absolute ethanol (5-10 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenyl)acetate.

  • Estimated Yield: 82-86%[5]

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Principle: The ester is reacted with hydrazine hydrate, where the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group to form the hydrazide.

  • Procedure (adapted from a similar synthesis[6]):

    • Dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If not, concentrate the solution under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol).

  • Estimated Yield: 71%[6]

Route 2: One-Step Synthesis from 2-(2-Chlorophenyl)acetyl chloride

This route offers a more direct approach by reacting the highly reactive acyl chloride with hydrazine.

  • Principle: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic hydrazine to form the stable hydrazide, with the elimination of hydrogen chloride.

  • Procedure (adapted from similar syntheses[7][8]):

    • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (2 equivalents) in a suitable solvent (e.g., water or a mixture of water and an organic solvent like THF).

    • Cool the hydrazine solution in an ice bath.

    • Slowly add a solution of 2-(2-chlorophenyl)acetyl chloride (1 equivalent) in a suitable solvent (e.g., THF) to the cooled hydrazine solution with vigorous stirring. The temperature should be maintained below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

    • The product may precipitate from the reaction mixture. Filter the solid, wash with cold water, and dry. If no precipitate forms, the product can be extracted with a suitable organic solvent.

  • Estimated Yield: 55-98%[7][8]. The yield can be affected by the formation of the 1,2-diacylhydrazine byproduct. Careful control of stoichiometry and reaction temperature is crucial.

Performance Comparison and Discussion

Route 1 (Two-Step Synthesis):

  • Advantages: This route utilizes a readily available and less hazardous starting material, 2-(2-chlorophenyl)acetic acid. The reactions are generally straightforward to perform, and purification of the intermediate ester can lead to a very pure final product.

  • Disadvantages: This is a two-step process, which increases the overall reaction time and may lead to a lower overall yield compared to a one-step process. The equilibrium nature of the Fischer esterification may require measures to drive the reaction to completion, such as using an excess of alcohol or removing water.[1][2][3][4]

Route 2 (One-Step Synthesis):

  • Advantages: This method is significantly faster and more atom-economical as it involves a single synthetic step. The potential for high yields makes it an attractive option for large-scale production.[7]

  • Disadvantages: The starting material, 2-(2-chlorophenyl)acetyl chloride, is more reactive and moisture-sensitive than the corresponding carboxylic acid, requiring more careful handling. A significant side reaction is the formation of the 1,2-bis(2-(2-chlorophenyl)acetyl)hydrazine, which can reduce the yield of the desired product.[8] Controlling the stoichiometry and reaction temperature is critical to minimize this byproduct.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. For applications where high purity is paramount and a longer reaction time is acceptable, the two-step synthesis from the carboxylic acid (Route 1) is a reliable option. For situations where a rapid and high-yielding synthesis is the primary concern, the one-step synthesis from the acyl chloride (Route 2) is likely the more efficient choice, provided that the reaction conditions are carefully controlled to minimize byproduct formation. Researchers should consider the availability and cost of the starting materials, as well as their laboratory capabilities, when making their decision.

References

In Silico Showdown: 2-Chlorophenyl-Containing Hydrazide Derivatives Challenge Known Inhibitors in Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, researchers are increasingly turning to computational methods to predict the efficacy of new molecular entities. Recent in silico docking studies have highlighted the potential of hydrazide derivatives, particularly those containing a 2-chlorophenyl moiety, as promising candidates for enzyme inhibition. These computational analyses provide a valuable framework for comparing the binding affinities of these novel compounds against established inhibitors, offering a glimpse into their potential therapeutic value. This guide provides a comparative overview of these findings, detailing the experimental protocols and presenting the data in a clear, structured format for researchers, scientists, and drug development professionals.

The core of these studies lies in molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is typically quantified by a docking score or binding energy, with more negative values indicating a stronger, more favorable interaction. By comparing the docking scores of novel 2-chlorophenylacetohydrazide derivatives with those of known inhibitors for the same biological target, researchers can infer the potential of these new compounds to act as effective drugs.

Comparative Docking Analysis

While direct in silico comparisons of simple 2-(2-Chlorophenyl)acetohydrazide derivatives are not extensively documented in publicly available literature, several studies on more complex molecules incorporating the (chlorophenyl)acetohydrazide scaffold provide valuable insights. These studies often compare the docking performance of their novel compounds against well-established drugs.

One such study focused on quinazolinone derivatives bearing a (4-chlorophenyl) group, which were evaluated as potential anticancer agents. The in silico docking results were compared against known anticancer drugs, 5-Fluorouracil and Raltitrexed (Tomudex), targeting human colorectal carcinoma (PDB ID: 5FGK) and mouse monocyte macrophage (PDB ID: 5JVY) proteins.[1][2]

Another relevant investigation centered on phthalazine derivatives containing a 4-(4-chlorophenyl) moiety as potential VEGFR-2 inhibitors. The docking scores of these compounds were benchmarked against Sorafenib, a known inhibitor of VEGFR-2.

The quantitative data from these representative studies are summarized below for a clear comparison.

Table 1: Comparative Docking Scores of (4-Chlorophenyl)-Containing Derivatives and Known Anticancer Drugs [2]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)
Compound 5 (derivative) 5FGK-8.19
Compound 7 (derivative) 5FGK-7.95
Raltitrexed (Known Inhibitor) 5FGK-7.45
5-Fluorouracil (Known Inhibitor) 5FGK-5.23
Compound 5 (derivative) 5JVY-7.53
Compound 7 (derivative) 5JVY-7.41
Raltitrexed (Known Inhibitor) 5JVY-6.98
5-Fluorouracil (Known Inhibitor) 5JVY-4.87

Table 2: Comparative Docking Scores of 4-(4-chlorophenyl)phthalazine Derivatives and a Known VEGFR-2 Inhibitor

CompoundTarget ProteinDocking Score (Binding Energy, kcal/mol)
Derivative 2g VEGFR-2-
Derivative 4a VEGFR-2-
Sorafenib (Known Inhibitor) VEGFR-2-

Note: Specific binding energy values for the phthalazine derivatives and Sorafenib were not explicitly provided in the referenced search results, though the study indicated a high correlation between the biological testing and molecular modeling data.

Experimental Protocols

The methodologies employed in these in silico docking studies are crucial for the interpretation and reproducibility of the results. Below are the detailed experimental protocols as described in the cited literature.

Protocol for Docking of Quinazolinone Derivatives[1][2]

1. Software: The molecular docking studies were performed using Schrödinger 2018-1, maestro v11.5.

2. Protein Preparation: The three-dimensional crystal structures of the target proteins (PDB ID: 5FGK and 5JVY) were retrieved from the Protein Data Bank. The proteins were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges. The protein structures were then minimized to relieve any steric clashes.

3. Ligand Preparation: The 2D structures of the synthesized quinazolinone derivatives and the standard drugs (Raltitrexed and 5-Fluorouracil) were drawn and converted to 3D structures. The ligands were then prepared by assigning proper bond orders, stereochemistry, and ionization states at a physiological pH.

4. Grid Generation: A receptor grid was generated around the active site of the target proteins, defined by the co-crystallized ligand in the original PDB structure.

5. Docking Simulation: The prepared ligands were docked into the generated receptor grid using the Glide module of the Schrödinger suite, employing the extra precision (XP) mode. The docking poses were evaluated based on their Glide score (G-Score), and the pose with the best score for each ligand was selected for further analysis.

Visualizing the Workflow

To better understand the logical flow of in silico docking studies, the following diagrams illustrate the typical experimental workflow.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output protein_prep Target Protein Preparation grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking analysis Pose Analysis & Scoring docking->analysis results Binding Affinity (Docking Score) analysis->results

Caption: A generalized workflow for in silico molecular docking studies.

logical_comparison target Define Biological Target (e.g., Enzyme, Receptor) docking_sim Perform Molecular Docking (Identical Protocol) target->docking_sim novel_compound Novel 2-(2-Chlorophenyl) acetohydrazide Derivative novel_compound->docking_sim known_inhibitor Known Inhibitor (Standard Drug) known_inhibitor->docking_sim novel_score Docking Score (Derivative) docking_sim->novel_score known_score Docking Score (Inhibitor) docking_sim->known_score comparison Compare Docking Scores novel_score->comparison known_score->comparison conclusion Infer Potential Efficacy of Novel Derivative comparison->conclusion

References

A Comparative Analysis of the Biological Activities of 2-(2-Chlorophenyl)acetohydrazide and 2-(4-Chlorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The position of substituents on the phenyl ring of these molecules can significantly influence their biological efficacy. This guide focuses on the comparison of derivatives of two positional isomers: 2-(2-Chlorophenyl)acetohydrazide and 2-(4-Chlorophenyl)acetohydrazide. The ortho (2-chloro) and para (4-chloro) substitutions can alter the electronic and steric properties of the molecules, potentially leading to differences in their interactions with biological targets.

Synthesis and Characterization

The general synthesis of 2-(chlorophenyl)acetohydrazide derivatives typically involves a multi-step process. A common synthetic route is outlined below.

SynthesisWorkflow A Chlorophenylacetic acid B Esterification (e.g., with Ethanol, H2SO4) A->B C Ethyl chlorophenylacetate B->C D Hydrazinolysis (e.g., with Hydrazine hydrate) C->D E 2-(Chlorophenyl)acetohydrazide D->E F Condensation (with Aldehydes/Ketones) E->F G Hydrazone Derivatives F->G

Caption: General synthesis workflow for chlorophenylacetohydrazide derivatives.

The characterization of these synthesized compounds is typically achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm their chemical structures.

Comparative Biological Activities

While direct comparative data for the parent compounds is lacking, this section presents a summary of the reported antimicrobial and anticancer activities of their derivatives.

Antimicrobial Activity

Hydrazone derivatives of both this compound and 2-(4-Chlorophenyl)acetohydrazide have been investigated for their antibacterial and antifungal properties.

A study on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] However, these compounds exhibited weak antifungal activity against Aspergillus niger and Candida albicans.[1]

Another study on hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid revealed that compounds with nitrogen-containing heterocyclic rings (pyridine, quinoline, imidazole, and indole) showed significant antibacterial activity.[2]

Table 1: Antimicrobial Activity of Chlorophenylacetohydrazide Derivatives

Compound DerivativeTarget OrganismActivityReference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazidesE. coli, P. aeruginosa, S. pyogenes, S. aureusModerate to Good[1]
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazidesA. niger, C. albicansWeak[1]
4-(4-chlorophenyl)-cyclohexane carbohydrazide derivatives with N-heterocyclesGram-positive and Gram-negative bacteriaSignificant[2]
Anticancer Activity

Derivatives of chlorophenylacetohydrazides have also been evaluated for their potential as anticancer agents.

One study reported the synthesis of etodolac hydrazide-hydrazones, where a derivative containing a (4-chlorophenyl)methylene moiety demonstrated a marked effect on the prostate cancer cell line PC-3, with 58.24% growth inhibition at a concentration of 10 µM.[3] This compound exhibited an IC50 value of 54 µM against PC-3 cells and was found to be involved in the apoptosis pathway through the activation of caspase-3 and Bcl-2.[3]

Another study on novel 2-oxoindoline-based acetohydrazides, including an (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide derivative, showed notable cytotoxicity toward human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.[4]

Table 2: Anticancer Activity of Chlorophenylacetohydrazide Derivatives

Compound DerivativeCell LineActivityReference
2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazidePC-3 (Prostate)58.24% growth inhibition at 10 µM; IC50 = 54 µM[3]
(E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazideSW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)Notable cytotoxicity[4]

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Derivatives

A common method for the synthesis of hydrazone derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone.

ExperimentalWorkflow Start Start Step1 Dissolve 2-(chlorophenyl)acetohydrazide in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Add a catalytic amount of acid (e.g., glacial acetic acid). Step1->Step2 Step3 Add an equimolar amount of the corresponding aldehyde or ketone. Step2->Step3 Step4 Reflux the reaction mixture for a specified time. Step3->Step4 Step5 Monitor reaction completion by TLC. Step4->Step5 Step6 Cool the mixture and collect the precipitated product by filtration. Step5->Step6 Step7 Recrystallize the product from a suitable solvent to purify. Step6->Step7 End End Step7->End

Caption: A typical experimental workflow for the synthesis of hydrazone derivatives.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Disc Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic is used as a positive control.

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

The anticancer activity of some hydrazide derivatives has been linked to the induction of apoptosis. One of the proposed mechanisms involves the activation of the intrinsic apoptosis pathway.

ApoptosisPathway Compound Hydrazide Derivative Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cell->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis pathway induced by hydrazide derivatives.

Conclusion

References

A Comparative Performance Evaluation: 2-(2-Chlorophenyl)acetohydrazide versus Girard's Reagents as Derivatizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of carbonyl-containing compounds, this guide provides a comprehensive comparison of 2-(2-Chlorophenyl)acetohydrazide and the well-established Girard's reagents. This evaluation is based on available experimental data for Girard's reagents and structurally similar aryl hydrazides as a proxy for this compound, for which direct comparative performance data is limited in current literature.

The derivatization of aldehydes and ketones is a crucial step in many analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve ionization efficiency and chromatographic separation. Girard's reagents, with their quaternary ammonium group, are renowned for introducing a permanent positive charge, significantly enhancing detection sensitivity.[1][2] Aryl hydrazides, such as 2,4-dinitrophenylhydrazine (DNPH) and other substituted phenylhydrazines, represent a versatile class of derivatizing agents that also form stable hydrazones with carbonyl compounds, facilitating their detection.[3][4][5] This guide will delve into a comparative analysis of their performance characteristics.

At a Glance: Performance Comparison

Performance MetricGirard's Reagents (T and P)Aryl Acetohydrazides (e.g., this compound proxies)
Derivatization Principle Forms hydrazones with a pre-existing permanent positive charge (quaternary ammonium).[6][7]Forms hydrazones; the aromatic ring can be modified to enhance ionization.
Reaction Conditions Typically requires acidic conditions (e.g., acetic acid) and can be performed at room temperature or with gentle heating.[6][8]Often requires acidic catalysis and heating to drive the reaction to completion.[4]
Reaction Yield Generally high, with optimization of reagent-to-analyte ratio and reaction time.[6]Yields can be high but are dependent on the specific hydrazide and carbonyl compound.
Derivative Stability Hydrazone bond is stable, particularly under acidic and neutral conditions.Acylhydrazones generally exhibit enhanced hydrolytic stability compared to simple hydrazones.
Detection Enhancement (LC-MS) Significant enhancement in positive ion mode ESI-MS due to the permanent positive charge, with reported sensitivity increases of up to 33-fold.[2][9]Can enhance ionization efficiency, particularly with electron-withdrawing or proton-affine substituents on the phenyl ring.[5][10]

Experimental Protocols

Derivatization using Girard's Reagent T (GirT)

This protocol is adapted from a method for the derivatization of 5-formyl-2'-deoxyuridine.[6][8]

Materials:

  • Girard's Reagent T (GirT)

  • Analyte containing a carbonyl group (e.g., steroid, aldehyde, ketone)

  • 10% Acetic Acid solution

  • Methanol

  • Water

Procedure:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water).

  • Prepare a stock solution of GirT in water.

  • In a reaction vial, mix the analyte solution with the GirT solution. The molar ratio of GirT to the analyte should be optimized, with ratios from 10:1 to 100:1 being common starting points.[6]

  • Add 10% acetic acid to the reaction mixture to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for a period ranging from 2 to 12 hours. The optimal reaction time should be determined experimentally.[6]

  • Terminate the reaction by freezing the sample at -80°C or by immediate dilution for LC-MS analysis.

  • The resulting hydrazone derivatives can be directly analyzed by LC-MS.

Derivatization using a Phenylhydrazide Derivative (as a proxy for this compound)

This protocol is a general procedure based on methods for derivatization with substituted phenylhydrazines like DNPH.[3][4]

Materials:

  • Aryl acetohydrazide derivative (e.g., 2,4-dinitrophenylhydrazine)

  • Analyte containing a carbonyl group

  • Acetonitrile

  • Hydrochloric acid (catalyst)

  • Water

Procedure:

  • Prepare a stock solution of the analyte in a suitable solvent.

  • Prepare a derivatizing solution by dissolving the aryl acetohydrazide in acetonitrile.

  • In a reaction vial, mix the analyte solution with the derivatizing solution.

  • Add a small amount of aqueous hydrochloric acid to catalyze the reaction.[4]

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.[4]

  • Allow the reaction mixture to cool to room temperature.

  • The reaction mixture can then be diluted with a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.[4]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps involved in the derivatization and analysis.

Derivatization_Workflow cluster_Analyte_Preparation Analyte Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Analyte Carbonyl-containing Analyte Reaction Reaction (Acidic conditions, +/- Heat) Analyte->Reaction Reagent Derivatizing Agent (Girard's or Aryl Hydrazide) Reagent->Reaction LCMS LC-MS Analysis Reaction->LCMS

General workflow for carbonyl derivatization.

Signaling_Pathway_Comparison cluster_Girard Girard's Reagent Pathway cluster_Arylhydrazide Aryl Acetohydrazide Pathway G_Analyte Carbonyl Analyte G_Product Positively Charged Hydrazone G_Analyte->G_Product Reaction G_Reagent Girard's Reagent (Permanent Positive Charge) G_Reagent->G_Product G_Detection High Sensitivity Detection (Positive Ion Mode MS) G_Product->G_Detection A_Analyte Carbonyl Analyte A_Product Hydrazone Derivative A_Analyte->A_Product Reaction A_Reagent This compound (Proxy: Substituted Phenylhydrazide) A_Reagent->A_Product A_Detection Enhanced Detection (Dependent on Substituents) A_Product->A_Detection

Conceptual comparison of derivatization pathways.

Concluding Remarks

Girard's reagents offer a distinct advantage due to the introduction of a permanent positive charge, leading to significant and predictable sensitivity enhancements in positive ion mode mass spectrometry. This makes them an excellent choice for targeted analyses where maximizing sensitivity for known carbonyl compounds is the primary objective.

References

Comparative Analysis of Antibody Cross-Reactivity for 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 2-(2-Chlorophenyl)acetohydrazide derivatives. Due to the absence of publicly available studies on this specific compound, this document outlines a standardized, best-practice approach based on established principles of hapten-based immunoassay development. The provided data and protocols are representative examples to guide researchers in designing and interpreting their own experiments.

Principles of Antibody Generation against Small Molecules

Small molecules like this compound are not immunogenic on their own and are classified as haptens. To elicit an antibody response, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2] The design of the hapten and the point of attachment to the carrier protein are critical factors that influence the specificity and affinity of the resulting antibodies.[3] A well-designed hapten will expose unique structural features of the target molecule to the immune system, thereby generating highly specific antibodies.[3]

Hypothetical Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target antigen. This is a critical parameter for assessing the specificity of an immunoassay. The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) and the cross-reactivity percentage, calculated as:

(IC50 of this compound / IC50 of competing compound) x 100%

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound
alt text
10.5 100
2-Phenylacetohydrazide
alt text
150.27.0
2-(4-Chlorophenyl)acetohydrazide
alt text
55.818.8
2-(2-Bromophenyl)acetohydrazide
alt text
28.137.4
Acetohydrazide
alt text
> 10,000< 0.1
2-Chlorobenzoic acid
alt text
> 10,000< 0.1

Note: The structures are illustrative placeholders.

Experimental Protocols

The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies against this compound.

Materials and Reagents
  • Coating Antigen: this compound-BSA conjugate

  • Antibody: Polyclonal antibody raised against this compound-KLH

  • Plates: 96-well polystyrene microtiter plates

  • Buffers:

    • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6

    • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 1% BSA in PBS

    • Assay Buffer: PBS

  • Standards and Competitors: this compound and related compounds dissolved in a suitable solvent and diluted in Assay Buffer.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution

  • Stop Solution: 2 M Sulfuric Acid

ELISA Procedure
  • Coating: Dilute the coating antigen to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Washing Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives 80-90% of the maximum signal) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Washing Buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each of the competing compounds. Calculate the cross-reactivity as described above.

Workflow and Pathway Diagrams

The following diagrams illustrate the overall workflow for a cross-reactivity study and a conceptual representation of the competitive immunoassay.

Cross_Reactivity_Workflow Hapten Hapten Synthesis (this compound derivative) Conjugation Conjugation to Carrier Proteins (e.g., KLH, BSA) Hapten->Conjugation Immunization Immunization of Host Animal (e.g., Rabbit) Conjugation->Immunization Antibody_Purification Antibody Purification Immunization->Antibody_Purification Immunoassay Immunoassay Development (Competitive ELISA) Antibody_Purification->Immunoassay Data_Analysis Data Analysis (IC50 and % Cross-Reactivity) Immunoassay->Data_Analysis Cross_Reactants Selection of Potential Cross-Reactants Cross_Reactants->Immunoassay Report Comparison Guide Publication Data_Analysis->Report

Caption: Workflow for Antibody Cross-Reactivity Study.

Competitive_ELISA_Pathway cluster_competition Competition Step Plate Microtiter Plate Well Coated with Hapten-BSA Bound_Antibody Antibody Bound to Plate Antibody Specific Antibody Binding_Complex Antibody-Hapten Complex (in solution) Antibody->Binding_Complex Binds to Antibody->Bound_Antibody Binds if not complexed Free_Hapten Free Hapten (Analyte) or Cross-Reactant Free_Hapten->Binding_Complex Binds to Secondary_Ab Enzyme-Labeled Secondary Antibody Bound_Antibody->Secondary_Ab Binds to Signal Signal Generation Secondary_Ab->Signal Acts on Substrate

Caption: Competitive ELISA Signaling Pathway.

Alternative Analytical Methods

While immunoassays are a powerful tool for high-throughput screening, other analytical methods can be used for the detection and quantification of this compound and its derivatives. These methods are often used for confirmation and can provide a different type of quantitative data.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detectors, HPLC provides high selectivity and sensitivity for the separation and detection of small molecules in complex matrices.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS offers excellent separation and structural identification capabilities.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of trace amounts of compounds in various samples.[5]

The choice of method depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. For comprehensive residue analysis, a combination of immunoassay screening and chromatographic confirmation is often employed.

References

A Comparative Benchmarking Study: Stability of 2-(2-Chlorophenyl)acetohydrazide Versus Other Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-(2-Chlorophenyl)acetohydrazide against other relevant hydrazides. Understanding the inherent stability of a hydrazide moiety is crucial in drug development, as it can influence shelf-life, formulation strategies, and degradation pathways. This document outlines standard experimental protocols for assessing stability under various stress conditions and presents a framework for interpreting the results. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from comparable molecules and established chemical principles to provide a robust benchmarking tool.

Introduction to Hydrazide Stability

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They are important pharmacophores and versatile intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. The stability of hydrazides is a critical quality attribute, as they can be susceptible to degradation through hydrolysis, oxidation, and thermal stress. The substitution pattern on the aromatic ring of acetohydrazides, such as the position of a chloro-substituent, can significantly influence the electronic properties and, consequently, the stability of the hydrazide functional group.

This guide will focus on benchmarking the stability of this compound against two key comparators:

  • Isoniazid (Isonicotinic acid hydrazide): A well-characterized and widely used hydrazide drug, serving as a benchmark for a stable hydrazide.

  • 2-(4-Chlorophenyl)acetohydrazide: The para-substituted isomer of the target compound, allowing for an assessment of the positional effect of the chloro substituent on stability.

Comparative Stability Assessment

The stability of hydrazides is typically evaluated under forced degradation conditions, which involve exposing the compound to stress factors more severe than accelerated stability testing. This approach helps to identify potential degradation products and pathways. The primary modes of degradation for hydrazides are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

Hydrolysis of the hydrazide bond is a common degradation pathway, often catalyzed by acidic or basic conditions. The rate of hydrolysis is influenced by the electronic nature of the substituents on the acyl group.

Expected Trends:

  • Electron-withdrawing groups on the phenyl ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating hydrolysis, particularly under basic conditions.

  • The position of the chloro-substituent is critical. A chloro group at the ortho position (2-position) in this compound can exert both an electron-withdrawing inductive effect and a potential steric hindrance effect on the carbonyl group. In contrast, the para position (4-position) in 2-(4-Chlorophenyl)acetohydrazide will primarily exert an electronic effect. The interplay of these effects will determine the relative hydrolytic stability.

  • Isoniazid , with its electron-deficient pyridine ring, provides a useful comparison point for a hydrazide with inherent electronic characteristics influencing its stability.

Table 1: Comparative Hydrolytic Stability Data (Illustrative)

CompoundCondition% Degradation (at time t)Half-life (t½)Major Degradation Products
This compound 0.1 M HCl, 60°CData to be determinedData to be determined2-(2-Chlorophenyl)acetic acid, Hydrazine
pH 7.4 Buffer, 60°CData to be determinedData to be determined2-(2-Chlorophenyl)acetic acid, Hydrazine
0.1 M NaOH, 60°CData to be determinedData to be determined2-(2-Chlorophenyl)acetic acid, Hydrazine
2-(4-Chlorophenyl)acetohydrazide 0.1 M HCl, 60°CData to be determinedData to be determined2-(4-Chlorophenyl)acetic acid, Hydrazine
pH 7.4 Buffer, 60°CData to be determinedData to be determined2-(4-Chlorophenyl)acetic acid, Hydrazine
0.1 M NaOH, 60°CData to be determinedData to be determined2-(4-Chlorophenyl)acetic acid, Hydrazine
Isoniazid 0.1 M HCl, 60°C~5-10% (24h)> 100 hIsonicotinic acid, Hydrazine
pH 7.4 Buffer, 60°C< 2% (24h)Very longIsonicotinic acid, Hydrazine
0.1 M NaOH, 60°C~10-15% (24h)~ 80 hIsonicotinic acid, Hydrazine

Note: Data for Isoniazid is estimated from publicly available stability studies for illustrative purposes. Actual values may vary based on experimental conditions.

Oxidative Stability

The hydrazide functional group can be susceptible to oxidation, leading to the formation of various degradation products. The presence of substituents on the aromatic ring can influence the susceptibility to oxidative degradation.

Expected Trends:

The electron density of the hydrazide moiety can influence its susceptibility to oxidation. The chloro-substituent, being electron-withdrawing, might slightly decrease the electron density on the hydrazide group, potentially offering some protection against certain oxidative pathways compared to an unsubstituted phenylacetohydrazide. However, the overall stability will depend on the specific oxidant and reaction conditions.

Table 2: Comparative Oxidative Stability Data (Illustrative)

CompoundCondition% Degradation (at time t)Major Degradation Products
This compound 3% H₂O₂, RTData to be determinedDiacylhydrazines, Carboxylic Acid
2-(4-Chlorophenyl)acetohydrazide 3% H₂O₂, RTData to be determinedDiacylhydrazines, Carboxylic Acid
Isoniazid 3% H₂O₂, RT~5-15% (24h)Isonicotinic acid, Diisonicotinoyl hydrazine

Note: Data for Isoniazid is estimated from publicly available stability studies for illustrative purposes. Actual values may vary based on experimental conditions.

Thermal Stability

Thermal stability is assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and melting point.

Expected Trends:

The thermal stability of crystalline solids is influenced by factors such as crystal lattice energy and intermolecular interactions. The position of the chloro-substituent can affect crystal packing and, consequently, the melting point and decomposition temperature. Generally, aromatic hydrazides exhibit relatively high thermal stability.

Table 3: Comparative Thermal Stability Data (Illustrative)

CompoundMelting Point (°C) (DSC)Onset of Decomposition (°C) (TGA)
This compound Data to be determinedData to be determined
2-(4-Chlorophenyl)acetohydrazide Data to be determinedData to be determined
Isoniazid 171-173~200

Note: Data for Isoniazid is from established literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies. The following are standard protocols for forced degradation studies of hydrazides.

Hydrolytic Stability Testing
  • Preparation of Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of ~1 mg/mL.

  • Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.

  • Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and its degradation products.

Oxidative Stability Testing
  • Preparation of Solution: Prepare a stock solution of the test compound in a suitable solvent.

  • Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~1 mg/mL.

  • Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

  • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

Thermal Stability Analysis
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

Visualizations

Logical Workflow for Stability Benchmarking

G cluster_2 Analytical Method cluster_3 Data Analysis & Comparison cluster_4 Output A This compound (Target) D Hydrolytic Stability (Acid, Base, Neutral) A->D E Oxidative Stability (e.g., H2O2) A->E F Thermal Stability (DSC, TGA) A->F B 2-(4-Chlorophenyl)acetohydrazide (Isomeric Comparator) B->D B->E B->F C Isoniazid (Benchmark Hydrazide) C->D C->E C->F G Stability-Indicating HPLC Method D->G E->G J Compare Thermal Profiles F->J H Quantify Degradation (% loss, t½) G->H I Identify Degradants G->I K Comparative Stability Report H->K I->K J->K

Caption: Workflow for comparative stability testing of hydrazides.

Potential Degradation Pathway of a Phenylacetohydrazide

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 2-(Aryl)acetohydrazide Ar-CH₂-CO-NHNH₂ B 2-(Aryl)acetic acid Ar-CH₂-COOH A->B H₂O / H⁺ or OH⁻ C Hydrazine H₂N-NH₂ A->C H₂O / H⁺ or OH⁻ D Diacylhydrazine (Ar-CH₂-CO-NH)₂ A->D [O] E Other Oxidized Products A->E [O]

Caption: General degradation pathways for a phenylacetohydrazide.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of this compound against other relevant hydrazides. While specific experimental data for the target compound is pending, the provided protocols and comparative logic will enable researchers to generate and interpret the necessary data. The stability profile of a hydrazide is a multifactorial property influenced by electronic and steric effects of substituents, as well as the specific stress conditions. A thorough understanding of these factors is paramount for the successful development of hydrazide-containing drug candidates. It is recommended that forced degradation studies, as outlined in this guide, be conducted to generate a complete stability profile for this compound and its relevant comparators.

Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 2-(2-Chlorophenyl)acetohydrazide. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control. The guide outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents a comparison of commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Methodology Comparison

Table 1: Comparison of Analytical Methods for the Quantification of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Measurement of light absorbance of a colored product formed after derivatization.
Specificity High, can separate from impurities and degradation products.[2][3]Very high, provides structural information for identification.Moderate to low, susceptible to interference from compounds that react with the derivatizing agent.[4]
Linearity Range Typically 0.1 - 100 µg/mLTypically 0.1 - 10 ppm (with derivatization).[5][6]Typically 2 - 15 µg/mL.[7]
Limit of Detection (LOD) ~0.02 µg/mL[1]~0.1 ppm (with derivatization).[5][6]~0.70 ppb (for hydrazine with specific derivatization).[7]
Limit of Quantification (LOQ) ~0.06 µg/mL~0.3 ppm (with derivatization).~2.0 µg/mL
Precision (%RSD) < 2%[8]< 10%< 5%
Accuracy (% Recovery) 98 - 102%90 - 110%[5][6]95 - 105%
Sample Preparation Dissolution in a suitable solvent.Derivatization followed by extraction.[5][6]Derivatization to form a chromophore.[9][10]
Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of an analytical method. Below are generalized protocols for each of the compared techniques, which should be optimized and validated for the specific analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 239 nm).[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standards by serial dilution of the stock solution to cover the linear range.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a known concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method is ideal for the trace-level quantification of this compound, especially when high specificity is required. Derivatization is often necessary to improve the volatility and thermal stability of hydrazides.[5][6]

  • Instrumentation: A GC system coupled with a mass spectrometer (MS).

  • Derivatization Reagent: Acetone or a similar carbonyl compound to form a stable hydrazone.[5][11]

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Add the derivatization reagent (e.g., acetone) and a catalytic amount of acid (e.g., formic acid).[11]

    • Heat the mixture if necessary to ensure complete reaction.

    • The resulting solution containing the acetone-2-(2-chlorophenyl)acetohydrazone derivative is then analyzed.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative.

3. UV-Vis Spectrophotometric Method with Derivatization

This method is a cost-effective alternative for the quantification of this compound, particularly in simpler sample matrices. It relies on the formation of a colored product.[9]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Derivatization Reagent: p-Dimethylaminobenzaldehyde (p-DAB).[4][9][10]

  • Derivatization Procedure:

    • Prepare a solution of the sample in an acidic medium (e.g., dilute HCl).

    • Add a solution of p-DAB.

    • Allow the reaction to proceed for a specified time at a controlled temperature to form a colored complex (a yellow quinoid compound).[10]

    • Dilute the solution to a known volume with the acidic medium.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for similar hydrazide-p-DAB complexes is around 458 nm.[4][10]

  • Quantification:

    • Prepare a calibration curve by reacting known concentrations of this compound reference standard with the derivatizing reagent and plotting absorbance versus concentration.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation according to ICH guidelines.[8][12][13][14][15]

Validation_Workflow Start Method Development and Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport End Method Implementation ValidationReport->End

Caption: A typical workflow for the validation of an analytical method.

Derivatization Reaction for GC-MS and Spectrophotometry

For GC-MS and spectrophotometric analysis, derivatization is a key step. The following diagram illustrates the reaction of a hydrazide with a generic aldehyde/ketone (R₂C=O), such as p-dimethylaminobenzaldehyde or acetone, to form a hydrazone.

Derivatization_Reaction Hydrazide This compound Hydrazone Hydrazone Derivative Hydrazide->Hydrazone + Aldehyde_Ketone R₂C=O (e.g., p-DAB, Acetone) Aldehyde_Ketone:n->Hydrazone:n + Water H₂O

Caption: General derivatization reaction of a hydrazide with an aldehyde or ketone.

References

Scarcity of Direct Comparative Studies on 2-(2-Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for direct comparative cytotoxic studies on a series of 2-(2-Chlorophenyl)acetohydrazide derivatives across various cancer cell lines did not yield specific dedicated studies. The available research predominantly focuses on broader categories of hydrazone and acetohydrazide derivatives with variations in their core heterocyclic structures. This guide, therefore, provides a comparative overview of the cytotoxicity of structurally related acetohydrazide and hydrazone compounds, drawing from the available scientific literature to offer insights into their anticancer potential.

This guide synthesizes cytotoxicity data, experimental methodologies, and mechanistic insights from several studies on related compound classes, such as 2-oxoindoline-based acetohydrazides and other hydrazone derivatives. While not a direct comparison of this compound derivatives, the information presented offers valuable context for researchers interested in the anticancer properties of compounds containing the acetohydrazide scaffold.

Comparative Cytotoxicity of Structurally Related Acetohydrazide and Hydrazone Derivatives

The cytotoxic activities of various acetohydrazide and hydrazone derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.

Table 1: Cytotoxicity (IC50 in µM) of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide Derivatives
CompoundSW620 (Colon Cancer)PC-3 (Prostate Cancer)NCI-H23 (Lung Cancer)
4f >4010.5 ± 1.210.2 ± 0.9
4h >4011.8 ± 1.59.8 ± 1.1
4n 10.8 ± 1.38.9 ± 0.87.6 ± 0.5
4o 5.2 ± 0.63.1 ± 0.44.5 ± 0.3
4p 9.7 ± 1.17.5 ± 0.96.8 ± 0.7
PAC-1 (Control) 15.6 ± 1.812.3 ± 1.414.8 ± 1.6

Data synthesized from a study on 2-oxoindoline-based acetohydrazides, which are structurally related to the compound of interest[1].

Table 2: Cytotoxicity (IC50 in µM) of Biphenyl-4-carboxylic acid hydrazide-hydrazone Derivatives
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
IVa 250250>250>250125125
IVb 62.562.5125125250250
IVc 125125250250250250
IVd 62.5125125125250250
IVe 125125250250125125
IVf 125125250250125125
IVg 62.562.5125125250250

This table presents the antimicrobial activity of a series of biphenyl-4-carboxylic acid hydrazide-hydrazones, highlighting the broader biological activities of hydrazone derivatives[2]. While not cancer cell lines, this data is relevant to the overall biological evaluation of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of related acetohydrazide and hydrazone derivatives.

Synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides

A mixture of 2-(2-oxoindolin-1-yl)acetohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) was refluxed for 4-6 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried to yield the final product[1].

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (SW620, PC-3, and NCI-H23) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves[1].

Caspase-3 Activity Assay

The activity of caspase-3 was determined using a colorimetric assay kit. Briefly, after treatment with the test compounds, cells were lysed, and the protein concentration of the supernatant was determined. An equal amount of protein from each sample was incubated with a caspase-3 substrate, Ac-DEVD-pNA, at 37°C for 2 hours. The amount of p-nitroaniline released was measured by the absorbance at 405 nm. The results were expressed as the fold increase in caspase-3 activity relative to the control[3].

Mechanistic Insights and Signaling Pathways

Several studies on hydrazone derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

Apoptosis Induction Pathway

Hydrazone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The activation of caspase-3 is a key event in the execution phase of apoptosis. Some compounds have been observed to increase caspase-3 activation, leading to programmed cell death[3].

apoptosis_pathway Hydrazone Hydrazone Derivative ROS ↑ Reactive Oxygen Species (ROS) Hydrazone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by some hydrazone derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the anticancer potential of newly synthesized compounds involves a series of in vitro assays.

experimental_workflow Synthesis Compound Synthesis & Characterization MTT_Assay MTT Cytotoxicity Assay (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Active Compounds Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Mechanism_Study Mechanism of Action Studies Caspase_Assay->Mechanism_Study

Caption: General experimental workflow for in vitro anticancer drug screening.

References

Assessing the Selectivity of Acetohydrazide-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acetohydrazide scaffold has emerged as a versatile platform for the development of potent enzyme inhibitors targeting a range of therapeutic areas. A critical aspect of preclinical drug development is the assessment of an inhibitor's selectivity, which dictates its potential for on-target efficacy versus off-target side effects. This guide provides a comparative overview of the selectivity of 2-(phenyl)acetohydrazide-based compounds as enzyme inhibitors, with a focus on Monoamine Oxidases (MAOs) and Histone Deacetylases (HDACs). The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their own investigations.

Monoamine Oxidase (MAO) Inhibitor Selectivity

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters and are established targets for the treatment of neurological disorders. The two main isoforms, MAO-A and MAO-B, exhibit different substrate specificities and cellular localizations. Selective inhibition of these isoforms is crucial for therapeutic efficacy and minimizing adverse effects.

Comparative Inhibitory Activity of Acylhydrazone Derivatives against MAO-A and MAO-B

A study on a series of acylhydrazone derivatives has provided valuable insights into the structural determinants of selectivity for MAO-A versus MAO-B. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.[1][2]

CompoundR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
ACH3 HF>400.22>181.82
ACH8 BrF>400.20>200
ACH10 BrF23.420.14167.29
ACH12 FH4.851.882.58
ACH13 FBr11.600.1864.44
ACH14 FF19.570.15130.47

Reference Inhibitors:

  • Toloxatone (MAO-A): IC50 = 0.98 µM

  • Lazabemide (MAO-B): IC50 = 0.09 µM

The data demonstrates that subtle modifications to the phenyl rings of the acylhydrazone scaffold can significantly impact both potency and selectivity. For instance, several compounds exhibited high selectivity for MAO-B, with selectivity indices greater than 100.[1][2]

Histone Deacetylase (HDAC) Inhibitor Selectivity

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer. The human HDAC family is divided into several classes, with Class I HDACs (HDAC1, 2, 3, and 8) being major targets for cancer therapy.

Experimental Protocols

Determination of MAO Inhibitory Activity (MAO-Glo™ Assay)

A common method for assessing MAO activity and inhibition is the MAO-Glo™ Assay. This homogeneous, luminescence-based assay measures the activity of MAO-A and MAO-B.

Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into a substrate for luciferase. The amount of light produced is directly proportional to the MAO activity.

Protocol Outline:

  • Reagent Preparation: Prepare the MAO-Glo™ buffer, luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.

  • Enzyme and Inhibitor Preparation: Dilute the recombinant human MAO-A or MAO-B enzyme to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds (e.g., 2-(2-Chlorophenyl)acetohydrazide derivatives).

  • Assay Reaction:

    • Add the MAO enzyme to the wells of a 96-well plate.

    • Add the test inhibitor or vehicle control to the respective wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the luminogenic substrate.

    • Incubate for a further period (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Determination of HDAC Inhibitory Activity (Fluorometric Assay)

A widely used method for measuring HDAC activity and inhibition is a fluorometric assay using a synthetic substrate.

Principle: The assay utilizes a substrate containing an acetylated lysine residue, which is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol Outline:

  • Reagent Preparation: Prepare the HDAC assay buffer, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction).

  • Enzyme and Inhibitor Preparation: Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the desired concentration. Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • Add the HDAC enzyme to the wells of a 96-well plate.

    • Add the test inhibitor or vehicle control.

    • Pre-incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Signal Detection:

    • Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Assessing Inhibitor Selectivity

G cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis inhibitor Synthesize & Purify This compound Derivatives primary_screen Primary Screen (Single Concentration) inhibitor->primary_screen enzymes Prepare Target Enzymes (e.g., MAO-A, MAO-B, HDAC1, HDAC2) enzymes->primary_screen reagents Prepare Assay Reagents reagents->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds ic50_calc Calculate IC50 Values dose_response->ic50_calc selectivity_index Determine Selectivity Index (SI = IC50(off-target) / IC50(on-target)) ic50_calc->selectivity_index

Caption: Workflow for assessing the selectivity of enzyme inhibitors.

Signaling Pathway: Dopamine Metabolism by MAO-B

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAC DOPAC Dopamine->DOPAC Oxidative Deamination COMT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA Methylation MAO_B MAO-B Inhibitor 2-(Phenyl)acetohydrazide Inhibitor Inhibitor->MAO_B

Caption: Dopamine metabolism pathway and the site of MAO-B inhibition.[5][6]

Signaling Pathway: HDAC-Mediated Gene Silencing

G cluster_chromatin Chromatin cluster_enzymes Enzymes Histone_Ac Acetylated Histone (Open Chromatin) HDAC Histone Deacetylase (HDAC) Histone_Ac->HDAC Gene_Expression Gene Expression Histone_Ac->Gene_Expression Histone_Deac Deacetylated Histone (Closed Chromatin) HAT Histone Acetyltransferase (HAT) Histone_Deac->HAT Gene_Silencing Gene Silencing Histone_Deac->Gene_Silencing HAT->Histone_Ac Acetylation HDAC->Histone_Deac Deacetylation Inhibitor Acetohydrazide-based HDAC Inhibitor Inhibitor->HDAC

Caption: Role of HDACs in gene expression and the mechanism of HDAC inhibitors.[7][8]

References

Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-(2-Chlorophenyl)acetohydrazide analogs reveals that strategic structural modifications to the core scaffold significantly influence their antimicrobial, anticonvulsant, and anticancer activities. This guide synthesizes experimental data from multiple studies to provide a comparative overview of the structure-activity relationships (SAR) governing the therapeutic potential of these compounds.

The this compound backbone serves as a versatile template for the development of novel therapeutic agents. By introducing various substituents on the phenyl ring and derivatizing the hydrazide functional group, researchers have generated a library of analogs with a broad spectrum of biological effects. This comparison guide delves into the key structural features that dictate the efficacy of these compounds in different therapeutic areas, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is profoundly impacted by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the performance of different analogs in antimicrobial, anticonvulsant, and anticancer assays.

Antimicrobial Activity

The antimicrobial potential of these analogs is often evaluated by their ability to inhibit the growth of various bacterial and fungal strains. The data below compares the efficacy of different derivatives.

Compound IDModificationTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Series 1 (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for compounds 4a, 4c, 4d, 4j, and 4k compared to Chloramphenicol.[1]
Series 2 2-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaCompounds AA, AB, AC, CA, CB, and CC showed good activity at 100 mg/ml compared to Gentamycin.[2]
Series 3 Pyrazine-2-carbohydrazide derivativesS. aureus, B. subtilis, S. typhi, E. coliPotent activity against Gram-positive bacteria compared to Gram-negative bacteria.[3]

Key SAR Insights for Antimicrobial Activity:

  • The introduction of a substituted benzylidene group to the hydrazide moiety can lead to potent antibacterial agents.[1]

  • Derivatization into triazole heterocycles appears to be a successful strategy for enhancing antibacterial activity.[2]

  • The nature of the heterocyclic ring attached to the hydrazide is a critical determinant of the antimicrobial spectrum.[3]

Anticonvulsant Activity

Several this compound analogs have been investigated for their potential to suppress seizures in various animal models.

Compound IDModificationSeizure ModelActivity Metric (ED50)Reference
Compound 6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES test68.30 mg/kg[4]
Compound 6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA) test28.20 mg/kg[4]
Compound 19 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativeMES testActive at 300 mg/kg (0.5h) and 100 mg/kg (4h)[5]
Compound 4 Dihydro-pyrimidine-5-carbonitrile derivative with p-bromo substitutionMES & scPTZActive at 30 mg/kg (0.5h) and 100 mg/kg (4h)[6]
Compound 9 Dihydro-pyrimidine-5-carbonitrile derivative with m-nitro substitutionMES & scPTZActive at 30 mg/kg (0.5h) and 100 mg/kg (4h)[6]

Key SAR Insights for Anticonvulsant Activity:

  • The incorporation of a pyrrolidine-2,5-dione moiety appears to be a key pharmacophore for anticonvulsant activity.[4]

  • The nature of the substituent on the anilide ring in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is crucial, with trifluoromethyl groups showing higher activity.[5]

  • Electron-withdrawing groups on a terminal phenyl ring of pyrimidine derivatives, such as bromo and nitro groups, enhance anticonvulsant potency.[6]

Anticancer Activity

The cytotoxic effects of these analogs have been evaluated against various cancer cell lines, revealing promising candidates for anticancer drug development.

Compound IDModificationCancer Cell Line(s)Activity Metric (IC50)Reference
Compound 11 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivativeHCT-116 (colon)2.5 ± 0.81 μM[7]
Compound 5b 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivativeHCT-116 (colon)3.2 ± 1.1 μM[7]
Compound 2c Symmetrical chlorophenylamino-s-triazine derivativeMCF7 (breast), C26 (colon)4.14 ± 1.06 μM (MCF7), 7.87 ± 0.96 μM (C26)[8]
Compound 4o (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazideSW620 (colon), PC-3 (prostate), NCI-H23 (lung)3- to 5-fold more cytotoxic than PAC-1[9]

Key SAR Insights for Anticancer Activity:

  • The presence of cyano groups and further derivatization of the acetohydrazide can lead to potent cytotoxicity against colon cancer cells.[7]

  • Symmetrical triazine derivatives bearing electron-withdrawing chloro groups exhibit significant anticancer activity.[8]

  • The incorporation of an oxoindoline moiety can produce highly cytotoxic compounds against a range of cancer cell lines.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound analogs.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antibacterial activity of the synthesized compounds is often determined using the disc diffusion method.[2] A standardized inoculum of the test microorganism is uniformly spread on the surface of a solid growth medium in a Petri dish. Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. The plates are then incubated under appropriate conditions for the microorganism to grow. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters. Standard antibiotic discs are used as positive controls.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[4][5][10] Animals, typically mice or rats, are administered the test compound at various doses via a specific route (e.g., intraperitoneal injection). After a predetermined time, a maximal electrical stimulus is delivered through corneal or auricular electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The ED50, the dose of the compound that protects 50% of the animals from the seizure, is then determined.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the logical connections in the drug discovery process for these analogs, the following diagrams illustrate a generalized synthetic pathway and a typical screening workflow.

G cluster_synthesis Generalized Synthetic Pathway A 2-(2-Chlorophenyl)acetic acid B Esterification (e.g., with Ethanol, H+) A->B Step 1 C Ethyl 2-(2-Chlorophenyl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound (Core Structure) D->E F Condensation (with Aldehydes/Ketones) E->F Step 3a H Cyclization (with various reagents) E->H Step 3b G Schiff Bases / Hydrazones F->G I Heterocyclic Derivatives (e.g., Triazoles, Pyrimidines) H->I G cluster_workflow Biological Screening Workflow A Synthesized Analog Library B Primary Screening (e.g., Antimicrobial Disc Diffusion) A->B C Identification of 'Hits' B->C D Secondary Screening (e.g., MIC Determination, IC50 Cytotoxicity) C->D E Lead Compound(s) D->E F In Vivo Testing (e.g., Anticonvulsant MES model) E->F G SAR Analysis F->G H Lead Optimization G->H H->A Iterative Design

References

A Comparative Review of the Therapeutic Potential of 2-(2-Chlorophenyl)acetohydrazide and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the therapeutic prospects of 2-(2-chlorophenyl)acetohydrazide and its amide and ester bioisosteres, focusing on their potential anticancer and antimicrobial activities. This review synthesizes available data to guide researchers and drug development professionals in the exploration of this chemical scaffold.

This compound, a derivative of phenylacetic acid, belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the hydrazide moiety is often associated with various therapeutic effects, including antimicrobial and anticancer properties. However, the hydrazide group can be susceptible to metabolic instability. Bioisosteric replacement, a strategy to substitute a functional group with another that retains similar biological activity but with improved physicochemical or pharmacokinetic properties, is a common approach in drug design. This review focuses on a comparative analysis of this compound and its primary bioisosteres: the corresponding amide and ester derivatives.

Comparative Therapeutic Potential

While direct comparative studies on the therapeutic potential of this compound and its specific amide and ester bioisosteres are limited, analysis of related structures suggests a nuanced landscape of activity. Hydrazide-hydrazone derivatives, which can be formed from acetohydrazides, have demonstrated a broad spectrum of antimicrobial and anticancer activities.[1][2] The therapeutic efficacy of these compounds is often attributed to the presence of the azomethine group (-C=N-), which is crucial for their biological action.

Bioisosteric replacement of the hydrazide with an amide or ester linkage can modulate the compound's stability, lipophilicity, and hydrogen bonding capacity, thereby influencing its therapeutic profile. Amide bioisosteres are known to often exhibit improved metabolic stability compared to hydrazides.[3][4] Phenylacetamide derivatives have themselves been investigated as potential anticancer agents, with some showing promising cytotoxic effects against various cancer cell lines.[5] Similarly, ester derivatives, while potentially more susceptible to hydrolysis by esterases, can act as prodrugs, releasing the active carboxylic acid in vivo.

A comprehensive evaluation of the literature suggests that while the hydrazide moiety is a potent pharmacophore, its bioisosteric replacement with amide or ester groups can lead to compounds with potentially more favorable drug-like properties, albeit with possible alterations in the specific mode of action and potency.

Data Summary of Related Compounds

To facilitate a comparative understanding, the following table summarizes the reported biological activities of various phenylacetic acid derivatives, including hydrazides, amides, and other related structures. It is important to note that these are not direct comparisons with this compound but provide valuable insights into the structure-activity relationships within this chemical class.

Compound ClassDerivativeTarget/AssayActivity Metric (e.g., IC50, MIC)Reference
Phenylacetohydrazide AnalogsVarious substituted phenylacetohydrazidesAnticancer (various cell lines)Variable, with some compounds showing micromolar IC50 values[6]
Phenylacetamide Derivatives2-(4-Fluorophenyl)-N-phenylacetamide analogsAnticancer (PC3, MCF-7 cell lines)IC50 values ranging from 52 µM to >100 µM[5]
Hydrazide-HydrazonesVarious hydrazide-hydrazonesAntimicrobial (various bacterial strains)MIC values in the low µg/mL range for potent compounds[1][7]
Hydrazide-HydrazonesQuinoline-based hydrazide-hydrazonesAnticancer (neuroblastoma, breast cancer cell lines)Potent cytotoxic effects with G1 cell cycle arrest[2]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action for this compound are not yet fully elucidated. However, based on studies of related hydrazide and acetamide derivatives, several potential pathways can be proposed.

Anticancer Activity: Many hydrazide-containing compounds exert their anticancer effects by inducing apoptosis.[2] This can be triggered through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins. Some phenylacetamide derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]

Antimicrobial Activity: A common mechanism of action for hydrazide-hydrazone derivatives against bacteria is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8] This leads to the disruption of bacterial cell division and eventual cell death.

Below are generalized diagrams representing these potential pathways.

anticancer_pathway Compound This compound or its bioisostere Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Potential anticancer signaling pathway involving apoptosis induction.

antimicrobial_workflow Compound This compound or its derivative Bacteria Bacterial Cell Compound->Bacteria DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Bacteria->DNA_Gyrase DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Potential antimicrobial mechanism via DNA gyrase inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of compounds similar to this compound.

Synthesis of 2-(2-Chlorophenyl)acetamide (Amide Bioisostere)

A common method for the synthesis of N-substituted acetamides involves the reaction of an amine with an acetylating agent.[9]

General Procedure:

  • Dissolve 2-chloroaniline in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-(2-chlorophenyl)acetamide.

Synthesis of Methyl 2-(2-Chlorophenyl)acetate (Ester Bioisostere)

Esterification of the corresponding carboxylic acid is a standard method for synthesizing esters.[10][11]

General Procedure:

  • Suspend 2-chlorophenylacetic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by distillation or chromatography if necessary.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and IC50 values.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While the hydrazide moiety is a key contributor to its potential biological activities, its bioisosteric replacement with amide and ester functionalities offers a viable strategy to enhance its drug-like properties. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The experimental protocols and potential signaling pathways outlined in this review provide a foundational framework for researchers to build upon in their exploration of this versatile chemical class.

References

Safety Operating Guide

Proper Disposal of 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(2-Chlorophenyl)acetohydrazide, a chemical intermediate common in pharmaceutical research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, addressing immediate safety concerns and logistical planning for waste management. Adherence to these protocols will help mitigate risks and ensure the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and follow all prescribed safety precautions.

Key Hazard Information:

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, OralH302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, minimizing its environmental impact.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

  • Containerization:

    • Collect solid waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.

    • For solutions containing this compound, use a labeled, leak-proof container. Do not overfill the container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Handling cluster_1 Off-Site Disposal A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Approved Hazardous Waste Facility G->H I High-Temperature Incineration H->I J Treatment of Flue Gases (e.g., Scrubbing of HCl and NOx) I->J K Final Disposition of Ash J->K

Caption: Disposal workflow for this compound.

Thermal Decomposition Considerations

  • From the chlorinated phenyl group: Carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[3][4]

  • From the acetohydrazide group: Nitrogen oxides (NOx) and ammonia (NH₃).[5]

Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize these acidic gases and prevent their release into the atmosphere.[6]

By following these established procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community.

References

Personal protective equipment for handling 2-(2-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Chlorophenyl)acetohydrazide. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The required PPE includes:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling hydrazide compounds. Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the chemical.[1]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[2] When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[2]

  • Skin and Body Protection: A lab coat, preferably a chemical-resistant and flame-retardant one, must be worn and fully buttoned. Long pants and closed-toe shoes are also required to ensure no skin is exposed.[1] For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound in solid (powder) form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Quantitative Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is prudent to handle it as a potent compound. The following table provides OELs for Phenylhydrazine, a structurally related and hazardous compound, which can be used as a conservative guide for risk assessment and control.

OrganizationExposure Limit TypeValue
OSHA[2][4]PEL (Permissible Exposure Limit) - TWA (8-hour)5 ppm (22 mg/m³)
NIOSH[2][5]REL (Recommended Exposure Limit) - C (Ceiling)0.14 ppm (0.6 mg/m³) [2-hr]
ACGIH[2][4]TLV (Threshold Limit Value) - TWA (8-hour)0.1 ppm

Note: It is crucial to handle this compound with the assumption that it is a potent compound and to keep exposure As Low As Reasonably Achievable (ALARA).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.

  • Weighing: For weighing the solid compound, use a ventilated balance enclosure or a powder-containment hood if available.[7][8] If not available, perform weighing within the chemical fume hood with the sash at the lowest practical height. Use smooth, deliberate movements to avoid creating airborne dust.

  • Labeling: All containers holding the chemical must be clearly labeled with the full chemical name, concentration, date, and hazard symbols.

3.2. Dissolving and Handling Solutions:

  • Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize dust generation.

  • Container Sealing: Keep containers tightly sealed when not in use to prevent the release of vapors.

  • Transfers: Use a pipette or a funnel for transferring solutions to prevent spills.

  • Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

3.3. Post-Handling and Cleanup:

  • Decontamination: At the end of the procedure, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first, followed by the lab coat (turning it inside out), and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a dedicated, clearly labeled hazardous waste container. This waste is classified as halogenated organic waste.[9][10]

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[9][10] Do not mix with other waste streams.

4.2. Neutralization of Hydrazide Waste (for dilute aqueous solutions):

For small quantities of dilute aqueous waste containing hydrazides, chemical neutralization can be considered as a pre-treatment step before collection for disposal.

  • Dilution: Ensure the hydrazine-containing waste is diluted with water to a concentration of less than 5%.

  • Oxidation: Slowly add an oxidizing agent such as sodium hypochlorite solution or hydrogen peroxide while stirring in a fume hood.[11][12][13] The reaction can be exothermic, so addition should be gradual with cooling if necessary.

  • Verification: After the reaction is complete, test the solution to ensure the absence of residual hydrazine before adding it to the appropriate aqueous waste container.

4.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14] Never dispose of this chemical down the drain or in regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area in Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Solid prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Segregate & Store Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Waste Generated collect_solid Collect in Labeled Halogenated Solid Waste Container start->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container start->collect_liquid contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Waste segregation and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)acetohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.